molecular formula C16H14O5 B1219705 Vestitone CAS No. 158112-50-6

Vestitone

Cat. No.: B1219705
CAS No.: 158112-50-6
M. Wt: 286.28 g/mol
InChI Key: WQCJOKYOIJVEFN-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vestitone is a dihydroflavonoid belonging to the class of 4'-O-methylated isoflavonoids (Isoflavonoids (LMPK12050462 )) . With the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol, it is a solid compound characterized as a 3,4-dihydro-2H-1-benzopyran-4-one derivative . This compound is a natural product found in various plants and has been identified as a potential biomarker for the consumption of foods such as Chinese broccoli, black raspberries, caraways, and Chinese bayberries (trifolium repens) . As a key intermediate in the biosynthesis of phytoalexins in legumes, this compound holds significant research value in the fields of plant biochemistry and metabolism . It is soluble in water at an estimated 503.1 mg/L at 25°C and features two phenolic hydroxy groups and a methoxy group, contributing to its physicochemical behavior . According to available safety data, this compound is not classified as a hazardous substance . It is recommended to store the powder at -20°C and to keep the container tightly sealed in a cool, well-ventilated area . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

158112-50-6

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

(3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1

InChI Key

WQCJOKYOIJVEFN-ZDUSSCGKSA-N

SMILES

COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)O

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H]2COC3=C(C2=O)C=CC(=C3)O)O

Canonical SMILES

COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)O

Synonyms

2,3-dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one
vestitone

Origin of Product

United States

Foundational & Exploratory

The Vestitone Biosynthesis Pathway in Dalbergia parviflora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, a significant isoflavanone found in the heartwood of Dalbergia parviflora, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide delineates the putative biosynthetic pathway of this compound in Dalbergia parviflora, drawing upon the established general isoflavonoid pathway and evidence from related legume species. While direct enzymatic and quantitative data for D. parviflora remain to be fully elucidated, this document provides a robust theoretical framework, detailed experimental protocols for key enzyme assays, and a clear visualization of the proposed metabolic route. The information presented herein serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this plant-derived compound.

Introduction

Dalbergia parviflora, a leguminous plant, is a known source of various bioactive isoflavonoids, including the isoflavanone this compound.[1] Isoflavonoids are a class of phenylpropanoid secondary metabolites that play crucial roles in plant defense and have demonstrated a range of health-promoting benefits in humans. The biosynthesis of these compounds follows a complex, multi-step enzymatic pathway. This guide focuses on the specific branch of this pathway leading to the formation of this compound.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound in Dalbergia parviflora is proposed to proceed through the general phenylpropanoid and isoflavonoid pathways, culminating in a series of specific hydroxylation and reduction steps. The pathway can be divided into three main stages:

  • Stage 1: Phenylpropanoid Pathway and Chalcone Synthesis. This initial stage involves the conversion of L-phenylalanine to 4-coumaroyl-CoA, which then serves as a precursor for the synthesis of naringenin chalcone, catalyzed by Chalcone Synthase (CHS).

  • Stage 2: Isoflavonoid Backbone Formation. Naringenin chalcone is isomerized to naringenin by Chalcone Isomerase (CHI). Subsequently, Isoflavone Synthase (IFS), a key enzyme in isoflavonoid biosynthesis, catalyzes an aryl migration to form 2,7,4'-trihydroxyisoflavanone.[2] This unstable intermediate is then dehydrated to form daidzein.

  • Stage 3: Tailoring Steps to this compound. The isoflavone daidzein is methylated to formononetin. Formononetin is then hydroxylated at the 2' position by Isoflavone 2'-hydroxylase to yield 2'-hydroxyformononetin.[3][4] In the final proposed step, 2'-hydroxyformononetin is reduced to (3R)-vestitone by a stereospecific isoflavone reductase.[5]

Pathway Visualization

Vestitone_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI _2_7_4_Trihydroxyisoflavanone 2,7,4'-Trihydroxyisoflavanone Naringenin->_2_7_4_Trihydroxyisoflavanone IFS Daidzein Daidzein _2_7_4_Trihydroxyisoflavanone->Daidzein HID Formononetin Formononetin Daidzein->Formononetin IOMT _2_Hydroxyformononetin 2'-Hydroxyformononetin Formononetin->_2_Hydroxyformononetin I2'H This compound This compound _2_Hydroxyformononetin->this compound IFR

Caption: Putative this compound biosynthesis pathway in Dalbergia parviflora.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates in the proposed this compound biosynthesis pathway. While the presence of these enzymes in Dalbergia parviflora is inferred from the presence of this compound and related isoflavonoids, direct enzymatic characterization from this species is a subject for future research.

IntermediateEnzymeEnzyme Commission (EC) NumberReaction
L-PhenylalaninePhenylalanine Ammonia-Lyase (PAL)4.3.1.24Deamination
Cinnamic AcidCinnamate 4-Hydroxylase (C4H)1.14.14.91Hydroxylation
p-Coumaric Acid4-Coumarate-CoA Ligase (4CL)6.2.1.12Ligation with CoA
4-Coumaroyl-CoA + 3x Malonyl-CoAChalcone Synthase (CHS)2.3.1.74Polyketide synthesis
Naringenin ChalconeChalcone Isomerase (CHI)5.5.1.6Isomerization
NaringeninIsoflavone Synthase (IFS)1.14.14.89Aryl migration
2,7,4'-Trihydroxyisoflavanone2-Hydroxyisoflavanone Dehydratase (HID)4.2.1.105Dehydration
DaidzeinIsoflavone O-Methyltransferase (IOMT)2.1.1.46Methylation
FormononetinIsoflavone 2'-Hydroxylase (I2'H)1.14.14.90Hydroxylation
2'-HydroxyformononetinIsoflavone Reductase (IFR)1.3.1.45Reduction
This compound --Final Product

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding enzyme kinetics and metabolite concentrations for the this compound biosynthesis pathway in Dalbergia parviflora. The following table is provided as a template for future research to populate.

EnzymeSubstrateKm (µM)Vmax (nmol/mg protein/min)Optimal pHOptimal Temperature (°C)
CHS4-Coumaroyl-CoAData not availableData not availableData not availableData not available
CHINaringenin ChalconeData not availableData not availableData not availableData not available
IFSNaringeninData not availableData not availableData not availableData not available
I2'HFormononetinData not availableData not availableData not availableData not available
IFR2'-HydroxyformononetinData not availableData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for the key enzyme assays in the this compound biosynthesis pathway. These protocols would require optimization for use with enzyme extracts from Dalbergia parviflora.

Chalcone Synthase (CHS) Activity Assay

Principle: The activity of CHS is determined by measuring the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA spectrophotometrically.

Methodology:

  • Enzyme Extraction: Homogenize fresh or frozen D. parviflora tissue (e.g., heartwood shavings) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol and polyvinylpolypyrrolidone). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM KCN, 10 µM 4-coumaroyl-CoA, and 100 µM malonyl-CoA.

  • Assay: Initiate the reaction by adding the enzyme extract to the reaction mixture. Incubate at 30°C.

  • Detection: Monitor the increase in absorbance at 370 nm, which corresponds to the formation of naringenin chalcone.

  • Calculation: Calculate the enzyme activity based on the molar extinction coefficient of naringenin chalcone.

Chalcone Isomerase (CHI) Activity Assay

Principle: CHI activity is measured by following the decrease in absorbance of the substrate, naringenin chalcone, as it is converted to the flavanone naringenin.

Methodology:

  • Enzyme Extraction: Prepare the enzyme extract as described for the CHS assay.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5) and naringenin chalcone (dissolved in a small amount of methanol).

  • Assay: Start the reaction by adding the enzyme extract.

  • Detection: Monitor the decrease in absorbance at 370 nm.

  • Calculation: Calculate the rate of substrate conversion to determine enzyme activity.

Isoflavone Synthase (IFS) Activity Assay

Principle: IFS is a cytochrome P450 enzyme. Its activity is typically measured by incubating microsomes with the substrate (naringenin) and NADPH, followed by HPLC analysis to detect the formation of 2-hydroxyisoflavanone or its dehydrated product, daidzein.

Methodology:

  • Microsome Preparation: Homogenize D. parviflora tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.

  • Reaction Mixture: The reaction mixture should contain 50 mM potassium phosphate buffer (pH 7.5), the microsomal preparation, 100 µM naringenin, and 1 mM NADPH.

  • Assay: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Analysis: Extract the products with the organic solvent, evaporate to dryness, and redissolve in methanol. Analyze the products by HPLC, comparing retention times with authentic standards of daidzein.

Isoflavone 2'-Hydroxylase (I2'H) Activity Assay

Principle: Similar to IFS, I2'H is a cytochrome P450 enzyme. Its activity is determined by incubating microsomes with formononetin and NADPH and detecting the formation of 2'-hydroxyformononetin via HPLC.

Methodology:

  • Microsome Preparation: Isolate microsomes as described for the IFS assay.

  • Reaction Mixture: The reaction mixture will contain 50 mM potassium phosphate buffer (pH 7.5), the microsomal fraction, 100 µM formononetin, and 1 mM NADPH.

  • Assay: Incubate at 30°C and stop the reaction with an organic solvent.

  • Analysis: Extract and analyze the products by HPLC, looking for the peak corresponding to 2'-hydroxyformononetin.

Isoflavone Reductase (IFR) Activity Assay

Principle: IFR activity is measured by monitoring the NADPH-dependent reduction of 2'-hydroxyformononetin to this compound. The reaction can be followed by HPLC.

Methodology:

  • Enzyme Extraction: Prepare a soluble protein extract as described for the CHS assay.

  • Reaction Mixture: The reaction mixture should contain 100 mM potassium phosphate buffer (pH 6.5), 100 µM 2'-hydroxyformononetin, and 1 mM NADPH.

  • Assay: Initiate the reaction by adding the enzyme extract and incubate at 30°C.

  • Analysis: Stop the reaction at various time points and analyze the formation of this compound by HPLC.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the this compound biosynthesis pathway in Dalbergia parviflora.

Experimental_Workflow Plant_Material Dalbergia parviflora Tissue (Heartwood) Extraction Protein Extraction (Soluble and Microsomal) Plant_Material->Extraction Metabolite_Analysis Metabolite Profiling (HPLC, LC-MS) Plant_Material->Metabolite_Analysis Enzyme_Assays Enzyme Activity Assays (CHS, CHI, IFS, I2'H, IFR) Extraction->Enzyme_Assays Gene_Cloning Gene Identification and Cloning Enzyme_Assays->Gene_Cloning Metabolite_Analysis->Gene_Cloning Pathway_Elucidation Pathway Elucidation and Validation Metabolite_Analysis->Pathway_Elucidation Heterologous_Expression Heterologous Expression and Protein Purification Gene_Cloning->Heterologous_Expression Enzyme_Kinetics Enzyme Kinetic Studies Heterologous_Expression->Enzyme_Kinetics Enzyme_Kinetics->Pathway_Elucidation

Caption: General workflow for characterizing the this compound biosynthesis pathway.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in Dalbergia parviflora. While the proposed pathway is based on sound biochemical principles and evidence from related species, further research is imperative to validate these steps in D. parviflora. Future work should focus on the isolation and characterization of the key enzymes, elucidation of their kinetic properties, and quantification of the metabolic flux through the pathway. Such studies will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable isoflavonoids for pharmaceutical applications.

References

Vestitone: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, a naturally occurring isoflavanone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antibacterial and anti-inflammatory activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Leguminosae (Fabaceae) family. While it may be present in various species, the most well-documented and significant sources for its isolation are:

  • Erythrina fusca (Swamp Immortelle): The stem bark of this tropical tree is a known source of various flavonoids and pterocarpans, including this compound.[1][2][3]

  • Dalbergia parviflora (Thingan wood): The heartwood of this species has been identified as a source of numerous isoflavonoids, with this compound being a notable constituent.[4]

Other species within these genera and related leguminous plants may also serve as potential sources of this compound, though they are less extensively documented in the current literature.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methodologies for the isolation of isoflavonoids from plant materials.

Extraction

The initial step involves the extraction of crude metabolites from the plant material. The choice of solvent and method can significantly impact the yield and purity of the crude extract.

2.1.1. Maceration Protocol

This is a conventional and straightforward method for initial extraction.

  • Preparation of Plant Material: The selected plant part (e.g., dried and powdered stem bark of Erythrina fusca or heartwood of Dalbergia parviflora) is ground to a fine powder to increase the surface area for solvent penetration.

  • Solvent Extraction: The powdered material is submerged in a suitable organic solvent, typically methanol or ethanol, at a solid-to-liquid ratio of approximately 1:10 (w/v).[5]

  • Incubation: The mixture is left to stand at room temperature for a period of 48-72 hours with occasional agitation to ensure thorough extraction.

  • Filtration and Concentration: The mixture is then filtered to separate the solid plant residue from the liquid extract. The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

2.1.2. Soxhlet Extraction Protocol

This method provides a more exhaustive extraction through continuous percolation of the solvent.

  • Preparation: The powdered plant material is placed in a thimble made of porous paper.

  • Extraction: The thimble is placed into the main chamber of the Soxhlet extractor. The extractor is then fitted to a flask containing the extraction solvent (e.g., methanol) and a condenser.

  • Process: The solvent is heated to reflux. The solvent vapor travels up a distillation arm, condenses, and drips into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent level reaches the top of a siphon tube, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated multiple times.

  • Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Fractionation

The crude extract is a complex mixture of various compounds. Liquid-liquid partitioning is employed to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

  • Solvent Partitioning: The crude methanol or ethanol extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Fraction Collection: Each solvent layer is collected separately and evaporated to dryness. This compound, being a moderately polar isoflavanone, is typically expected to be enriched in the chloroform and/or ethyl acetate fractions.

Purification

The enriched fraction is further purified using chromatographic techniques to isolate this compound.

2.3.1. Column Chromatography

This is the primary method for the separation of individual compounds from the enriched fraction.

  • Stationary Phase: Silica gel is commonly used as the stationary phase.

  • Mobile Phase: A gradient of non-polar to polar solvents is used to elute the compounds. A common solvent system is a gradient of chloroform and methanol.

  • Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, Prep-HPLC is often employed.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

  • Detection: UV detection at a wavelength where this compound shows maximum absorbance is used to monitor the elution of the compound.

  • Collection: The peak corresponding to this compound is collected.

Quantitative Data

Quantitative data on the yield of this compound from its natural sources is not extensively reported in the literature. However, studies on related isoflavonoids in Dalbergia species have reported yields in the range of milligrams per gram of dried plant material.[6] The yield of this compound is dependent on several factors, including the plant species, geographical location, time of harvest, and the extraction and purification methods employed. A summary of typical extraction parameters and potential yields for isoflavonoids is presented in Table 1.

Parameter Maceration Soxhlet Extraction Fractionation Solvent Purification Method Reported Isoflavonoid Yield (General)
Value 48-72 hours24-48 hoursChloroform/Ethyl AcetateColumn Chromatography, Prep-HPLC0.1 - 5 mg/g of dry weight

Table 1: Summary of Extraction and Purification Parameters for Isoflavonoids.

Experimental Protocols: Characterization

Once isolated, the structure of this compound is confirmed using various spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the isolated compound.

  • Expected Molecular Formula: C₁₆H₁₄O₅

  • Expected Monoisotopic Mass: 286.0841 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound.

  • ¹H NMR (in CDCl₃): Expected signals include aromatic protons, methoxy protons, and protons of the isoflavanone core.

  • ¹³C NMR (in CDCl₃): Expected signals correspond to the 16 carbon atoms in the this compound structure.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from plant material.

Vestitone_Isolation_Workflow Plant_Material Dried & Powdered Plant Material (E. fusca or D. parviflora) Extraction Extraction (Maceration or Soxhlet) Solvent: Methanol/Ethanol Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Fractionation Enriched_Fraction Enriched Fraction (Chloroform/Ethyl Acetate) Fractionation->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure this compound Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound Characterization Structural Characterization (MS, NMR) Pure_this compound->Characterization

Caption: A generalized workflow for the isolation and purification of this compound.

Postulated Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory activities of related isoflavonoids, a plausible signaling pathway for this compound's action is the inhibition of the NF-κB pathway.[7][8]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression activates Inflammation Inflammation Gene_Expression->Inflammation This compound This compound This compound->IKK inhibits

Caption: Postulated inhibition of the NF-κB inflammatory pathway by this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, primarily as an antibacterial and anti-inflammatory agent.

Antibacterial Activity

This compound has demonstrated activity against various bacterial strains.[4] The precise mechanism of its antibacterial action is not fully elucidated but, like other flavonoids, it is hypothesized to involve:

  • Disruption of the bacterial cell membrane: Altering membrane fluidity and permeability.

  • Inhibition of nucleic acid synthesis: Interfering with DNA gyrase or other essential enzymes.

  • Inhibition of bacterial energy metabolism.

Anti-inflammatory Activity

The anti-inflammatory properties of isoflavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. As depicted in the diagram above, a likely mechanism for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). By inhibiting the activation of the IKK complex, this compound could prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Conclusion

This compound represents a promising natural product with potential applications in the development of new therapeutic agents. This guide has provided a detailed overview of its natural sources and a comprehensive framework for its isolation and characterization. Further research is warranted to fully elucidate its pharmacological properties, establish definitive quantitative yields from various sources, and explore its mechanisms of action in greater detail. The methodologies and information presented here serve as a foundational resource to facilitate these future investigations.

References

Vestitone: A Technical Overview of its Molecular Characteristics and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isoflavonoid Vestitone, summarizing its core molecular properties and exploring its known biological activities. The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Core Molecular Data

This compound, a naturally occurring isoflavonoid, possesses a distinct chemical structure that underpins its biological functions. Its fundamental molecular characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
IUPAC Name (3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chroman-4-one[1]
Synonyms (3R)-Vestitone, (-)-Vestitone[1]
CAS Number 66211-83-4[1]

Biological Activities and Mechanisms of Action

This compound has demonstrated notable antibacterial and anti-inflammatory properties. As a flavonoid, its mechanisms of action are generally attributed to its ability to interact with cellular membranes and modulate key signaling pathways.

Antibacterial Activity

While specific high-throughput screening against a wide array of bacterial strains is not extensively documented, flavonoids, including this compound, are known to exert their antibacterial effects through several mechanisms:

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of flavonoids allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to interfere with the synthesis of bacterial DNA and RNA.

  • Inhibition of Bacterial Enzymes: Flavonoids can inhibit the activity of various bacterial enzymes that are crucial for metabolic processes.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and related isoflavonoids are primarily mediated through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is thought to inhibit this pathway, likely by preventing the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm.

NF_kB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli IKK IKK Complex Proinflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (Active) IkBa_p->NFkB IκBα Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IkBa_p Inhibits Degradation Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Inhibition of the NF-κB Signaling Pathway by this compound.

The MAPK signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids can interfere with this pathway at various levels, leading to a reduction in the production of pro-inflammatory cytokines.

MAPK_Inhibition_by_this compound Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Mediators Inflammatory Mediators (e.g., Cytokines) Transcription_Factors->Inflammatory_Mediators This compound This compound This compound->MAPKK Inhibition

Modulation of the MAPK Signaling Pathway by this compound.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's biological activities can be adapted from studies on structurally similar isoflavonoids, such as (3S)-vestitol. The following outlines key experimental methodologies.

Anti-inflammatory Activity Assessment

Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages can be used.

  • Culture cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Seed cells in multi-well plates at a suitable density.

  • Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

The production of nitric oxide, a key inflammatory mediator, can be measured using the Griess assay.

  • After cell treatment, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the nitrite concentration, which is indicative of NO production.

The levels of pro-inflammatory and anti-inflammatory cytokines in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays.

The effect of this compound on the expression of genes involved in inflammation can be assessed using quantitative real-time polymerase chain reaction (qRT-PCR).

  • Isolate total RNA from the treated cells.

  • Synthesize complementary DNA (cDNA) from the RNA.

  • Perform qRT-PCR using specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene for normalization.

Antibacterial Activity Assessment

The MIC of this compound against various bacterial strains (e.g., Staphylococcus aureus) can be determined using the broth microdilution method.

  • Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plate under appropriate conditions.

  • The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

Experimental_Workflow cluster_anti_inflammatory Anti-inflammatory Assays cluster_antibacterial Antibacterial Assays Cell_Culture Cell Culture (Macrophages) Treatment This compound Treatment + LPS Stimulation Cell_Culture->Treatment NO_Assay Nitric Oxide Quantification Treatment->NO_Assay Cytokine_Assay Cytokine Analysis Treatment->Cytokine_Assay Gene_Expression Gene Expression (qRT-PCR) Treatment->Gene_Expression Bacterial_Culture Bacterial Culture (e.g., S. aureus) MIC_Assay MIC Determination (Broth Microdilution) Bacterial_Culture->MIC_Assay

General Experimental Workflow for this compound Bioactivity Assessment.

References

The Biological Role of Vestitone in Erythrina fusca: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, an isoflavonoid of the hydroxyisoflavanone class, is a key secondary metabolite found in the tropical legume Erythrina fusca. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role within this plant species. Primarily functioning as a phytoalexin, this compound is a crucial intermediate in the biosynthesis of more complex antimicrobial compounds, thereby playing a significant role in the plant's defense mechanisms against pathogens. This document details its biosynthesis, putative signaling pathways that regulate its production, and its contribution to the overall chemical defense strategy of Erythrina fusca. Experimental protocols for the extraction and quantification of this compound are also provided, alongside available quantitative data on its biological activity.

Introduction

Erythrina fusca Lour., a member of the Fabaceae family, is a flowering tree recognized for its extensive use in traditional medicine and for its rich chemical diversity.[1] The plant produces a wide array of secondary metabolites, including alkaloids, flavonoids, and pterocarpans, many of which exhibit significant biological activities.[1][2] Among the isoflavonoids isolated from Erythrina fusca, this compound holds a pivotal position in the plant's chemical ecology.[3] Isoflavonoids in legumes are well-documented for their roles as signaling molecules in plant-microbe interactions and as phytoalexins, which are antimicrobial compounds synthesized in response to pathogen attack.[4][5] This whitepaper will focus on the specific biological role of this compound in Erythrina fusca, positioning it as a central component of the plant's inducible defense system.

The Role of this compound as a Phytoalexin Precursor

In leguminous plants, isoflavonoids are key players in defense against microbial pathogens.[4] this compound's primary biological role in Erythrina fusca is inferred to be that of a phytoalexin precursor, specifically as an intermediate in the biosynthesis of the pterocarpan phytoalexin, medicarpin.[6][7] Pterocarpans are a major class of phytoalexins in the Fabaceae family, exhibiting broad-spectrum antimicrobial activity.[2]

The biosynthesis of medicarpin from this compound involves a two-step enzymatic process:

  • Reduction of this compound: The enzyme This compound Reductase (VR) catalyzes the NADPH-dependent reduction of (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[6][7]

  • Dehydration and Ring Closure: Subsequently, DMI Dehydratase facilitates the loss of a water molecule and the formation of an ether ring to yield medicarpin.[6][7]

This pathway underscores the importance of this compound as a direct precursor to a potent antimicrobial compound, positioning it as a critical checkpoint in the plant's defense response.

Putative Signaling Pathway for this compound Biosynthesis

While a specific signaling pathway for this compound production in Erythrina fusca has not been elucidated, it is hypothesized to be regulated by the jasmonate signaling pathway, a conserved mechanism in plants for inducing defense responses against pathogens and herbivores.[8][9] The proposed pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by plant cell surface receptors, triggering a signaling cascade that leads to the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[3][9] JA-Ile then derepresses transcription factors that activate the expression of genes encoding enzymes of the isoflavonoid biosynthetic pathway, leading to the production of this compound.

putative_vestitone_biosynthesis_signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Pathogen_Elicitor Pathogen Elicitor (PAMPs) Receptor Pattern Recognition Receptor (PRR) Pathogen_Elicitor->Receptor MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) (Bioactive Jasmonate) JA_Biosynthesis->JA_Ile JAZ_Degradation JAZ Repressor Degradation JA_Ile->JAZ_Degradation Transcription_Factors Activation of Transcription Factors (e.g., MYC2) JAZ_Degradation->Transcription_Factors Gene_Expression Expression of Isoflavonoid Biosynthesis Genes Transcription_Factors->Gene_Expression Isoflavonoid_Biosynthesis Isoflavonoid Biosynthesis Gene_Expression->Isoflavonoid_Biosynthesis This compound This compound Isoflavonoid_Biosynthesis->this compound Medicarpin Medicarpin (Phytoalexin) This compound->Medicarpin This compound Reductase, DMI Dehydratase isoflavonoid_extraction_workflow Start Start: Powdered Plant Material Add_Solvent Add 80% Methanol Start->Add_Solvent Vortex Vortex (1 min) Add_Solvent->Vortex Sonication Ultrasonic Bath (30 min, 40°C) Vortex->Sonication Centrifugation Centrifuge (4000 rpm, 15 min) Sonication->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Re_extract Re-extract Pellet (Optional) Collect_Supernatant->Re_extract Re_extract->Add_Solvent Yes Filter Filter (0.45 µm) Re_extract->Filter No End End: Extract for HPLC Analysis Filter->End

References

Spectroscopic and Biological Insights into Vestitone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestitone is a naturally occurring isoflavanone, a class of flavonoids known for their diverse biological activities. Found in various plant species, including those of the Dalbergia genus, this compound has garnered interest for its potential pharmacological properties, notably its role as an antibacterial agent.[1] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, outlines general experimental protocols for its analysis, and explores its potential mechanism of action based on current research on related isoflavonoids.

Spectroscopic Data

Precise structural elucidation is paramount in the study of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for determining the chemical structure of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available experimental dataset for this compound is not readily accessible, data for the related compound (3R)-Vestitone has been reported. The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei of this compound, based on data from similar isoflavanone structures and the referenced literature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2a~4.6ddJ ≈ 11.5, 5.0
H-2b~4.4tJ ≈ 11.5
H-3~3.8m
H-5~7.8dJ ≈ 8.5
H-6~6.5ddJ ≈ 8.5, 2.0
H-8~6.4dJ ≈ 2.0
H-3'~6.5dJ ≈ 2.5
H-5'~6.4ddJ ≈ 8.5, 2.5
H-6'~7.1dJ ≈ 8.5
4'-OCH₃~3.8s
7-OHVariablebr s
2'-OHVariablebr s

Note: Predicted values are based on general isoflavanone spectra and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for (3R)-Vestitone

Carbon AtomChemical Shift (δ, ppm)
C-2~71.5
C-3~48.0
C-4~198.0
C-4a~115.0
C-5~129.0
C-6~110.0
C-7~164.0
C-8~103.0
C-8a~162.0
C-1'~118.0
C-2'~158.0
C-3'~103.0
C-4'~160.0
C-5'~108.0
C-6'~131.0
4'-OCH₃~55.5

Data is based on the literature reference for (3R)-Vestitone from Molecules 2011, 16, 9775, as cited in SpectraBase.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The molecular formula for this compound is C₁₆H₁₄O₅, with a corresponding molecular weight of approximately 286.28 g/mol .[1]

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₄O₅
Molecular Weight286.28 g/mol
Exact Mass286.08412 g/mol
Predicted M-H⁻285.0768

In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), flavonoids like this compound typically undergo retro-Diels-Alder (rDA) fragmentation, which involves the cleavage of the C-ring. This fragmentation pattern provides valuable structural information about the substitution on the A and B rings.

Experimental Protocols

The following provides a general methodology for the spectroscopic analysis of isoflavonoids like this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: Standard proton experiment.

    • Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Instrument: A high-field NMR spectrometer.

    • Experiment: Proton-decoupled carbon experiment.

    • Parameters: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • 2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap, is commonly used.

  • Data Acquisition:

    • Full Scan MS: The instrument is first operated in full scan mode to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): The molecular ion is then selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information.

Biological Activity and Signaling Pathways

This compound has been identified as an antibacterial agent.[1] While the specific molecular mechanisms of this compound are still under investigation, the antibacterial activities of flavonoids, in general, are known to involve several key processes.

Potential Antibacterial Mechanisms of Action

Based on the known activities of related isoflavonoids, the antibacterial action of this compound may involve one or more of the following mechanisms:

  • Disruption of Bacterial Membranes: Flavonoids can intercalate into the bacterial cell membrane, leading to a loss of integrity, increased permeability, and dissipation of the membrane potential.[3][4][5] This can disrupt essential cellular processes and lead to cell death.

  • Inhibition of Bacterial Enzymes: Flavonoids have been shown to inhibit various bacterial enzymes that are crucial for survival, such as DNA gyrase and enzymes involved in cell wall synthesis.[6][7][8][9][10]

  • Interference with Bacterial Signaling: Some flavonoids can interfere with bacterial quorum sensing and other signaling pathways that regulate virulence and biofilm formation.

The following diagram illustrates a hypothetical workflow for investigating the antibacterial mechanism of this compound.

G Experimental Workflow for Investigating this compound's Antibacterial Mechanism cluster_initial_screening Initial Screening cluster_mechanism_investigation Mechanism of Action Investigation cluster_validation Validation MIC Determine MIC Membrane Cell Membrane Permeability Assay MIC->Membrane Enzyme Enzyme Inhibition Assays (e.g., DNA Gyrase) MIC->Enzyme Signaling Quorum Sensing Inhibition Assay MIC->Signaling MBC Determine MBC Microscopy Electron Microscopy (Cell Morphology) Membrane->Microscopy Gene_Expression Gene Expression Analysis (qRT-PCR) Enzyme->Gene_Expression Signaling->Gene_Expression This compound This compound This compound->MIC This compound->MBC

Caption: A logical workflow for elucidating the antibacterial mechanism of this compound.

The following diagram illustrates a plausible signaling pathway for the antibacterial action of this compound, focusing on the disruption of the bacterial cell membrane.

G Proposed Antibacterial Signaling Pathway of this compound This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cellular Components (Ions, ATP, etc.) Disruption->Leakage Potential Dissipation of Membrane Potential Disruption->Potential Death Cell Death Leakage->Death Potential->Death

Caption: A simplified diagram of this compound's potential effect on the bacterial cell membrane.

Conclusion

This compound presents a promising scaffold for the development of new antibacterial agents. This guide has summarized the available spectroscopic information and outlined general methodologies for its characterization. Further research is warranted to fully elucidate its NMR and MS spectral data and to investigate its specific antibacterial mechanism of action and its effects on bacterial signaling pathways. Such studies will be crucial for realizing the full therapeutic potential of this natural product.

References

Navigating the Challenges of Vestitone: A Technical Guide to Its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, a naturally occurring isoflavonoid, has garnered interest within the scientific community for its potential therapeutic applications. However, its progression from a promising compound to a viable pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known data and methodologies pertinent to the solubility and stability of this compound. Due to a notable gap in publicly available, quantitative data specific to this compound, this document leverages information on structurally similar isoflavonoids to provide researchers with a foundational understanding and practical guidance for their own experimental investigations. The guide details established experimental protocols for determining solubility and conducting stability studies, and outlines potential degradation pathways.

Introduction to this compound

This compound, chemically known as (3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one, is a hydroxyisoflavanone that has been identified in various plants, including Erythrina fusca and Dalbergia parviflora[1]. Like other isoflavonoids, it is being explored for a range of biological activities. However, the inherent characteristics of the isoflavonoid scaffold, such as poor aqueous solubility, can present significant challenges in formulation development and bioavailability. Furthermore, understanding the stability of this compound under various environmental conditions is crucial for ensuring its quality, efficacy, and safety throughout its shelf life.

Solubility of this compound

Qualitative Solubility Profile (Inferred from Isoflavonoid Class):

  • Aqueous Solubility: Isoflavonoids, including this compound, are generally characterized by low aqueous solubility due to their predominantly hydrophobic structure.

  • Organic Solvents: They typically exhibit better solubility in polar organic solvents. It is anticipated that this compound would be soluble in solvents like DMSO and dimethylformamide (DMF), and sparingly soluble in alcohols such as ethanol and methanol.

Table 1: Anticipated Solubility Profile of this compound in Common Solvents

SolventAnticipated SolubilityRationale
WaterPoorPredominantly hydrophobic isoflavonoid structure.
Phosphate-Buffered Saline (PBS)PoorSimilar to water, with slight improvement depending on pH.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for poorly soluble drug candidates.
EthanolSparingly SolubleOften used in formulations, but may require co-solvents.
MethanolSparingly SolubleSimilar polarity to ethanol.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound (pure compound)

  • Selected solvent (e.g., water, PBS, DMSO, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or incubator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

  • Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.

Stability of this compound

Detailed stability studies on this compound, including identification of its degradation products and degradation kinetics, are not extensively reported. However, the stability of a pharmaceutical compound is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[2][3][4].

Potential Degradation Pathways

Based on the chemical structure of this compound (a hydroxyisoflavanone), several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The ester linkage within the chromen-4-one ring system may be susceptible to hydrolysis under acidic or alkaline conditions.

  • Oxidation: The phenolic hydroxyl groups present in the structure are prone to oxidation, which can be initiated by exposure to oxygen, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation.

  • Thermal Degradation: High temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Treat a solution of this compound in a suitable solvent with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).

  • Alkaline Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

  • Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

  • Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80 °C).

Procedure:

  • Prepare solutions of this compound in a suitable solvent system.

  • Expose the solutions and solid drug substance to the stress conditions outlined above for a specified duration.

  • At appropriate time points, withdraw samples and neutralize them if necessary.

  • Analyze the stressed samples using a suitable analytical technique, typically a stability-indicating HPLC method, to separate the parent drug from its degradation products.

  • Characterize the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures[5].

Table 2: General Forced Degradation Conditions for Isoflavonoids

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 N HCl2 - 8 hours at 60-80 °C
Alkaline Hydrolysis0.1 N NaOH1 - 4 hours at RT or 40 °C
Oxidation3-30% H₂O₂24 hours at RT
PhotodegradationICH Q1B conditionsAs per guidelines
Thermal Degradation60-80 °C24 - 72 hours

Visualization of Experimental Workflows and Pathways

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for Solubility Determination.

General Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions start This compound Sample (Solid or Solution) acid Acid Hydrolysis start->acid base Alkaline Hydrolysis start->base oxidation Oxidation start->oxidation photo Photolysis start->photo thermal Thermal Stress start->thermal analysis Analysis by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis characterization Characterization of Degradants (MS, NMR) analysis->characterization pathway Elucidation of Degradation Pathway characterization->pathway

Caption: Forced Degradation Study Workflow.

Potential Degradation Signaling Pathway

G cluster_degradation Degradation Products This compound This compound hydrolysis_prod Hydrolyzed Products This compound->hydrolysis_prod H+ / OH- oxidation_prod Oxidized Products This compound->oxidation_prod [O] / hv photo_prod Photodegradation Products This compound->photo_prod hv

Caption: Potential Degradation Pathways.

Conclusion and Future Directions

The successful development of this compound as a therapeutic agent hinges on a comprehensive understanding of its solubility and stability. This guide has provided an overview of the anticipated properties of this compound based on its isoflavonoid structure and has detailed the standard experimental protocols necessary for its characterization. It is imperative for researchers to conduct rigorous experimental studies to generate specific quantitative data for this compound. This will involve systematic solubility testing in a range of pharmaceutically relevant solvents and comprehensive forced degradation studies to identify its degradation products and establish its degradation pathways. The development and validation of a stability-indicating analytical method will be a critical step in this process. The information generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any future this compound-based products.

References

The Biological Activities of Hydroxyisoflavanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyisoflavanones, a subclass of isoflavonoids, are naturally occurring phenolic compounds found in various plants, particularly in the legume family. These compounds are characterized by a 3-phenylchroman-4-one backbone with hydroxyl group substitutions. In recent years, hydroxyisoflavanones have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of hydroxyisoflavanones, with a focus on their antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways.

Core Biological Activities

Hydroxyisoflavanones exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutics. The position and number of hydroxyl groups on the isoflavanone scaffold play a crucial role in determining their specific biological effects and potency.

Antioxidant Activity

The antioxidant properties of hydroxyisoflavanones are primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The presence of hydroxyl groups on the aromatic rings is a key determinant of their radical-scavenging capacity.

Quantitative Data for Antioxidant Activity

CompoundAssayIC50 ValueReference
7-HydroxyflavoneDPPH radical scavenging5.55 ± 0.81 µg/mL[1]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test hydroxyisoflavanone compound in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentrations.

Anticancer Activity

Several hydroxyisoflavanones have demonstrated significant anticancer properties, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer development and progression.

Quantitative Data for Anticancer Activity

CompoundCell LineAssayIC50 ValueReference
7-HydroxyflavoneHeLa (cervical cancer)MTT22.56 ± 0.21 µg/mL[1]
7-HydroxyflavoneMDA-MB-231 (breast cancer)MTT3.86 ± 0.35 µg/mL[1]
5,7-DimethoxyflavoneHepG2 (liver cancer)MTT25 µM[2]
5,7-DihydroxyflavoneHepG2 (liver cancer)MTT> 20 µmol/L (low cytotoxicity alone)[3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the hydroxyisoflavanone compound for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the treatment period, add a sterile MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Anti-inflammatory Activity

Hydroxyisoflavanones can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways. A key target in this process is the cyclooxygenase-2 (COX-2) enzyme. The isoflavones daidzein and genistein have been shown to suppress COX-2 expression.[4][5] 8-Hydroxydaidzein, a metabolite of daidzein, has also been shown to downregulate inflammatory gene expression, including COX-2.[6]

Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

This protocol outlines a general procedure for a cell-free COX-2 inhibition assay.

  • Reagents: Purified COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorescent probe that reacts with prostaglandins).

  • Reaction Setup: In a microplate, combine the COX-2 enzyme with the test hydroxyisoflavanone compound at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a vehicle control is also included.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., fluorescence) which is proportional to the amount of prostaglandin produced.

  • Calculation: The percentage of COX-2 inhibition is calculated by comparing the signal from the test compound wells to the control wells. The IC50 value is then determined.

Neuroprotective Effects

Certain hydroxyisoflavanones have shown promise in protecting neurons from damage and degeneration, suggesting their potential in the management of neurodegenerative diseases. Their neuroprotective mechanisms often involve the modulation of signaling pathways that promote cell survival and reduce apoptosis. The isoflavone formononetin has been reported to have an EC50 of 0.027 µg/ml for its neuroprotective effects.[7] It has been shown to protect against NMDA-induced apoptosis in cortical neurons.[8]

Experimental Protocol: Western Blot for Akt Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of signaling proteins like Akt (Protein Kinase B) through the detection of its phosphorylated form.

  • Cell Culture and Treatment: Culture neuronal cells and treat them with the neurotoxic agent (e.g., NMDA) in the presence or absence of the test hydroxyisoflavanone for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (p-Akt) and another for total Akt.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of the hydroxyisoflavanone on Akt phosphorylation.

Signaling Pathway Modulation

Hydroxyisoflavanones exert their biological effects by interacting with and modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the targeted design of new drugs.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers. The isoflavone formononetin has been shown to modulate the PI3K/Akt pathway as part of its neuroprotective effects.[9]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Promotes Formononetin Formononetin Formononetin->Akt Modulates

Caption: PI3K/Akt signaling pathway and the modulatory effect of Formononetin.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many types of cancer. The isoflavone genistein has been shown to suppress the activation of STAT3.[10][11][12]

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene Target Gene Expression (Proliferation, Survival) Nucleus->Gene Activates Transcription Genistein Genistein Genistein->STAT3 Inhibits Phosphorylation

Caption: STAT3 signaling pathway and the inhibitory effect of Genistein.

Conclusion

Hydroxyisoflavanones represent a promising class of natural compounds with a remarkable range of biological activities. Their antioxidant, anticancer, anti-inflammatory, and neuroprotective properties, substantiated by growing in vitro and in vivo evidence, underscore their potential for therapeutic applications. The data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full potential of these fascinating molecules. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of specific hydroxyisoflavanones is warranted to translate these preclinical findings into novel and effective therapeutic agents for a variety of human diseases. The continued exploration of their mechanisms of action, particularly their interactions with key signaling pathways, will be instrumental in the development of targeted and personalized therapies.

References

Vestitone: A Technical Guide to a Bioactive Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, a naturally occurring isoflavanone, has garnered scientific interest for its potential therapeutic properties. As a secondary metabolite found in various plant species, particularly within the Leguminosae family, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and known biological activities with a focus on its mechanism of action. This document synthesizes available data to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a chiral hydroxyisoflavanone, a class of isoflavonoids characterized by the absence of a double bond between carbons 2 and 3 of the C-ring.[1] It is recognized as a secondary metabolite, a compound not directly involved in the normal growth, development, or reproduction of the organism but often playing a role in defense mechanisms.[1] The (3R)-enantiomer is the commonly occurring natural form.

Chemical Properties and Structure

This compound's chemical structure consists of a chromanone ring system with a phenyl group attached at the 3-position. Specifically, it is (3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chroman-4-one.[1] Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol .[1]

PropertyValueSource
IUPAC Name (3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chroman-4-one--INVALID-LINK--
Molecular Formula C₁₆H₁₄O₅--INVALID-LINK--
Molecular Weight 286.28 g/mol --INVALID-LINK--
CAS Number 66211-83-4--INVALID-LINK--
Chiral Center C3Inferred from structure
Natural Enantiomer (3R)-VestitoneInferred from literature

Biosynthesis of this compound

This compound is a product of the isoflavonoid branch of the phenylpropanoid pathway, which is prominent in leguminous plants. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone liquiritigenin. From liquiritigenin, the pathway to isoflavonoids diverges, leading to the formation of this compound.

G cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid/Isoflavonoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Isoliquiritigenin Isoliquiritigenin Naringenin Chalcone->Isoliquiritigenin CHR Liquiritigenin Liquiritigenin Isoliquiritigenin->Liquiritigenin CHI 2,7,4'-Trihydroxyisoflavanone 2,7,4'-Trihydroxyisoflavanone Liquiritigenin->2,7,4'-Trihydroxyisoflavanone IFS, I2'H This compound This compound 2,7,4'-Trihydroxyisoflavanone->this compound HI4'OMT

Simplified biosynthetic pathway of this compound.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit several biological activities, with anti-inflammatory effects being the most studied. It also shows potential as an antioxidant and antimicrobial agent.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are primarily attributed to its ability to modulate the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65)->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK Complex inhibits iNOS, COX-2, TNF-α, IL-6 iNOS, COX-2, TNF-α, IL-6 Pro-inflammatory Genes->iNOS, COX-2, TNF-α, IL-6 leads to expression of

This compound's inhibition of the NF-κB signaling pathway.

While specific quantitative data for this compound is limited in publicly available literature, isoflavonoids, in general, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is a key indicator of anti-inflammatory activity.

AssayCell LineIC₅₀ / EC₅₀Source
Nitric Oxide (NO) Production Inhibition RAW 264.7Data not available
COX-2 Expression Inhibition -Data not available
iNOS Expression Inhibition -Data not available
Antioxidant Activity

The antioxidant potential of this compound is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals. Standard assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

AssayEC₅₀Source
DPPH Radical Scavenging Activity Data not available
ABTS Radical Scavenging Activity Data not available
Antimicrobial Activity

This compound has been reported to possess antibacterial properties.[1] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Bacterial StrainMICSource
Staphylococcus aureusData not available
Escherichia coliData not available
Anticancer Activity

Preliminary studies on isoflavonoids suggest potential anticancer activities, often evaluated by their cytotoxicity against various cancer cell lines.

Cell LineIC₅₀Source
MCF-7 (Breast Cancer) Data not available
HeLa (Cervical Cancer) Data not available

Experimental Protocols

The following sections outline generalized experimental protocols for the key bioassays mentioned. It is important to note that these are representative methods, and specific parameters may need to be optimized for this compound.

Extraction and Isolation of this compound

This protocol provides a general workflow for the extraction and isolation of isoflavonoids from plant material.

G A Plant Material (e.g., Dalbergia parviflora) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol) B->C D Filtration and Concentration C->D E Crude Extract D->E F Liquid-Liquid Partitioning E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection G->H I Further Purification (e.g., Preparative HPLC) H->I J Pure this compound I->J

General workflow for this compound extraction and isolation.

Protocol:

  • Plant Material Preparation: The plant material (e.g., heartwood of Dalbergia parviflora) is air-dried and ground into a fine powder.

  • Extraction: The powdered material is macerated with a suitable solvent, such as methanol, at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction enriched with this compound is further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate).

  • Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Final purification to obtain pure this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plate is incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of this compound that inhibits NO production by 50%, can then be determined.

Antioxidant Assay: DPPH Radical Scavenging Activity

This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Sample Preparation: A series of dilutions of this compound are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A solution of DPPH in the same solvent is prepared. An aliquot of the this compound solution is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated. The EC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined.

Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus) are grown in a suitable broth medium to a specific optical density.

  • Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microplate containing the broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The microplate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

This compound, as a naturally occurring isoflavanone, demonstrates a promising profile of biological activities, particularly in the realm of anti-inflammatory action through the modulation of the NF-κB pathway. While its antioxidant and antimicrobial properties further enhance its therapeutic potential, a notable gap exists in the literature regarding specific quantitative data (IC₅₀, EC₅₀, MIC values) for these activities. The general protocols provided in this guide offer a starting point for researchers to systematically evaluate the efficacy of this compound. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to quantify its potency across a range of biological assays. Such research will be crucial for unlocking the full therapeutic potential of this intriguing secondary metabolite in the development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Vestitone Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestitone is an isoflavonoid, a class of phenolic compounds found in various plants, particularly in legumes such as Medicago sativa (alfalfa).[1] Isoflavonoids have garnered significant interest in the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[2] These biological effects are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed protocols for the extraction of this compound from plant material, methods for its quantification, and an overview of the signaling pathways potentially affected by this compound.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and solvent. The following table summarizes quantitative data on the extraction of total flavonoids from Medicago sativa, which can be used as a proxy for this compound yield, under different extraction conditions.[3]

Extraction MethodPlant PartSolventTemperature (°C)TimeTotal Flavonoid Content (mg Rutin Equivalents/g Dry Matter)Reference
Maceration Flowers70% EthanolRoom Temp24 h35.2 ± 3.1[3]
Leaves70% EthanolRoom Temp24 h41.5 ± 3.8[3]
Stems70% EthanolRoom Temp24 h12.1 ± 1.1[3]
Ultrasound-Assisted Extraction (UAE) Aerial Parts52.14% Ethanol62.3357.08 minOptimized for max. yield[4][5]
Aerial Parts70% Ethanol6060 min-[6]
Accelerated Solvent Extraction (ASE) Flowers70% Ethanol10015 min48.4 ± 4.6 (Total Phenolics as GAE)[3]
Supercritical Fluid Extraction (SFE) LeavesCO₂ with Ethanol60120 min139.0 ± 7.1[3]

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect fresh plant material, such as the aerial parts of Medicago sativa. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until it is brittle. Alternatively, use a freeze-dryer.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Pass the powder through a sieve to ensure a uniform particle size.

  • Storage: Store the powdered plant material in an airtight, light-proof container at room temperature to prevent degradation of phytochemicals.

Extraction Protocols

Maceration is a simple and widely used method for extracting phytochemicals.[7]

  • Sample Preparation: Weigh 10 g of powdered plant material and place it into a conical flask.

  • Solvent Addition: Add 100 mL of 70% ethanol to the flask.

  • Extraction: Stopper the flask and shake it for 1 hour. Let it stand at room temperature for 72 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude extract.

  • Storage: Store the dried extract in a desiccator until further use.

Soxhlet extraction is a continuous extraction method that is more efficient than maceration but may degrade thermolabile compounds.[7]

  • Sample Preparation: Place 10 g of powdered plant material into a cellulose thimble.

  • Apparatus Setup: Place the thimble in a Soxhlet extractor. Add 250 mL of 95% ethanol to the round-bottom flask.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample. The extraction is complete when the solvent in the siphon tube becomes colorless (typically after 6-8 hours).

  • Solvent Evaporation: After extraction, cool the apparatus and collect the extract. Evaporate the solvent using a rotary evaporator.

  • Storage: Store the dried extract in a desiccator.

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[4]

  • Sample Preparation: Place 1 g of powdered plant material into a flask.

  • Solvent Addition: Add 57 mL of 52% ethanol.[4][5]

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 57 minutes at 62°C.[4][5]

  • Filtration and Evaporation: Filter the extract and evaporate the solvent as described in the maceration protocol.

  • Storage: Store the dried extract in a desiccator.

This compound Quantification by High-Performance Liquid Chromatography (HPLC)
  • Standard Preparation: Prepare a stock solution of this compound standard (if available) in methanol (1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the crude plant extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

    • Gradient Program: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, and then return to the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

    • Injection Volume: 20 µL.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the extract using the calibration curve.

Signaling Pathways Modulated by Flavonoids

This compound, as a flavonoid, is likely to exert its biological effects by modulating various cellular signaling pathways that are crucial in cell proliferation, survival, and inflammation. While research specifically on this compound is ongoing, the following pathways are known targets of flavonoids and represent potential mechanisms of action for this compound.[2][8][9]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival.[8] Dysregulation of this pathway is a common feature in many cancers. Flavonoids have been shown to inhibit this pathway by decreasing the phosphorylation of key proteins like Akt and mTOR, leading to the induction of apoptosis in cancer cells.[8]

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: this compound's potential inhibition of the PI3K/Akt/mTOR pathway.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that controls cell proliferation, differentiation, and apoptosis.[9] Flavonoids can modulate the MAPK pathway, often leading to the activation of pro-apoptotic signals and the inhibition of cell proliferation in cancerous cells.[10]

MAPK_Pathway This compound This compound Ras Ras This compound->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Potential modulation of the MAPK pathway by this compound.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is essential for embryonic development and tissue homeostasis.[11] Its aberrant activation is linked to various cancers.[2] Flavonoids have been reported to inhibit this pathway by promoting the degradation of β-catenin, thereby suppressing cancer cell proliferation and invasion.[2]

Wnt_Pathway This compound This compound Wnt Wnt Signaling This compound->Wnt Inhibits beta_catenin β-catenin Wnt->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription

Caption: this compound's potential inhibitory effect on the Wnt/β-catenin pathway.

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction, purification, and analysis of this compound from plant material.

experimental_workflow PlantMaterial Plant Material (e.g., Medicago sativa) DryingGrinding Drying & Grinding PlantMaterial->DryingGrinding Extraction Extraction (Maceration, Soxhlet, UAE) DryingGrinding->Extraction Filtration Filtration Extraction->Filtration SolventEvaporation Solvent Evaporation Filtration->SolventEvaporation CrudeExtract Crude Extract SolventEvaporation->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Quantification Quantification (HPLC) CrudeExtract->Quantification Purethis compound Pure this compound Purification->Purethis compound Purethis compound->Quantification Bioactivity Bioactivity Assays (e.g., Cell Culture) Purethis compound->Bioactivity

Caption: General workflow for this compound extraction and analysis.

References

Application Notes and Protocols for Evaluating the Antibacterial Activity of Vestitone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestitone is a naturally occurring isoflavonoid, a class of compounds that has garnered significant interest for its diverse biological activities, including potential antibacterial properties.[1] Isoflavonoids are known to exhibit a range of antimicrobial effects, making this compound a compelling candidate for investigation in the development of new antibacterial agents. These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial efficacy of this compound. The methodologies outlined are based on established antimicrobial susceptibility testing standards to ensure reliable and reproducible results.

Putative Mechanisms of Antibacterial Action

While the precise mechanisms of this compound are a subject of ongoing research, the antibacterial action of isoflavonoids is generally attributed to several key cellular and molecular interactions. These compounds have been shown to interfere with critical bacterial processes.[2]

One of the primary modes of action is the disruption of the bacterial cell membrane's integrity and function. This can lead to increased permeability and the leakage of essential intracellular components. Additionally, isoflavonoids can inhibit bacterial nucleic acid synthesis by targeting enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and repair. Another potential mechanism involves the inhibition of bacterial energy metabolism. Some flavonoids have also been found to act as efflux pump inhibitors, which can prevent bacteria from expelling antimicrobial agents, thereby enhancing the efficacy of other antibiotics.

Data Presentation

Currently, there is limited publicly available quantitative data specifically detailing the antibacterial activity of this compound against a broad spectrum of bacteria. However, based on the activity of structurally related isoflavonoids, a range of minimum inhibitory concentrations (MICs) can be anticipated. The following tables are provided as a template for organizing and presenting experimental data obtained from antibacterial assays with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains

Test OrganismGram StainATCC Strain No.This compound MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-Positive25923Data to be determinedVancomycin1-2
Enterococcus faecalisGram-Positive29212Data to be determinedAmpicillin1-4
Escherichia coliGram-Negative25922Data to be determinedCiprofloxacin0.004-0.015
Pseudomonas aeruginosaGram-Negative27853Data to be determinedGentamicin0.5-4

Table 2: Zone of Inhibition for this compound against Representative Bacterial Strains

Test OrganismGram StainATCC Strain No.This compound Disk Content (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Positive Control Zone of Inhibition (mm)
Staphylococcus aureusGram-Positive25923Data to be determinedData to be determinedVancomycin (30 µg)15-19
Enterococcus faecalisGram-Positive29212Data to be determinedData to be determinedAmpicillin (10 µg)16-22
Escherichia coliGram-Negative25922Data to be determinedData to be determinedCiprofloxacin (5 µg)30-40
Pseudomonas aeruginosaGram-Negative27853Data to be determinedData to be determinedGentamicin (10 µg)16-21

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the broth microdilution method for determining the minimum inhibitory concentration (MIC) of this compound against a panel of bacteria.

Materials:

  • This compound of known purity

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Vancomycin, Ciprofloxacin)

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (further diluted in MHB to a suitable starting concentration) to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing MHB and the bacterial inoculum, but no this compound.

    • Sterility Control: Wells containing only MHB.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity). This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: Determination of Zone of Inhibition by Agar Disk Diffusion (Kirby-Bauer Test)

This protocol describes the agar disk diffusion method to qualitatively assess the antibacterial activity of this compound.

Materials:

  • This compound

  • Solvent for dissolving this compound (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Positive control antibiotic disks

Procedure:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically place sterile filter paper disks onto the inoculated agar surface.

    • Pipette a known volume (e.g., 10 µL) of the this compound solution at a specific concentration onto each disk.

    • Place a positive control antibiotic disk and a negative control disk (with solvent only) on the same plate.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk in millimeters (mm).

Visualizations

The following diagrams illustrate the potential mechanisms of antibacterial action for isoflavonoids like this compound and a typical experimental workflow for its evaluation.

Potential Antibacterial Mechanisms of this compound cluster_mechanisms Mechanisms of Action This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Targets MembraneDisruption Cell Membrane Disruption BacterialCell->MembraneDisruption DNASynthesisInhibition DNA Synthesis Inhibition BacterialCell->DNASynthesisInhibition EnergyMetabolism Inhibition of Energy Metabolism BacterialCell->EnergyMetabolism EffluxPump Efflux Pump Inhibition BacterialCell->EffluxPump

Caption: Potential antibacterial mechanisms of this compound.

Experimental Workflow for this compound Antibacterial Assays start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum mic_assay Broth Microdilution (MIC Assay) prep_this compound->mic_assay disk_assay Agar Disk Diffusion (Zone of Inhibition) prep_this compound->disk_assay prep_inoculum->mic_assay prep_inoculum->disk_assay incubation Incubate (37°C, 18-24h) mic_assay->incubation disk_assay->incubation read_mic Read MIC Value incubation->read_mic measure_zone Measure Zone of Inhibition incubation->measure_zone data_analysis Data Analysis and Interpretation read_mic->data_analysis measure_zone->data_analysis end End data_analysis->end

Caption: Workflow for this compound antibacterial assays.

References

Application Note: Quantitative Analysis of Vestitone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of vestitone, a naturally occurring isoflavonoid. The described protocol is applicable for the determination of this compound in various sample matrices, including plant extracts and in-vitro biological samples. This document provides comprehensive experimental procedures, instrument parameters, and data analysis guidelines to ensure reliable and reproducible results for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is an isoflavonoid that has garnered interest for its potential biological activities. As with many natural products, accurate and precise quantification is crucial for pharmacological studies, quality control of herbal preparations, and understanding its metabolic fate. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of phytochemicals.[1][2] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the quantification of this compound. The method is based on established principles for isoflavonoid analysis, offering a reliable and accessible approach for researchers.[1][3][4]

Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₅[5]
Molar Mass286.28 g/mol [5]
Chemical Structure(3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one[5]
UV Absorbance Maximum (λmax)Approx. 260 nm (estimated based on isoflavonoid class)[1]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (or acetic acid), HPLC grade

  • 0.45 µm syringe filters (e.g., PVDF or PTFE)

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • pH meter

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (General Guideline - Adapt as Needed)
  • Solid Samples (e.g., Plant Material):

    • Grind the sample to a fine powder.

    • Accurately weigh 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of 80% methanol (or acetonitrile) and vortex thoroughly.[4]

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., In-vitro Assays):

    • If the sample contains proteins, perform a protein precipitation step by adding three volumes of cold acetonitrile or methanol for each volume of the sample.

    • Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate the solvent.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters
ParameterRecommended Setting
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Quantification: Inject the prepared sample solutions. Identify the this compound peak based on its retention time compared to the standard. Use the peak area of this compound in the sample and the calibration curve equation to calculate the concentration of this compound in the sample.

Method Validation (Summary)

For rigorous applications, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient of the calibration curve over the desired concentration range.

  • Accuracy: Determined by spike and recovery experiments.

  • Precision: Evaluated through intra-day and inter-day repeatability, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Sample Matrix Extraction Extraction Sample->Extraction Working Working Standards Stock->Working HPLC HPLC System (C18 Column, Gradient Elution) Working->HPLC Cleanup Cleanup & Filtration Extraction->Cleanup Cleanup->HPLC Detection UV Detection (260 nm) HPLC->Detection Calibration Calibration Curve Detection->Calibration Quantification Quantification Detection->Quantification Calibration->Quantification Result Result: this compound Concentration Quantification->Result

Caption: Experimental workflow for this compound quantification by HPLC.

flavonoid_pathway cluster_stimulus Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Stress Oxidative Stress / Inflammatory Stimuli NFkB_Inhib NF-κB Pathway (Inhibition) Stress->NFkB_Inhib Nrf2_Act Nrf2 Pathway (Activation) Stress->Nrf2_Act Inflammation Decreased Pro-inflammatory Cytokine Production NFkB_Inhib->Inflammation Antioxidant Increased Antioxidant Enzyme Expression Nrf2_Act->Antioxidant This compound This compound (Flavonoid) This compound->NFkB_Inhib inhibits This compound->Nrf2_Act activates

Caption: General signaling pathways modulated by flavonoids like this compound.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound. The protocol is adaptable to various research needs and sample types. Proper method validation is recommended to ensure the accuracy and precision of the results for specific applications. This method will be a valuable tool for researchers working with this compound and other related isoflavonoids.

References

Vestitone: Investigating its Potential as an Anticancer Agent in Cell Culture Studies - A General Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vestitone, a member of the isoflavonoid class of natural compounds, presents a promising scaffold for investigation as a potential anticancer agent. While direct experimental evidence on the anticancer effects of this compound in cell culture is not currently available in the peer-reviewed scientific literature, the broader family of isoflavones has been extensively studied, revealing significant potential in cancer prevention and therapy. Isoflavonoids are known to modulate a variety of cellular processes critical for cancer cell proliferation, survival, and metastasis. They can induce cell cycle arrest and apoptosis, and interfere with key signaling pathways that are often dysregulated in cancer.

This document provides a comprehensive overview of the general anticancer properties of isoflavonoids, which can serve as a foundational guide for researchers interested in evaluating this compound. It includes detailed protocols for standard in vitro assays used to characterize the anticancer activity of natural compounds and generalized diagrams of relevant signaling pathways and experimental workflows.

General Anticancer Mechanisms of Isoflavonoids

Isoflavonoids exert their anticancer effects through a multitude of mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach is a hallmark of many natural product-based anticancer agents and can be advantageous in overcoming the complexity and heterogeneity of cancer. Key mechanisms include:

  • Induction of Apoptosis: Isoflavonoids can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases, the executioners of apoptosis.

  • Cell Cycle Arrest: By interfering with the machinery that governs cell cycle progression, isoflavonoids can halt the proliferation of cancer cells. They can induce arrest at various phases of the cell cycle (G1, S, G2, or M) by modulating the levels and activity of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibition of Key Signaling Pathways: Many cancers are driven by the aberrant activation of signaling pathways that promote cell growth and survival. Isoflavonoids have been shown to inhibit several of these critical pathways, including:

    • PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism.

    • MAPK/ERK Pathway: This pathway plays a crucial role in transmitting signals from the cell surface to the nucleus to regulate gene expression involved in cell growth and division.

    • NF-κB Signaling: This pathway is involved in inflammation, immunity, and cell survival, and its constitutive activation is observed in many cancers.

    • Wnt/β-catenin Pathway: Deregulation of this pathway is a key event in the development of several cancers.

Application Notes: A Framework for Investigating this compound

Given the lack of specific data for this compound, the following sections provide a template for its investigation, based on the known activities of related isoflavonoids.

Data Presentation: Hypothetical Data for this compound

The following table summarizes the types of quantitative data that would be generated from in vitro studies of this compound. The values presented are hypothetical and serve as an example of how to structure such data.

Cancer Cell LineAssayEndpointThis compound Concentration (µM)Result (Hypothetical)
MCF-7 (Breast)MTT AssayIC50 (48h)-25 µM
PC-3 (Prostate)MTT AssayIC50 (48h)-35 µM
HCT116 (Colon)MTT AssayIC50 (48h)-15 µM
A549 (Lung)MTT AssayIC50 (48h)-40 µM
MCF-7 (Breast)Annexin V/PI StainingApoptosis Rate25 µM45%
HCT116 (Colon)Cell Cycle Analysis% Cells in G2/M15 µM60%
HCT116 (Colon)Western Blotp-Akt (Ser473)15 µM0.4 (relative to control)
HCT116 (Colon)Western BlotCleaved Caspase-315 µM3.5 (relative to control)

Experimental Protocols

Detailed methodologies for key experiments to assess the anticancer potential of a novel compound like this compound are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

Principle: This assay uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of the DNA content in each cell. This information is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Western Blotting

Principle: This technique is used to detect specific proteins in a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Caspase-3, Bcl-2, Bax, Cyclin D1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate a general experimental workflow and a key signaling pathway relevant to the study of isoflavonoids as anticancer agents.

G cluster_workflow Experimental Workflow for Anticancer Drug Screening start Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western_blot Western Blot (Signaling Pathways) mechanism->western_blot data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Potential data_analysis->conclusion

A generalized workflow for screening the anticancer potential of a novel compound.

G cluster_pathway Generalized PI3K/Akt Signaling Pathway Inhibition by Isoflavonoids GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bcl2 Bcl-2 Akt->Bcl2 inhibits pro-apoptotic function Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Caspase9->Apoptosis Isoflavonoid Isoflavonoid (e.g., this compound) Isoflavonoid->PI3K inhibits Isoflavonoid->Akt inhibits

Simplified diagram of the PI3K/Akt pathway and its inhibition by isoflavonoids.

While specific experimental data on the anticancer activity of this compound is not yet available, its classification as an isoflavonoid suggests that it is a promising candidate for investigation. The general mechanisms of action of isoflavonoids, including the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, provide a strong rationale for its study. The experimental protocols and conceptual frameworks provided in this document offer a comprehensive guide for researchers to systematically evaluate the potential of this compound as a novel anticancer agent in cell culture models. Further research is warranted to elucidate the specific cellular and molecular targets of this compound and to determine its efficacy in various cancer types.

Application of Vestitone in Studying Enzyme Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestitone is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. While research specifically detailing the enzyme inhibitory properties of this compound is limited, its structural similarity to other well-studied isoflavonoids, such as genistein and daidzein, suggests its potential as a valuable tool in enzyme inhibition studies. Isoflavonoids have been identified as inhibitors of a wide range of enzymes, playing roles in cellular signaling, inflammation, and metabolism.[1][2][3] This document provides a guide for researchers to explore the enzyme inhibitory potential of this compound, proposing likely enzyme targets and offering detailed protocols for investigation.

Potential Enzyme Targets for this compound

Based on the known activities of structurally related isoflavonoids, this compound is a promising candidate for inhibiting the following classes of enzymes:

  • Protein Tyrosine Kinases (PTKs): Many isoflavonoids are known to inhibit PTKs, which are crucial components of cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[1]

  • Aromatase (CYP19A1): This enzyme is key in estrogen biosynthesis, and its inhibition is a therapeutic strategy in hormone-dependent cancers.[1][4]

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory process by producing prostaglandins. Inhibition of COX enzymes can lead to anti-inflammatory effects.[3]

  • α-Glucosidase: An enzyme involved in carbohydrate digestion, its inhibition can help manage blood glucose levels.[2]

  • Tyrosinase: A key enzyme in melanin biosynthesis, its inhibitors are of interest for applications in dermatology and cosmetology.[5][6]

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

The following tables are presented as templates for summarizing quantitative data from enzyme inhibition assays with this compound. The values provided are hypothetical and for illustrative purposes only.

Table 1: Inhibitory Activity of this compound against various enzymes

Enzyme TargetIC50 (µM)Inhibition TypeKi (µM)
Protein Tyrosine Kinase (Src)[Insert experimental value][e.g., Competitive][Insert experimental value]
Aromatase (CYP19A1)[Insert experimental value][e.g., Non-competitive][Insert experimental value]
Cyclooxygenase-2 (COX-2)[Insert experimental value][e.g., Competitive][Insert experimental value]
α-Glucosidase[Insert experimental value][e.g., Non-competitive][Insert experimental value]
Tyrosinase[Insert experimental value][e.g., Mixed][Insert experimental value]

Table 2: Comparative Inhibitory Activity of this compound and Known Inhibitors

Enzyme TargetThis compound IC50 (µM)Reference InhibitorReference Inhibitor IC50 (µM)
Protein Tyrosine Kinase (Src)[Insert experimental value]Genistein[Insert literature value]
Aromatase (CYP19A1)[Insert experimental value]Letrozole[Insert literature value]
Cyclooxygenase-2 (COX-2)[Insert experimental value]Celecoxib[Insert literature value]
α-Glucosidase[Insert experimental value]Acarbose[Insert literature value]
Tyrosinase[Insert experimental value]Kojic Acid[Insert literature value]

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against the proposed enzyme targets.

Protocol 1: Protein Tyrosine Kinase (PTK) Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on the activity of a representative PTK, such as Src kinase.

Materials:

  • Purified recombinant Src kinase

  • Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • 96-well microplate

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add 10 µL of the this compound dilutions or vehicle control (DMSO).

  • Add 20 µL of the Src kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Add 10 µL of the peptide substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP levels using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Protocol 2: Aromatase (CYP19A1) Inhibition Assay

This protocol outlines a fluorescent assay to measure the inhibition of human placental aromatase by this compound.

Materials:

  • Human placental microsomes (as a source of aromatase)

  • Aromatase substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC)

  • NADPH

  • This compound stock solution (in DMSO)

  • Aromatase assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • To each well of a 96-well plate, add 50 µL of the this compound dilutions or vehicle control.

  • Add 50 µL of human placental microsomes and incubate for 15 minutes at 37°C.

  • Add 50 µL of the aromatase substrate, MFC.

  • Initiate the reaction by adding 50 µL of NADPH solution.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2 N NaOH).

  • Measure the fluorescence of the product (7-hydroxy-4-(trifluoromethyl)coumarin) at an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Protocol 3: Cyclooxygenase (COX-2) Inhibition Assay

This protocol details a colorimetric assay to assess the inhibitory effect of this compound on COX-2 activity.

Materials:

  • Purified recombinant human COX-2

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • This compound stock solution (in DMSO)

  • COX assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 µM hematin)

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 150 µL of the assay buffer, 10 µL of the this compound dilutions or vehicle control, and 10 µL of the COX-2 enzyme solution.

  • Incubate for 10 minutes at 25°C.

  • Add 10 µL of TMPD solution.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the rate of reaction (V) for each concentration of this compound.

  • Determine the percentage of inhibition and the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound's enzyme inhibitory properties.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis This compound This compound Stock (in DMSO) Preincubation Pre-incubate Enzyme with this compound This compound->Preincubation Enzyme Enzyme Solution Enzyme->Preincubation Substrate Substrate Solution Initiation Initiate Reaction (add Substrate) Substrate->Initiation Buffer Assay Buffer Buffer->Preincubation Preincubation->Initiation Measurement Measure Reaction Rate Initiation->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition DoseResponse Plot Dose-Response Curve Inhibition->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50

Caption: General workflow for enzyme inhibition screening of this compound.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Src Src Kinase Receptor->Src This compound This compound This compound->Src Inhibition Downstream Downstream Signaling (e.g., Ras-MAPK) Src->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Potential inhibition of a tyrosine kinase signaling pathway by this compound.

G Androgen Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgen->Aromatase Estrogen Estrogens (e.g., Estradiol) Aromatase->Estrogen ER Estrogen Receptor Estrogen->ER This compound This compound This compound->Aromatase Inhibition GeneExpression Gene Expression ER->GeneExpression

Caption: Proposed mechanism of this compound as an Aromatase inhibitor.

Conclusion

While direct evidence for the enzyme inhibitory activity of this compound is currently scarce, its isoflavonoid structure strongly suggests its potential as an inhibitor of several key enzymes. The protocols and frameworks provided in this document offer a comprehensive starting point for researchers to investigate the inhibitory profile of this compound. Such studies will not only elucidate the biological activities of this natural compound but may also pave the way for its development as a lead compound in various therapeutic areas.

References

Application Notes and Protocols for the Synthesis of Vestitone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Vestitone and its derivatives, compounds of interest in drug discovery due to their potential therapeutic activities. The protocols outlined below are based on established isoflavone synthesis strategies and can be adapted for the creation of a diverse library of this compound analogs for structure-activity relationship (SAR) studies.

Introduction

This compound, a naturally occurring isoflavanone, has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties.[1] As with many natural products, the synthesis of derivatives is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document outlines a recommended synthetic pathway to this compound and provides a framework for the generation of derivatives.

General Synthetic Strategy

The most common and versatile approach to synthesizing isoflavanones like this compound is through the intramolecular cyclization of a 2'-hydroxychalcone intermediate. This strategy allows for the introduction of diverse substituents on both the A and B rings of the isoflavonoid scaffold.

G cluster_A A-Ring Precursor Synthesis cluster_B B-Ring Precursor Synthesis cluster_C Chalcone Formation cluster_D Isoflavanone Formation A1 2,4-Dihydroxyacetophenone C1 Claisen-Schmidt Condensation A1->C1 B1 2-Hydroxy-4-methoxybenzaldehyde B1->C1 C2 2',4'-Dihydroxy-2-hydroxy-4-methoxychalcone (Chalcone Intermediate) C1->C2 Base (e.g., KOH) D1 Intramolecular Oxa-Michael Addition C2->D1 D2 This compound D1->D2 Acid or Base Catalyst

Experimental Protocols

Protocol 1: Synthesis of 2',4'-Dihydroxy-4-methoxychalcone (Chalcone Intermediate)

This protocol is adapted from the Claisen-Schmidt condensation reaction, a reliable method for forming chalcones.

Materials:

  • 2,4-Dihydroxyacetophenone

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Distilled water

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 2,4-dihydroxyacetophenone (1 equivalent) and 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Slowly add a solution of potassium hydroxide (3-4 equivalents) in water to the flask while stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

  • A solid precipitate of the chalcone will form. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the purified 2',4'-dihydroxy-4-methoxychalcone.

  • Dry the purified product under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound (Intramolecular Cyclization)

This protocol describes the acid-catalyzed intramolecular Oxa-Michael addition of the chalcone intermediate to form the isoflavanone core of this compound.

Materials:

  • 2',4'-Dihydroxy-4-methoxychalcone (from Protocol 1)

  • Sulfuric acid (H₂SO₄) or another suitable acid catalyst (e.g., methanesulfonic acid)

  • Ethanol or Methanol

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Standard laboratory glassware

  • Magnetic stirrer and reflux apparatus

Procedure:

  • Dissolve the 2',4'-dihydroxy-4-methoxychalcone (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of this compound Derivatives

To generate a library of this compound derivatives for drug discovery, the following modifications can be introduced:

  • A-Ring Analogs: Utilize substituted 2-hydroxyacetophenones in Protocol 1.

  • B-Ring Analogs: Employ various substituted benzaldehydes in Protocol 1.

By systematically altering the substitution patterns on both rings, a wide range of analogs can be synthesized and evaluated for their biological activity.

Quantitative Data Summary

The following tables summarize the biological activities of various isoflavone derivatives, providing a basis for understanding the structure-activity relationships (SAR) that can guide the design of novel this compound analogs.

Table 1: Anticancer Activity of Isoflavone Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
GenisteinPC-3 (Prostate)15.5[2]
GenisteinMCF-7 (Breast)11.5[2]
Formononetin Derivative 22MDA-MB-231 (Breast)5.44[2]
Formononetin Derivative 22H460 (Lung)6.36[2]
Isoflavone Analog 93cPC-3 (Prostate)<10[2]
7-Hydroxy-4'-methoxyflavoneHeLa (Cervical)25.73 µg/mL[3]
7-Hydroxy-4'-methoxyflavanoneHeLa (Cervical)40.13 µg/mL[3]
7-Hydroxy-4'-methoxyflavanoneWiDr (Colon)37.85 µg/mL[3]

Table 2: Antimicrobial Activity of Isoflavone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Soy IsoflavonesL. monocytogenes100[4]
Soy IsoflavonesE. coli100[4]
DS 5 (Prenylated Isoflavone)S. aureus-[5]
8-(γ,γ-dimethylallyl)-wighteoneS. aureus-[5]

Note: The provided data is for a range of isoflavones and related flavonoids. Specific data for a comprehensive library of this compound derivatives is not yet widely available and represents an area for future research.

Signaling Pathways and Mechanisms of Action

Isoflavones, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is critical for rational drug design.

Anticancer Mechanisms

Isoflavones can induce cancer cell death by regulating multiple signaling pathways that are often deregulated in cancer.[6]

G cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound Derivatives Akt Akt Pathway This compound->Akt NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway This compound->MAPK PPAR PPAR Signaling This compound->PPAR Apoptosis Apoptosis Akt->Apoptosis Proliferation Inhibition of Cell Proliferation Akt->Proliferation NFkB->Apoptosis Inflammation Anti-inflammatory Effects NFkB->Inflammation MAPK->Apoptosis MAPK->Proliferation PPAR->Inflammation

  • Akt, NF-κB, and MAPK Pathways: Isoflavones have been shown to inhibit these pro-survival pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[6]

  • PPAR Signaling: Isoflavones can activate Peroxisome Proliferator-Activated Receptors (PPARs), which play roles in regulating inflammation and cell proliferation.[7]

Antimicrobial Mechanisms

The antimicrobial action of isoflavones is believed to involve multiple mechanisms.

G cluster_targets Bacterial Targets cluster_outcomes Antibacterial Effects This compound This compound Derivatives Membrane Cytoplasmic Membrane This compound->Membrane DNA DNA Synthesis (Topoisomerase Inhibition) This compound->DNA Metabolism Energy Metabolism This compound->Metabolism Inhibition Inhibition of Bacterial Growth Membrane->Inhibition DNA->Inhibition Metabolism->Inhibition

  • Inhibition of Nucleic Acid Synthesis: Some isoflavones can inhibit bacterial DNA topoisomerases, enzymes essential for DNA replication.[8]

  • Disruption of Cytoplasmic Membrane Function: Lipophilic isoflavones can intercalate into the bacterial cell membrane, disrupting its integrity and function.[9]

  • Inhibition of Energy Metabolism: Certain flavonoids have been shown to interfere with bacterial energy metabolism.[9]

Conclusion

The synthetic protocols and biological data presented in these application notes provide a solid foundation for the exploration of this compound derivatives in a drug discovery context. By employing the outlined synthetic strategies and leveraging the understanding of their mechanisms of action, researchers can develop novel and potent therapeutic agents based on the this compound scaffold. Further SAR studies are warranted to fully elucidate the therapeutic potential of this promising class of isoflavanones.

References

Vestitone as a Standard for Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestitone, a naturally occurring isoflavanone, has garnered significant interest in phytochemical and pharmacological research. As a secondary metabolite found in various plant species, it exhibits a range of biological activities, including antibacterial and anti-inflammatory properties. To facilitate further research and drug development, standardized methods for the analysis and application of this compound are crucial. This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard. It covers its physicochemical properties, analytical methodologies for quantification and structural elucidation, and protocols for assessing its biological activity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a standard is fundamental for its effective use in analysis.

PropertyValueReference
IUPAC Name (3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one[1]
Molecular Formula C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol [1]
Appearance Pale yellow to white crystalline solid
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water.
Melting Point Not readily available

Analytical Methodologies

Quantitative Analysis using High-Performance Liquid Chromatography (HPLC)

Objective: To provide a standardized method for the quantification of this compound in plant extracts or other sample matrices. This method is adapted from established protocols for isoflavonoid analysis.[2][3][4][5]

Experimental Protocol:

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

    • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard (purity ≥ 98%).

    • HPLC-grade methanol.

    • HPLC-grade acetonitrile.

    • HPLC-grade water.

    • Formic acid or acetic acid (for mobile phase modification).

    • Syringe filters (0.45 µm).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (from plant material):

    • Accurately weigh a known amount of dried and powdered plant material.

    • Extract the sample with a suitable solvent (e.g., methanol or 80% methanol in water) using sonication or maceration. A general starting point is a 1:10 solid-to-solvent ratio.

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Elution 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-35 min: 80-20% B35-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Structural Elucidation and Confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the identity and structure of this compound in isolated samples or complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol:

This protocol is adapted from general methods for the analysis of isoflavonoids.[6][7][8]

  • Instrumentation:

    • LC-MS/MS system with an electrospray ionization (ESI) source.

    • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Utilize the same HPLC conditions as described in the quantitative analysis section to ensure separation prior to MS analysis.

  • Mass Spectrometry Parameters (Example):

ParameterSetting
Ionization Mode ESI Positive and/or Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 800 L/hr
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV) to obtain fragment ions.
Scan Range m/z 100-1000
  • Data Interpretation:

    • Confirm the presence of this compound by matching the retention time and the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the reference standard.

    • Analyze the MS/MS fragmentation pattern to further confirm the structure. Key fragments can be correlated to the loss of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

  • Sample Preparation:

    • Dissolve a sufficient amount of purified this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • NMR Experiments:

    • Acquire standard 1D NMR spectra: ¹H and ¹³C.

    • For complete structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Spectral Data:

NucleusExpected Chemical Shifts (ppm) - Illustrative
¹H NMR Aromatic protons, methine and methylene protons of the dihydropyranone ring, hydroxyl protons, and methoxy protons.
¹³C NMR Carbonyl carbon, aromatic carbons, and aliphatic carbons of the isoflavanone skeleton. A known ¹³C NMR spectrum for (3R)-Vestitone is available in spectral databases.[9]

Data Interpretation: The correlation signals in the 2D NMR spectra are used to establish the connectivity between protons and carbons, confirming the isoflavanone skeleton and the substitution pattern of this compound.[10][11][12]

Biological Activity Assays

Antibacterial Activity Assessment

Objective: To determine the antibacterial efficacy of this compound against selected bacterial strains.

1. Kirby-Bauer Disk Diffusion Method: [13][14][15][16][17]

Protocol:

  • Bacterial Culture Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound (dissolved in a suitable solvent like DMSO) onto the inoculated agar surface. A solvent control disk should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [18][19][20][21][22]

Protocol:

  • Preparation of this compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Quantitative Data Summary:

AssayParameterTypical Value Range
Disk Diffusion Zone of Inhibition (mm)Dependent on bacterial strain and this compound concentration
Broth Microdilution MIC (µg/mL)Dependent on bacterial strain

Signaling Pathway Diagrams

This compound, as an isoflavonoid, is likely to exert its anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate the general experimental workflow and the putative signaling pathways involved.

Experimental Workflow for Phytochemical Analysis

experimental_workflow plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration extraction->filtration hplc HPLC Analysis filtration->hplc lcms LC-MS/MS Analysis filtration->lcms nmr NMR Analysis filtration->nmr quantification Quantification hplc->quantification structure Structural Elucidation lcms->structure nmr->structure

Experimental workflow for the extraction and analysis of this compound.

Putative Anti-Inflammatory Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

nfkB_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces

Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

mapk_pathway cluster_stimulus Cellular Stress cluster_inhibition This compound Action cluster_cascade Kinase Cascade cluster_nucleus Nucleus Stress Stress/Cytokines MAPKKK MAPKKK Stress->MAPKKK Activates This compound This compound This compound->MAPKKK Inhibits? MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38/JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Inflammatory Gene Expression AP1->Genes Induces

Potential modulation of the MAPK signaling pathway by this compound.

PPARγ Signaling Pathway

ppar_pathway cluster_activation This compound Action cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to Genes Anti-inflammatory Gene Expression PPRE->Genes Regulates

Activation of the PPARγ signaling pathway by this compound.

Conclusion

These application notes provide a framework for the standardized use of this compound in phytochemical and pharmacological research. The detailed protocols for analytical quantification, structural elucidation, and biological activity assessment, along with the illustrative signaling pathways, are intended to support researchers in their investigations into the properties and potential applications of this promising isoflavanone. Adherence to standardized methods will enhance the reproducibility and comparability of data across different studies, ultimately accelerating the pace of discovery in this field.

References

Cell-based Assays for Testing Vestitone Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestitone is a naturally occurring isoflavanone found in various plants, including those of the Dalbergia genus. Preliminary studies suggest that this compound possesses a range of promising bioactivities, including anti-inflammatory, antioxidant, and anticancer properties. These attributes make it a compelling candidate for further investigation in drug discovery and development. This document provides detailed application notes and protocols for a panel of cell-based assays to systematically evaluate the bioactivity of this compound. The described methodologies will enable researchers to assess its cytotoxic effects, quantify its anti-inflammatory and antioxidant potential, and elucidate its impact on key cellular signaling pathways.

Data Presentation: Summary of this compound Bioactivity

The following tables summarize the expected quantitative data from the described cell-based assays. This structured format allows for a clear comparison of this compound's effects across different experimental conditions.

Table 1: Anti-inflammatory Activity of this compound and Related Flavonoids

CompoundCell LineAssayIC50 (µg/mL)Reference
This compound RAW 264.7Nitric Oxide (NO) InhibitionData to be determined
SativanoneRAW 264.7Nitric Oxide (NO) Inhibition12.48[1]
IsoliquiritigeninRAW 264.7Nitric Oxide (NO) Inhibition18.33[1]
LiquiritigeninRAW 264.7Nitric Oxide (NO) Inhibition29.43[1]
NaringeninRAW 264.7Nitric Oxide (NO) Inhibition42.59[1]

Table 2: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 (µM)
This compound Breast (MCF-7)MTT AssayData to be determined
This compound Lung (A549)MTT AssayData to be determined
This compound Colon (HT-29)MTT AssayData to be determined
This compound Prostate (PC-3)MTT AssayData to be determined

Table 3: Antioxidant Activity of this compound

AssayParameterIC50 (µg/mL)
DPPH Radical Scavenging Scavenging ActivityData to be determined
ABTS Radical Scavenging Scavenging ActivityData to be determined

Experimental Protocols

Anti-inflammatory Activity

a. Cell Viability Assay (MTT)

This assay is crucial to determine the non-toxic concentration range of this compound for subsequent anti-inflammatory experiments.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

b. Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a purple azo dye, and the intensity of the color is proportional to the nitrite concentration.

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • This compound stock solution (in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard, and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration in the samples by comparing with the standard curve and calculate the percentage of NO inhibition.

Anticancer Activity

a. Cell Proliferation Assay (MTT or SRB)

This assay determines the cytotoxic effect of this compound on various cancer cell lines.

  • Principle: Similar to the cell viability assay, the MTT assay can be used to assess cell proliferation. Alternatively, the Sulforhodamine B (SRB) assay, which measures cellular protein content, can be employed.

  • Protocol (MTT):

    • Seed cancer cells (e.g., MCF-7, A549, HT-29, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

    • Incubate for 24, 48, and 72 hours.

    • Follow steps 3-6 of the MTT assay protocol described in section 1.a. to determine the IC50 value.

b. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay detects and quantifies apoptosis (programmed cell death) induced by this compound.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Materials:

    • Cancer cells treated with this compound

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for 24 or 48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Antioxidant Activity

a. DPPH Radical Scavenging Assay

This is a common and straightforward assay to evaluate the free radical scavenging capacity of this compound.

  • Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow, which can be measured spectrophotometrically.

  • Materials:

    • This compound solution at various concentrations

    • DPPH solution in methanol

    • Methanol

    • 96-well plate or cuvettes

    • Spectrophotometer

  • Protocol:

    • Prepare a series of this compound dilutions in methanol.

    • Add the this compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

b. ABTS Radical Cation Decolorization Assay

This assay is another widely used method to assess the antioxidant capacity of natural products.

  • Principle: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced, causing a loss of color that is measured spectrophotometrically.

  • Materials:

    • This compound solution at various concentrations

    • ABTS stock solution

    • Potassium persulfate solution

    • Ethanol or PBS

    • 96-well plate or cuvettes

    • Spectrophotometer

  • Protocol:

    • Prepare the ABTS•+ working solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the this compound solution to the diluted ABTS•+ solution.

    • Incubate for a specified time (e.g., 6 minutes) at room temperature.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Analysis

Western Blotting for NF-κB and MAPK Pathway Proteins

To investigate the molecular mechanisms underlying this compound's bioactivities, Western blotting can be used to analyze its effects on key inflammatory and cell survival signaling pathways.

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Targets:

    • NF-κB Pathway: Phosphorylated and total levels of IκBα and the p65 subunit. A decrease in phosphorylated IκBα and nuclear p65 suggests inhibition of the NF-κB pathway.

    • MAPK Pathway: Phosphorylated and total levels of ERK, JNK, and p38. Changes in the phosphorylation status of these kinases indicate modulation of the MAPK pathway.

  • Protocol:

    • Treat cells (e.g., RAW 264.7 for inflammation, cancer cell lines for anticancer effects) with this compound for appropriate times, with or without a stimulus (e.g., LPS).

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies against the target proteins (both phosphorylated and total forms).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the effect of this compound on protein expression and phosphorylation.

Visualizations

Experimental_Workflow cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_pathway Signaling Pathway Analysis Cytotoxicity Cytotoxicity Assay (MTT/SRB) AntiInflammatory Anti-inflammatory Assay (NO Production) Cytotoxicity->AntiInflammatory Determine non-toxic dose Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis WesternBlot Western Blotting (NF-κB, MAPK) AntiInflammatory->WesternBlot Antioxidant Antioxidant Assay (DPPH/ABTS) Antioxidant->WesternBlot CellCycle Cell Cycle Analysis Apoptosis->CellCycle CellCycle->WesternBlot

Caption: A logical workflow for the evaluation of this compound's bioactivity.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50-p65 (Active) IkBa_p50_p65->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates transcription This compound This compound This compound->IKK inhibits? This compound->p50_p65 inhibits translocation?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway Stimulus Stress / Growth Factors MAP3K MAP3K Stimulus->MAP3K MAP2K MAP2K MAP3K->MAP2K activates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response This compound This compound This compound->MAP2K modulates? This compound->MAPK modulates?

References

Application Notes and Protocols for In Vivo Delivery of Vestitone in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vestitone, a novel investigational compound, has demonstrated significant therapeutic potential in preclinical in vitro models. To further elucidate its efficacy and safety profile, in vivo animal studies are crucial. The choice of delivery method is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties, ultimately influencing the experimental outcomes. These application notes provide a comprehensive overview of potential delivery methods for this compound in in vivo animal studies, complete with detailed experimental protocols and a summary of key considerations.

Data Presentation: Comparison of Delivery Methods

The selection of an appropriate administration route is contingent upon the physicochemical properties of this compound, the target organ or tissue, the desired onset and duration of action, and the specific animal model being utilized. The following table summarizes common in vivo delivery methods and their key characteristics, which can be adapted for this compound studies.

Delivery MethodCommon VehiclesTypical Dosage Range (mg/kg)FrequencyAdvantagesDisadvantagesAnimal Model Suitability
Oral Gavage (PO) 0.5% CMC, Saline, Water10 - 100DailyNon-invasive, convenient for chronic studies.[1][2]Subject to first-pass metabolism, variable absorption.Rodents (mice, rats)[1][3]
Intraperitoneal (IP) Saline, PBS, DMSO5 - 50Daily, Every other dayRapid absorption, bypasses first-pass metabolism.[4][5]Potential for local irritation, risk of injection into organs.[6]Rodents (mice, rats)[3][4]
Intravenous (IV) Saline, PBS1 - 20Bolus or infusion100% bioavailability, precise dose control.[4]Requires technical skill, potential for embolism.[6]Most species, requires appropriate vein access.[4][6]
Subcutaneous (SC) Saline, Oil-based vehicles5 - 50Daily, Slow-release depotSlower, sustained absorption.[4][6]Limited volume, potential for local reactions.[6]Rodents, Rabbits[4][6]
Intramuscular (IM) Saline, Oil-based vehicles5 - 25As neededRapid absorption from aqueous solutions.[7]Painful, limited volume, potential for nerve damage.[3][7]Larger animals, rodents (with care)[7]

Experimental Protocols

Detailed methodologies are essential for reproducibility and data integrity. The following are example protocols that can be adapted for this compound administration.

Protocol 1: Oral Gavage Administration in Mice

Objective: To administer this compound directly into the stomach of mice for systemic absorption.

Materials:

  • This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)

  • Syringes (1 mL)

  • Animal balance

  • 70% Ethanol

Procedure:

  • Animal Preparation: Weigh the mouse to determine the correct dosing volume.[8]

  • Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury. The head and neck should be slightly extended to straighten the esophagus.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Administration: Once the needle is in place, slowly administer the this compound formulation.[8]

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing or regurgitation, for a few minutes after the procedure.[9]

Protocol 2: Intraperitoneal Injection in Rats

Objective: To deliver this compound into the peritoneal cavity for rapid systemic absorption.

Materials:

  • This compound solution (sterile, isotonic)

  • Sterile syringes (1-3 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal balance

  • 70% Ethanol

Procedure:

  • Animal Preparation: Weigh the rat to calculate the required dose volume.

  • Restraint: Securely restrain the rat, exposing the lower abdominal quadrants. The animal can be tilted slightly head-down to move the abdominal organs away from the injection site.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.[6]

  • Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle.[3] Before injecting, gently aspirate to ensure a blood vessel or organ has not been entered.[6] Slowly inject the this compound solution.

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Visualization of Experimental Workflow and Signaling Pathways

To facilitate understanding, the following diagrams illustrate a typical in vivo experimental workflow and a hypothetical signaling pathway that this compound may modulate, based on common flavonoid mechanisms.

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis animal_model Select Animal Model (e.g., Balb/c mice) acclimatization Acclimatization (1 week) animal_model->acclimatization randomization Randomize into Treatment Groups acclimatization->randomization vehicle_admin Vehicle Control Administration randomization->vehicle_admin vestitone_low This compound (Low Dose) Administration randomization->vestitone_low vestitone_high This compound (High Dose) Administration randomization->vestitone_high monitoring Monitor Body Weight & Clinical Signs vehicle_admin->monitoring vestitone_low->monitoring vestitone_high->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia tumor_analysis Tumor Weight & Volume Analysis euthanasia->tumor_analysis histopathology Histopathology (H&E) euthanasia->histopathology immuno Immunohistochemistry euthanasia->immuno signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits ERK ERK This compound->ERK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ERK->Apoptosis MAPK_pathway MAPK Pathway

References

Application Notes and Protocols for the Investigation of Vestitone in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, a naturally occurring isoflavonoid, presents a potential yet underexplored tool for fluorescence microscopy. As a member of the flavonoid family, which includes compounds known for their fluorescent properties, this compound's utility as a cellular probe is of significant interest. These application notes provide a comprehensive overview of the known characteristics of this compound and related isoflavonoids, alongside detailed, hypothetical protocols to guide researchers in exploring its potential applications in live-cell imaging and pathway analysis. While specific data on the direct use of this compound as a fluorescent probe is limited, this document extrapolates from the known behavior of structurally similar compounds to provide a foundational framework for its investigation.

Introduction to this compound

This compound is a hydroxyisoflavanone, a type of isoflavonoid found in various plants.[1][2][3] Its chemical structure, C₁₆H₁₄O₅, and molecular weight of 286.28 g/mol , are well-established.[1][4][5] The fluorescence of isoflavonoids is often highly sensitive to the local environment, including solvent polarity and pH, which can lead to significant Stokes shifts (a large separation between excitation and emission wavelengths).[6][7] These properties are desirable for a fluorescent probe as they can minimize self-quenching and improve signal-to-noise ratios. The structural components of flavonoids, such as a keto group at the C4 position and hydroxyl groups, are often crucial for their fluorescent properties.[8][9]

Spectroscopic Properties of Related Isoflavonoids

Table 1: Spectroscopic Properties of Select Isoflavonoids

Compound Excitation Max (λex) Emission Max (λem) Stokes Shift Quantum Yield (Φ) Key Characteristics
Daidzein ~330-350 nm ~450-500 nm Large, ~200 nm in some solvents[7] Not specified Fluorescence is dependent on solvent polarity and basicity.[7]
Formononetin ~334 nm ~464 nm Large, increases with solvent polarity[7] 0.042 (in alkaline solution)[10] Fluorescence increases with deprotonation of the 7-OH group.[10]

| This compound (Hypothetical) | To be determined | To be determined | To be determined | To be determined | Expected to have environment-sensitive fluorescence based on its isoflavonoid structure. |

Proposed Signaling Pathway Interactions

Flavonoids are known to interact with various cellular signaling pathways, making them valuable for studying cellular processes.[11] For instance, some flavones are known to induce apoptosis in cancer cells through pathways like PI3K/AKT and Wnt/β-catenin.[11] The potential for this compound to interact with similar pathways warrants investigation. Visualization of its subcellular localization could provide insights into its mechanism of action.

G Hypothetical Signaling Pathway for Flavonoid Interaction cluster_0 PI3K/AKT Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? Cell Membrane Cell Membrane AKT AKT PI3K->AKT Activation Apoptosis Regulation Apoptosis Regulation AKT->Apoptosis Regulation Inhibition Cell Survival Cell Survival Apoptosis Regulation->Cell Survival Promotes

A potential signaling pathway that could be modulated by this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the investigation of this compound's utility in fluorescence microscopy. These should be considered as a starting point and will likely require optimization.

Preparation of this compound Stock Solution
  • Dissolve this compound: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light.

Live-Cell Imaging Protocol

This protocol is a general guideline for staining and imaging live cells with this compound.

G Live-Cell Imaging Workflow A 1. Cell Seeding Plate cells on glass-bottom dishes. B 2. Cell Culture Incubate for 24-48 hours to allow adherence. A->B C 3. This compound Loading Prepare working solution (1-10 µM in media). Incubate cells for 15-60 minutes. B->C D 4. Washing Wash cells 2-3 times with pre-warmed imaging buffer. C->D E 5. Imaging Acquire images using a fluorescence microscope. D->E

A generalized workflow for live-cell imaging with a novel fluorescent probe.

Detailed Steps:

  • Cell Culture: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes suitable for high-resolution microscopy and culture in appropriate media until they reach 60-80% confluency.

  • Preparation of Staining Solution: Dilute the 10 mM this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution) to a final working concentration (a starting range of 1-10 µM is recommended for testing).

  • Cell Staining: Remove the culture medium from the cells and add the this compound-containing staining solution. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. Incubation time should be optimized to maximize signal and minimize toxicity.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging medium (e.g., FluoroBrite™ DMEM) to remove excess unbound this compound.

  • Imaging: Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Excite the sample at a wavelength determined by preliminary spectroscopic analysis (a starting point could be in the 340-380 nm range) and collect the emission over a range where fluorescence is observed (e.g., 440-550 nm). Use the lowest possible excitation power to minimize phototoxicity.[12]

Protocol for Investigating Cytotoxicity

It is crucial to determine the concentration range at which this compound is non-toxic to cells.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a period relevant to the planned imaging experiments (e.g., 2-24 hours).

  • Viability Assay: Perform a standard cell viability assay, such as the MTT or PrestoBlue™ assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of this compound that results in a 50% reduction in cell viability (IC50) to establish a suitable non-toxic working concentration for imaging.

Data Analysis and Interpretation

  • Image Quantification: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity and determine the subcellular localization of this compound.[13]

  • Colocalization Analysis: If co-staining with organelle-specific dyes, perform colocalization analysis to determine if this compound accumulates in specific cellular compartments.

  • Photostability Assessment: To assess photostability, acquire a time-lapse series of images under continuous illumination and measure the rate of fluorescence decay.

Applications in Drug Development

Fluorescence microscopy is a powerful tool in drug discovery and development.[14][15] If this compound proves to be a useful fluorescent probe, it could be applied to:

  • High-Content Screening: Assess the effects of drug candidates on cellular morphology and signaling pathways by observing changes in this compound's localization or intensity.

  • Mechanism of Action Studies: Elucidate how a drug interacts with a cell by observing drug-induced changes in the distribution of this compound, which may report on changes in the cellular environment.

  • Pharmacokinetic Studies: In cellular models, the uptake and efflux of this compound could be monitored to understand transport mechanisms, which may be relevant to drug delivery.

Conclusion and Future Directions

This compound holds promise as a novel fluorescent probe for cellular imaging. However, rigorous characterization is required. Future research should focus on:

  • Detailed Photophysical Characterization: Determining the precise excitation and emission spectra, quantum yield, and photostability of this compound in various solvents and cellular environments.

  • Elucidation of Uptake and Efflux Mechanisms: Understanding how this compound enters and exits cells.

  • Identification of Cellular Targets: Determining the specific cellular structures or pathways with which this compound interacts.

The protocols and information provided herein offer a roadmap for researchers to begin exploring the potential of this compound in fluorescence microscopy, a journey that could lead to the development of a valuable new tool for cell biology and drug discovery.

References

Troubleshooting & Optimization

Troubleshooting Vestitone insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with Vestitone insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is characterized as a poorly water-soluble compound. Its lipophilic nature, indicated by a LogP value between 2.22 and 2.79, contributes to its limited solubility in aqueous media.[1][2] Estimated aqueous solubility values vary, with reported figures around 0.095 g/L and 0.503 g/L.[2][3] This low solubility is a primary reason for challenges during experimental dissolution.

Q2: Why is my this compound not dissolving in water or buffer?

A2: The chemical structure of this compound, a flavonoid, contains a significant non-polar hydrocarbon component, which limits its interaction with polar water molecules.[2][4] If you observe particulate matter or cloudiness after attempting to dissolve this compound in an aqueous solvent, it is likely that the concentration you are trying to achieve exceeds its solubility limit under the current conditions (e.g., pH, temperature).

Q3: Can I use organic solvents to prepare a this compound stock solution?

A3: Yes, this is the recommended approach. For compounds with low water solubility, a common strategy is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[5] This stock can then be serially diluted into your aqueous experimental medium. Solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol are often suitable for this purpose.[6][7]

Q4: How does pH affect the solubility of this compound?

A4: this compound possesses acidic phenolic hydroxyl groups, with a predicted pKa of approximately 7.77.[2] This means that in aqueous solutions with a pH above this value (i.e., basic conditions), these groups will deprotonate, forming a more polar phenolate ion. This ionization significantly increases the compound's solubility in water.[4][5] Conversely, in acidic or neutral pH, the compound remains in its less soluble, non-ionized form.

Q5: My this compound precipitates when I dilute the organic stock solution into my aqueous buffer. What should I do?

A5: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent is not high enough in the final solution to maintain the solubility of the compound. To troubleshoot this, you can try:

  • Decreasing the final concentration of this compound.

  • Increasing the percentage of the organic co-solvent in the final aqueous solution, if permissible for your experiment.

  • Adjusting the pH of the aqueous buffer to a more alkaline range (e.g., pH > 8.0) to increase this compound's intrinsic solubility.[8]

Q6: Are there any concerns about the stability of this compound in solution?

A6: Yes, the stability of this compound can be influenced by solution conditions such as pH, temperature, and light exposure.[8] Flavonoids can be susceptible to degradation, particularly in high pH solutions.[8] It is recommended to prepare fresh solutions for your experiments and to store stock solutions at -20°C or -80°C in the dark.[9] Performing stability studies under your specific experimental conditions is advised.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound, which are crucial for understanding its solubility behavior.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅[1][10]
Molecular Weight 286.28 g/mol [1][3]
Water Solubility (est.) 0.095 g/L[2]
XLogP3 2.3 - 2.79[1][2][3]
pKa (Strongest Acidic) 7.77 (predicted)[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 5[2]

Troubleshooting Guide: Dissolving this compound

This guide provides a systematic approach to overcoming solubility challenges with this compound.

Problem: this compound powder does not dissolve in aqueous buffer.

This workflow outlines the steps to take when initial attempts to dissolve this compound directly in aqueous media fail.

G start Start: this compound powder insoluble in aqueous buffer stock_prep Step 1: Prepare Concentrated Stock in Organic Solvent start->stock_prep solvent_choice Recommended Solvents: - DMSO - Ethanol - Methanol stock_prep->solvent_choice dilution Step 2: Dilute Stock Solution into Aqueous Buffer stock_prep->dilution check_sol Step 3: Check for Precipitation dilution->check_sol success Success: Homogeneous Solution check_sol->success No troubleshoot Precipitation Occurs: Initiate Troubleshooting check_sol->troubleshoot Yes

Caption: Initial Dissolution Workflow for this compound.

Problem: Precipitation occurs after diluting organic stock into aqueous buffer.

If you encounter precipitation during dilution, follow these advanced troubleshooting steps. The logical relationship between these steps is illustrated in the diagram below.

G cluster_options Troubleshooting Options start Start: Precipitation Upon Dilution opt1 Option A: Modify Concentration start->opt1 opt2 Option B: Adjust pH start->opt2 opt3 Option C: Increase Co-Solvent % start->opt3 opt4 Option D: Use Solubility Enhancers start->opt4 action1 Lower final this compound concentration. Re-dilute. opt1->action1 action2 Increase pH of aqueous buffer to > 8.0 (if compatible with experiment). Re-dilute. opt2->action2 action3 Increase final % of organic solvent (e.g., from 0.1% to 0.5% DMSO). Check experimental tolerance. opt3->action3 action4 Incorporate excipients like cyclodextrins (e.g., HP-β-CD) in the aqueous buffer. opt4->action4 outcome Evaluate Outcome: Homogeneous Solution? action1->outcome action2->outcome action3->outcome action4->outcome success Success outcome->success Yes fail Re-evaluate / Combine Methods outcome->fail No

Caption: Advanced Troubleshooting Logic for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the standard method for preparing a concentrated stock solution of this compound using an organic solvent.

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 286.28 g/mol )

    • Dimethyl Sulfoxide (DMSO), anhydrous grade

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Pipettors and appropriate sterile tips

  • Methodology:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh 2.86 mg of this compound powder into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication step may be used to aid dissolution if necessary.[5]

    • Visually inspect the solution against a light source to ensure no particulates are present.

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[9]

Protocol 2: General Aqueous Solubility Assessment

This protocol provides a method for determining the approximate solubility of this compound in a specific aqueous buffer.

  • Objective: To assess the solubility of this compound in Phosphate Buffered Saline (PBS), pH 7.4.

  • Materials:

    • 10 mM this compound in DMSO stock solution (from Protocol 1)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Clear microcentrifuge tubes

    • Vortex mixer

    • Spectrophotometer or HPLC system for quantification

  • Methodology:

    • Prepare a series of dilutions of the this compound stock solution into PBS, pH 7.4. Aim for final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is constant and low (e.g., ≤ 0.5%) across all samples.

    • For each concentration, add the required volume of the DMSO stock to the PBS in a microcentrifuge tube. Add the stock solution dropwise to the buffer while vortexing to facilitate mixing and minimize immediate precipitation.[5]

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours to allow them to equilibrate.

    • After incubation, visually inspect each tube for signs of precipitation or cloudiness. The highest concentration that remains a clear, homogeneous solution is an estimate of the kinetic solubility.

    • For a more quantitative assessment (thermodynamic solubility), centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at its λmax or a calibrated HPLC method).

    • The measured concentration of the saturated supernatant represents the equilibrium solubility under the tested conditions.

References

Optimizing Vestitone Concentration for Cell Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Vestitone in cell treatment experiments. The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a hydroxyisoflavanone, a type of flavonoid compound.[1] It has been identified as an antibacterial agent and a metabolite.[1] Research has also demonstrated its anti-inflammatory properties. For instance, in studies with peritoneal macrophages, this compound has been shown to inhibit the NF-κB pathway and reduce the release of pro-inflammatory cytokines.[2]

Q2: How should I prepare a stock solution of this compound?

Due to the characteristically low aqueous solubility of many flavonoids, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO).[3][4]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect it from light. Store these aliquots at -20°C for short-term use or -80°C for long-term storage.[3][5]

Q3: What is a safe final concentration of the solvent (e.g., DMSO) in my cell culture experiments?

The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to prevent solvent-induced cytotoxicity. A final concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines. It is crucial to include a vehicle control in your experiments, which consists of the medium with the same final concentration of the solvent, to account for any effects of the solvent itself.[5]

Q4: What are the potential signaling pathways affected by this compound?

Based on current research, this compound has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.[2] As an isoflavone, it may also modulate other cellular signaling pathways that are commonly affected by this class of compounds, including:

  • Akt/PI3K Signaling[4]

  • MAPK Signaling[4]

  • Wnt Signaling[4]

Further investigation is required to determine the specific effects of this compound on these and other pathways.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in culture medium. The concentration of this compound exceeds its solubility limit in the aqueous medium.Visually inspect the wells for any precipitate after adding the compound. Prepare fresh dilutions for each experiment. Consider a stepwise dilution to minimize precipitation. If precipitation persists, reducing the final concentration may be necessary.[4]
Low cell viability in the vehicle control group. The concentration of the organic solvent (e.g., DMSO) is too high and causing cytotoxicity.Ensure the final concentration of the solvent is non-toxic for your specific cell line (typically ≤ 0.1%). Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration.[4]
Inconsistent or highly variable results between replicate wells. - Uneven cell seeding.- Precipitation of this compound leading to uneven exposure.- Degradation of this compound in the culture medium.- Ensure a single-cell suspension and mix thoroughly before and during plating.- Check for precipitation and prepare fresh solutions.- Minimize the time this compound is at 37°C before being added to cells and consider the stability of the compound in your specific media over the course of the experiment.[3][4]
No observable effect at expected concentrations. - Insufficient incubation time.- The chosen cell line may not be sensitive to this compound.- Degradation of the compound.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.- Test a panel of cell lines to identify a responsive model.- Prepare fresh dilutions of this compound from a frozen stock for each experiment and avoid prolonged storage of diluted solutions.[5]

Experimental Protocols

Determining Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound and identify the optimal concentration range for your experiments. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations for treatment. It is advisable to start with a broad range (e.g., 0.1 µM to 100 µM).

  • Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Remember to include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: this compound Anti-inflammatory Activity

The following table summarizes the quantitative effects of this compound on peritoneal macrophages as reported in the literature.

ConcentrationCell LineDurationEffectReference
0.55 µMPeritoneal macrophages48 hours- 60% reduction in nitric oxide (NO) release.- Decreased levels of IL-1β, IL-1α, G-CSF, IL-10, and GM-CSF.- Down-regulation of Icam-1, Wnt5a, and Mmp7 gene expression.- Increased expression of Socs3 and Dab2 genes.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO prep_dilutions Prepare Serial Dilutions of this compound prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound Dilutions seed_cells->treat_cells prep_dilutions->treat_cells incubate Incubate for 24, 48, or 72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance at 570nm solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 signaling_pathway Hypothesized Signaling Pathways Affected by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k nfkb_complex IκB-NF-κB receptor->nfkb_complex mapk MAPK receptor->mapk This compound This compound This compound->pi3k Inhibits (?) This compound->nfkb_complex Inhibits This compound->mapk Inhibits (?) akt Akt pi3k->akt gene_expression Gene Expression (Inflammation, Proliferation, Survival) akt->gene_expression nfkb NF-κB nfkb_complex->nfkb nfkb->gene_expression mapk->gene_expression

References

How to prevent Vestitone degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of Vestitone during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a hydroxyisoflavanone, a type of flavonoid.[1][2] Like many phenolic compounds, this compound is susceptible to degradation under various experimental conditions, which can lead to a loss of its biological activity and the formation of unknown byproducts. Ensuring its stability is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary factors that cause this compound degradation?

The main factors contributing to the degradation of this compound and other flavonoids are:

  • pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: The presence of oxygen and oxidizing agents can lead to oxidative degradation of the phenolic structure.[3][4]

Q3: How should I prepare and store this compound stock solutions to ensure stability?

To maximize the stability of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Dissolve this compound in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[5]

  • Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.[3]

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3]

Q4: I'm observing inconsistent results in my cell culture experiments with this compound. What could be the cause?

Inconsistent results in cell culture assays are often due to the degradation of the compound in the culture medium.[6][7][8] The physiological conditions of cell culture (37°C, aqueous environment, presence of oxygen and other reactive species) can promote the degradation of this compound over the course of the experiment. To mitigate this, consider the following:

  • Fresh Preparations: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.

  • Medium Replenishment: For long-term experiments (e.g., 48-72 hours), consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours) to maintain a consistent concentration.[6]

  • Serum Interactions: Be aware that components in fetal bovine serum (FBS) can potentially interact with or degrade this compound. If you suspect this is an issue, you could compare results from serum-free and serum-containing media.[6]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause Solution
Inconsistent or lower-than-expected bioactivity in assays. Degradation of this compound in the experimental medium.Prepare fresh working solutions for each experiment. For long-term assays, replenish the medium with fresh this compound periodically. Verify the stability of this compound under your specific assay conditions using a stability-indicating HPLC method.
Stock solution has changed color or a precipitate has formed. Degradation or precipitation of this compound.Discard the solution and prepare a fresh stock solution using a high-purity, anhydrous solvent. Ensure the compound is fully dissolved before storage. Store in small, single-use aliquots at -20°C or -80°C, protected from light.
Unexpected peaks appear in HPLC analysis of the experimental sample. Formation of degradation products.Perform forced degradation studies to identify potential degradation products. Optimize your HPLC method to ensure separation of this compound from all degradation peaks. Adjust experimental conditions (e.g., lower temperature, protect from light, use antioxidants) to minimize degradation.
Difficulty dissolving this compound. Low solubility in the chosen solvent.Use a high-purity, anhydrous organic solvent like DMSO or ethanol to prepare a concentrated stock solution. Gentle warming or sonication may aid dissolution. For aqueous solutions, prepare a high-concentration stock in an organic solvent first and then dilute it into the aqueous buffer, ensuring the final organic solvent concentration is compatible with your experiment.

Data Presentation

The following tables summarize the general stability of isoflavonoids under various conditions. Note that these are generalized data for the isoflavonoid class, and specific stability for this compound should be experimentally determined.

Table 1: General Stability of Isoflavonoids under Different pH Conditions

pH Condition Stability Potential Degradation Pathway
Acidic (pH < 4) Generally less stable, especially with heat.Hydrolysis of glycosidic bonds (if applicable), potential for ring opening.
Neutral (pH 6-8) Generally more stable.Minimal degradation.
Alkaline (pH > 8) Less stable, degradation rate increases with pH.Ionization of hydroxyl groups leading to increased susceptibility to oxidation.

Table 2: General Thermal and Photostability of Isoflavonoids

Condition Stability Recommendations
Elevated Temperature (>40°C) Degradation rate increases significantly with temperature.Conduct experiments at the lowest feasible temperature. Avoid prolonged heating.
Light Exposure (especially UV) Susceptible to photodegradation.Protect solutions and experimental setups from light by using amber glassware or covering with foil. Work in a dimly lit environment when possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase HPLC column

2. Methodology:

  • Acid Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of ~1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of NaOH.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of ~1 mg/mL.

    • Incubate at room temperature for 24 hours.

    • Neutralize with an appropriate amount of HCl.

    • If no degradation is observed, repeat with 1 M NaOH or gentle heating.

  • Oxidative Degradation:

    • Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of ~1 mg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place solid this compound powder in an oven at 70°C for 48 hours.

    • Prepare a solution of this compound in methanol (~1 mg/mL) and incubate at 60°C for 24 hours.

  • Photodegradation:

    • Prepare a solution of this compound in methanol (~1 mg/mL).

    • Expose the solution to direct sunlight or a photostability chamber for 24-48 hours.

    • Prepare a control sample wrapped in aluminum foil and kept under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method. The method should be able to separate the intact this compound peak from all degradation product peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Optimization will be required for specific applications.

1. Chromatographic Conditions:

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Select an optimal wavelength for quantification (e.g., based on the UV max of this compound).
Injection Volume 10 µL

2. Sample Preparation:

  • Dilute samples from experiments or stability studies to an appropriate concentration within the linear range of the method using the initial mobile phase composition.

  • Filter all samples through a 0.45 µm syringe filter before injection.

Visualizations

degradation_pathway cluster_stress Stress Factors This compound This compound Degradation_Products Degradation Products (e.g., ring-opened, oxidized forms) This compound->Degradation_Products Stress Factors Heat Heat Light Light High/Low pH High/Low pH Oxidizing_Agents Oxidizing Agents

Caption: General degradation pathway of this compound under various stress conditions.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., in DMSO) B Prepare Fresh Working Solution in Experimental Medium A->B C Perform Experiment (e.g., Cell Treatment) B->C D Collect Samples at Time Points C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify this compound and Degradation Products E->F

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic Start Inconsistent Experimental Results? Check_Stock Check Stock Solution (Age, Storage, Appearance) Start->Check_Stock Stock_OK Stock Solution OK? Check_Stock->Stock_OK Prepare_Fresh_Stock Prepare Fresh Stock Solution Stock_OK->Prepare_Fresh_Stock No Check_Protocol Review Experimental Protocol (Incubation Time, Temp, Light) Stock_OK->Check_Protocol Yes Prepare_Fresh_Stock->Check_Protocol Protocol_OK Protocol Optimized for Stability? Check_Protocol->Protocol_OK Optimize_Protocol Optimize Protocol (e.g., Shorter Incubation, Replenish Medium) Protocol_OK->Optimize_Protocol No Perform_Stability_Study Perform Stability Study (HPLC Analysis) Protocol_OK->Perform_Stability_Study Yes Optimize_Protocol->Perform_Stability_Study

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Reproducing Vestitone Literature Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully reproducing published literature results for Vestitone and related isoflavonoids.

Frequently Asked Questions (FAQs)

Q1: My antibacterial assay results with this compound are inconsistent. What are the common causes?

A1: Inconsistent results in antibacterial assays with natural products like this compound can stem from several factors. Key areas to review include the preparation of the test compound, as this compound's low water solubility can lead to precipitation and inaccurate concentrations. Ensure complete solubilization in a suitable solvent, like DMSO, before diluting in broth. The inoculum size is also critical; variations can significantly alter Minimum Inhibitory Concentration (MIC) values.[1] Finally, the choice of broth medium can influence the outcome, so consistency with the cited literature is paramount.

Q2: I'm observing high background noise in my anti-inflammatory cytokine ELISA. How can I reduce it?

A2: High background in ELISA is a frequent issue and can be caused by several factors.[2][3][4] Insufficient washing between steps is a primary culprit, so ensure thorough and consistent washing of all wells.[2][4] Another common cause is the non-specific binding of antibodies. To mitigate this, ensure that your blocking buffer is effective and that all antibody concentrations are optimized for your specific assay.[2][4] Finally, check for potential contamination of your reagents or samples.

Q3: The reported MIC values for this compound in the literature vary. Why is this the case?

A3: Variations in reported MIC values for natural products are common and can be attributed to differences in experimental methodologies between laboratories.[5] Factors such as the specific bacterial strain used, the growth phase of the bacteria at the time of inoculation, the composition of the culture medium, and the incubation time can all influence the final MIC value.[1][5] When comparing results, it is crucial to consider these experimental details.

Troubleshooting Guides

Antimicrobial Susceptibility Testing
Issue Potential Cause Troubleshooting Steps
No inhibition zone in disk diffusion assay - this compound did not diffuse properly into the agar. - The concentration of this compound was too low. - The test organism is resistant.- Ensure the solvent used to dissolve this compound has fully evaporated before placing the disk on the agar. - Increase the concentration of this compound on the disk. - Include a positive control with a known antibiotic to validate the assay.
Inconsistent MIC values in broth microdilution - Inaccurate inoculum density. - Precipitation of this compound in the wells. - Pipetting errors.- Standardize your inoculum preparation to achieve a consistent CFU/mL. - Visually inspect the wells for any precipitation of the compound. - Use calibrated pipettes and ensure proper mixing in each well.[2]
"Skipped" wells in microdilution (growth in higher concentration wells) - Contamination of the stock solution or during pipetting. - Inadequate mixing of the compound in the wells.- Use sterile techniques throughout the procedure. - Ensure thorough mixing of the compound in each well before adding the inoculum.
Anti-inflammatory Assays (Cytokine ELISA)
Issue Potential Cause Troubleshooting Steps
Weak or no signal - Reagents were not at room temperature. - Incorrect reagent addition order. - Degraded reagents.- Allow all reagents to reach room temperature before use.[2] - Double-check the protocol for the correct order of reagent addition.[2] - Ensure proper storage of all kit components.
High coefficient of variation (%CV) between replicates - Pipetting inconsistencies. - Inadequate plate washing. - Temperature variation across the plate.- Use calibrated pipettes and be consistent with your technique. - Ensure all wells are washed thoroughly and uniformly. - Incubate the plate in a stable temperature environment.
Poor standard curve - Errors in serial dilutions of the standard. - Degraded standard. - Pipetting errors.- Carefully prepare the serial dilutions of the standard. - Ensure the standard has been stored correctly and has not expired. - Follow best practices for accurate pipetting.[2]

Quantitative Data Summary

Antimicrobial Activity of Vestitol and Neovestitol
CompoundBacteriaMIC (µg/mL)MBC (µg/mL)Reference
Vestitol Streptococcus mutans25-5025-50[6]
Streptococcus sobrinus50-10050-100[6]
Staphylococcus aureus25-5025-50[6]
Actinomyces naeslundii50-10050-100[6]
Neovestitol Streptococcus mutans<6.2525-50[6]
Streptococcus sobrinus25-5050-100[6]
Staphylococcus aureus<6.2525-50[6]
Actinomyces naeslundii25-5050-100[6]
Anti-inflammatory Activity of Related Isoflavonoids
CompoundAssayCell LineIC50Reference
Formononetin Antioxidant Activity-10.6 - 22.6 µg/mL[7]
Biochanin A TNF-α & IL-6 SecretionRAW264.7~10 µmol/L[8]
Vestitol Neutrophil Migrationin vivo10 mg/kg[9]
Neovestitol Neutrophil Migrationin vivo10 mg/kg[9]

Experimental Protocols

Broth Microdilution for MIC Determination
  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the this compound stock solution to the first well and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytokine ELISA for Anti-inflammatory Activity
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours to allow for cytokine production.

  • Sample Collection: Centrifuge the plate and collect the supernatant for analysis.

  • ELISA Procedure:

    • Coat a new 96-well plate with the capture antibody for the cytokine of interest (e.g., TNF-α or IL-6) overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell supernatants and a standard curve of the recombinant cytokine to the plate.

    • Incubate, then wash the plate.

    • Add the biotinylated detection antibody and incubate.

    • Wash the plate and add streptavidin-HRP.

    • Incubate, then wash the plate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Visualizations

G cluster_workflow Experimental Workflow: Broth Microdilution MIC Assay prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Perform 2-fold Serial Dilutions of this compound prep_stock->serial_dilute prep_plate Add MHB to 96-well Plate prep_plate->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Determine MIC (Lowest Concentration with no Growth) incubate->read_mic

Caption: Workflow for determining MIC via broth microdilution.

G cluster_workflow Experimental Workflow: Anti-inflammatory Cytokine ELISA seed_cells Seed RAW 264.7 Cells in 96-well Plate treat_cells Pre-treat with This compound seed_cells->treat_cells stimulate_cells Stimulate with LPS treat_cells->stimulate_cells incubate_plate Incubate for Cytokine Production stimulate_cells->incubate_plate collect_supernatant Collect Supernatant incubate_plate->collect_supernatant run_elisa Perform ELISA for Cytokine Quantification collect_supernatant->run_elisa analyze_data Analyze Data and Calculate Concentrations run_elisa->analyze_data G cluster_pathway Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Pro-inflammatory Gene Transcription nucleus->transcription initiates

References

Technical Support Center: Improving Vestitone Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Vestitone. Our aim is to help you optimize reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound synthesis is consistently low. What are the most common causes?

A1: Low yields in this compound synthesis, which is a hydroxyisoflavanone, can arise from several factors throughout the multi-step process. The most common issues include:

  • Incomplete formation of the deoxybenzoin intermediate: This is a critical step, and incomplete reactions or the formation of side products will significantly impact the final yield.

  • Inefficient cyclization of the deoxybenzoin: The ring-closing step to form the isoflavanone core is sensitive to reaction conditions.

  • Side reactions: The formation of byproducts such as chalcones or aurones can compete with the desired isoflavanone formation.[1]

  • Purity of starting materials and reagents: Impurities in your starting materials (e.g., 2',4'-dihydroxyacetophenone) or reagents can inhibit reactions or lead to unwanted side products.[2]

  • Suboptimal reaction conditions: Parameters such as temperature, reaction time, solvent, and the choice of catalyst or base can all lead to reduced yields.[1]

  • Losses during workup and purification: The product can be lost during extraction, washing, and chromatography steps.

Q2: I am using the deoxybenzoin route for synthesis. What are the crucial parameters for a high yield of the 2,4-dihydroxy-4'-methoxydeoxybenzoin intermediate?

A2: The deoxybenzoin route is a common method for synthesizing isoflavones and their precursors.[3] For a high yield of the deoxybenzoin intermediate, consider the following:

  • Catalyst: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used catalyst for the Friedel-Crafts acylation step to form the deoxybenzoin. Ensure you are using a sufficient amount, typically at least 2 equivalents.[1]

  • Temperature: While many reactions are run at room temperature, gently heating to around 40-60°C can improve the reaction rate and drive the reaction to completion.[4]

  • Anhydrous Conditions: The presence of moisture can deactivate the Lewis acid catalyst. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[2]

  • Purity of Reactants: Use high-purity resorcinol (or a protected derivative) and 4-methoxyphenylacetic acid.

Q3: I'm having trouble with the cyclization of the deoxybenzoin to the isoflavanone. What should I check?

A3: The cyclization step is critical for forming the isoflavanone ring. Common issues include:

  • Choice of Reagents: A common method for this cyclization involves the use of paraformaldehyde and a secondary amine, such as diethylamine, in a solvent like methanol.[5]

  • Reaction Time and Temperature: This reaction often requires heating to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

  • pH Control during Workup: After the reaction is complete, careful acidification is often necessary to facilitate the final ring closure and to neutralize the amine catalyst.

Q4: What are some common side products I should be aware of during this compound synthesis?

A4: During the synthesis of isoflavanones like this compound, several side products can form, reducing your overall yield. These can include:

  • Chalcones: These can form as byproducts, particularly if the reaction conditions are not optimized for isoflavanone formation.

  • Aurones: These are isomers of flavones and can also be formed under certain conditions.

  • Over-alkylation or acylation products: If protecting groups are used, there is a risk of multiple alkylation or acylation events.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during this compound synthesis.

Problem Potential Cause Recommended Solution Expected Outcome
Low Yield of Deoxybenzoin Intermediate Incomplete Friedel-Crafts acylation.Increase the equivalents of the Lewis acid catalyst (e.g., BF₃·OEt₂) to 2.5 equivalents. Gently warm the reaction to 40°C.[1]Drive the reaction to completion and increase the conversion of starting materials.
Presence of moisture deactivating the catalyst.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents.[2]Improved catalyst activity and a higher yield of the deoxybenzoin.
Inefficient Cyclization to Isoflavanone Incomplete reaction.Increase the reaction time at reflux and monitor closely with TLC until the starting deoxybenzoin is consumed.Maximize the conversion of the deoxybenzoin to the desired isoflavanone.
Suboptimal cyclization reagent.Ensure the paraformaldehyde is of good quality and that the secondary amine (e.g., diethylamine) is not degraded.Efficient formation of the isoflavanone ring.
Formation of Multiple Products Incorrect reaction conditions favoring side products.Carefully control the reaction temperature. For the cyclization step, ensure the reaction is maintained at a steady reflux.Increased selectivity for the desired this compound product.
Impure starting materials.Purify the deoxybenzoin intermediate by column chromatography before proceeding to the cyclization step.A cleaner reaction with fewer side products.
Product Degradation Harsh workup conditions.Use mild acidic and basic solutions during the extraction and washing steps. Avoid prolonged exposure to strong acids or bases.Minimized degradation of the final product and improved yield.

Data Presentation

The yield of isoflavone synthesis, a reaction class closely related to isoflavanone synthesis, is highly dependent on the choice of base and the formylating agent used in the cyclization of the deoxybenzoin intermediate. The following table summarizes yields of various isoflavones obtained under different basic conditions. While this data is for isoflavone synthesis, it provides valuable insight into the effect of different bases on the cyclization step, which can be extrapolated to this compound synthesis.

Formylating Agent Base (equivalents) Yield (%) Reference
DMFEt₃N (0.1)80[6]
DMFDMAP (0.1)100[6]
HC(OEt)₃None80[6]
HC(OEt)₃Et₃N (0.1)80[6]
HC(OEt)₃Pyridine (0.1)100[6]
HC(OEt)₃3-Methyl pyridine (0.1)100[6]
HC(OEt)₃NaOAc (1.0)100[6]
HC(OEt)₃NaOH (1.0)100[6]
HC(OEt)₃K₂CO₃ (1.0)100[6]
HC(OEt)₃Morpholine (0.1)100[6]
HC(OEt)₃DABCO (0.1)100[6]
HC(OEt)₃DMAP (0.1)100[6]
HC(OEt)₃DMAP (0.02)100[6]
HCOOEtDMAP (0.02)50[6]

Note: This data is for the synthesis of isoflavones, not this compound (an isoflavanone). However, it illustrates the significant impact of the choice of base and formylating agent on the efficiency of the cyclization of a deoxybenzoin intermediate.

Experimental Protocols

The following is a representative protocol for the synthesis of a close analog of this compound, 7,2′-dihydroxy-4′,5′-dimethoxyisoflavanone, which can be adapted for this compound synthesis. This protocol follows the deoxybenzoin route.[5][7]

Step 1: Synthesis of the Deoxybenzoin Intermediate

A detailed multi-step synthesis is required to prepare the functionalized 2-hydroxyketone (deoxybenzoin) precursor. A concise and scalable method involves the construction of the deoxybenzoin unit through a sequence of Claisen rearrangement, oxidative cleavage, and aryllithium addition.[5][7]

Step 2: Cyclization to the Isoflavanone Core

  • To a solution of the 2-hydroxyketone intermediate (1 equivalent) in methanol (MeOH), add paraformaldehyde (approximately 3 equivalents) and diethylamine (Et₂NH) (approximately 3 equivalents) at room temperature.[5]

  • Heat the reaction mixture to reflux.

  • Stir the reaction for 2-4 hours at reflux, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo.

  • Dilute the crude residue with water and ethyl acetate (EtOAc).

  • Separate the organic layer, and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the isoflavanone.[5]

Step 3: Deprotection (if necessary)

If protecting groups are used for the hydroxyl functions, a final deprotection step is required. For example, a benzyl ether protecting group can be removed by hydrogenation using a palladium catalyst (e.g., Pd(OH)₂ on carbon) under a hydrogen atmosphere.[5]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Deoxybenzoin Synthesis cluster_1 Isoflavanone Formation cluster_2 Purification Start 2',4'-Dihydroxy- acetophenone Reaction1 Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., BF3.OEt2) Start->Reaction1 Reagent1 4-Methoxyphenyl- acetic acid Reagent1->Reaction1 Intermediate 2,4-Dihydroxy-4'- methoxydeoxybenzoin Reaction1->Intermediate Reaction2 Intramolecular Cyclization (Reflux in MeOH) Intermediate->Reaction2 Reagent2 Paraformaldehyde & Diethylamine Reagent2->Reaction2 Product This compound Reaction2->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound via the deoxybenzoin route.

Troubleshooting Logic for Low Yield

G Start Low Yield of this compound Check_Deoxy Analyze Deoxybenzoin Intermediate Yield & Purity Start->Check_Deoxy Low_Deoxy Low Yield or Impure Deoxybenzoin Check_Deoxy->Low_Deoxy Problem Found Good_Deoxy Good Yield & Purity of Deoxybenzoin Check_Deoxy->Good_Deoxy No Issue Check_Cyclization Analyze Cyclization Step Troubleshoot_Cyclization Troubleshoot Cyclization: - Reaction Time? - Reagent Quality? - Workup pH? Check_Cyclization->Troubleshoot_Cyclization Problem Found Optimize_Purification Optimize Purification: - Extraction Efficiency? - Chromatography Conditions? Check_Cyclization->Optimize_Purification No Issue Troubleshoot_Deoxy Troubleshoot Friedel-Crafts: - Anhydrous Conditions? - Catalyst Amount? - Temperature? Low_Deoxy->Troubleshoot_Deoxy Good_Deoxy->Check_Cyclization

Caption: A logical decision tree for troubleshooting low yields in this compound synthesis.

This compound Biosynthesis and Role in Plant Defense

G cluster_0 Isoflavonoid Biosynthesis Pathway cluster_1 Plant Defense Signaling Phenylalanine Phenylalanine Chalcone_Synthase Chalcone Synthase (CHS) Phenylalanine->Chalcone_Synthase Chalcone Chalcone Chalcone_Synthase->Chalcone Chalcone_Isomerase Chalcone Isomerase (CHI) Chalcone->Chalcone_Isomerase Flavanone Flavanone Chalcone_Isomerase->Flavanone Isoflavone_Synthase Isoflavone Synthase (IFS) Flavanone->Isoflavone_Synthase Isoflavone Isoflavone Isoflavone_Synthase->Isoflavone Isoflavone_Reductase Isoflavone Reductase (IFR) Isoflavone->Isoflavone_Reductase This compound This compound Isoflavone_Reductase->this compound Vestitone_Reductase This compound Reductase (VR) Medicarpin Medicarpin (Phytoalexin) Vestitone_Reductase->Medicarpin This compound->Vestitone_Reductase Pathogen_Stress Pathogen Attack or Stress Signal_Transduction Signal Transduction Cascade Pathogen_Stress->Signal_Transduction Gene_Activation Activation of Defense Genes (e.g., IFS, IFR, VR) Signal_Transduction->Gene_Activation Gene_Activation->Isoflavone_Synthase Gene_Activation->Isoflavone_Reductase Gene_Activation->Vestitone_Reductase Phytoalexin_Accumulation Phytoalexin Accumulation (Medicarpin) Gene_Activation->Phytoalexin_Accumulation Defense_Response Enhanced Disease Resistance Phytoalexin_Accumulation->Defense_Response

Caption: The role of this compound as a key intermediate in the biosynthesis of the phytoalexin medicarpin in response to plant stress.[8]

References

Vestitone Experiment Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experiments with Vestitone. Given the limited specific data on this compound, this guidance is substantially based on established knowledge of isoflavones, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to this compound treatment. What are the possible reasons?

A1: Several factors could contribute to a lack of cellular response to this compound:

  • Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint.

  • Inappropriate Vehicle Solvent: The solvent used to dissolve this compound might be affecting cell viability or interfering with the compound's activity. Ensure the final solvent concentration is not toxic to the cells and that a vehicle-only control is included in your experiments.

  • Cell Line Insensitivity: The chosen cell line may not express the necessary molecular targets for this compound.

  • Compound Degradation: this compound, like other isoflavones, may be unstable in solution over time, especially at physiological pH and temperature.[1] Prepare fresh stock solutions and dilute them to the final concentration immediately before each experiment.[1]

  • Interference from Media Components: Standard cell culture media components can sometimes interfere with the activity of isoflavones. Phenol red, a common pH indicator, is a weak estrogen agonist and can cause issues in studies involving estrogenic pathways.[1] Additionally, fetal bovine serum (FBS) contains endogenous steroids that might mask the effects of phytoestrogens.[1]

Q2: I am observing high background or inconsistent results in my this compound experiments. What could be the cause?

A2: High background and lack of reproducibility are common challenges in cell culture experiments with isoflavones.[1] Key factors to consider include:

  • Phenol Red in Media: As mentioned, phenol red can act as a weak estrogen agonist.[1] For experiments focusing on estrogenic pathways, using phenol red-free medium is crucial.[1]

  • Endogenous Hormones in Serum: Fetal Bovine Serum (FBS) is a standard supplement in cell culture but contains natural steroids, including estrogens.[1] The use of charcoal-stripped FBS, which has been treated to remove these hormones, is highly recommended to reduce background estrogenic activity.[1]

  • Cell Passage Number: The number of times a cell line has been sub-cultured can influence its characteristics and response to stimuli. It is advisable to use cells with a low passage number and to be consistent with the passage number across experiments.

Troubleshooting Guides

Problem 1: No or Low Bioactivity Observed
Possible Cause Troubleshooting Step
Incorrect Dosage Perform a dose-response study with a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM).
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Cell Line Choice Research the cell line to ensure it expresses potential targets of isoflavones (e.g., estrogen receptors). Consider testing different cell lines.
Solvent Issues Test the toxicity of your vehicle solvent at the final concentration used in the experiment. Ensure proper solubilization of this compound.
Problem 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and be consistent with your technique.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.
Inconsistent Treatment Application Add this compound or vehicle to each well in the same manner and at a consistent time point.
Contamination Regularly test cell cultures for mycoplasma contamination.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Target cells

  • Complete cell culture medium (consider phenol red-free and charcoal-stripped FBS)

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Protein Expression Analysis

This protocol is for analyzing changes in the expression of specific proteins in response to this compound treatment.

Materials:

  • Cells treated with this compound and controls

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Prepare samples by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size by running them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin or GAPDH.

Quantitative Data Summary

The following tables provide hypothetical yet plausible data based on typical isoflavone activities. Researchers should establish these values empirically for this compound.

Table 1: this compound Concentration Ranges for Initial Screening

Assay TypeSuggested Concentration Range
Cell Viability (e.g., MTT)0.1 µM - 100 µM
Gene Expression (e.g., qPCR)1 µM - 50 µM
Protein Expression (e.g., Western Blot)1 µM - 50 µM
Signaling Pathway Activation1 µM - 25 µM

Table 2: Example of Expected IC50 Values for Isoflavones in Cancer Cell Lines

Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)Genistein10 - 20
PC-3 (Prostate Cancer)Daidzein25 - 50
A549 (Lung Cancer)Biochanin A15 - 30

Signaling Pathways and Experimental Workflows

As a phytoestrogen, this compound may modulate signaling pathways commonly affected by this class of compounds. The diagrams below illustrate these potential pathways and a general experimental workflow.

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Follow-up A Hypothesis Generation: This compound affects cell proliferation B Select Cell Line (e.g., MCF-7) A->B C Dose-Response Plan (0.1 to 100 µM) B->C D Cell Seeding E This compound Treatment D->E F Incubation (24, 48, 72h) E->F G Endpoint Assay (e.g., MTT) F->G H Data Analysis (Calculate IC50) I Mechanism Study? (e.g., Western Blot) H->I J Refine Hypothesis I->J

Figure 1: A generalized experimental workflow for assessing this compound's bioactivity.

estrogen_signaling cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Membrane ER MAPK_path MAPK Pathway ER_mem->MAPK_path Non-genomic PI3K_path PI3K/Akt Pathway ER_mem->PI3K_path Non-genomic ER_cyto Cytoplasmic ER ERE Estrogen Response Element (ERE) ER_cyto->ERE Genomic Gene Gene Transcription MAPK_path->Gene PI3K_path->Gene ERE->Gene This compound This compound This compound->ER_mem This compound->ER_cyto

Figure 2: Potential estrogen receptor signaling pathways modulated by this compound.

Figure 3: A logical flowchart for troubleshooting common this compound experiment issues.

Disclaimer: The information provided in this technical support center is intended for guidance and is based on general knowledge of isoflavones and cell-based assays. Specific experimental conditions for this compound may need to be optimized.

References

Technical Support Center: Stabilizing Vestitone for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Vestitone. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your this compound samples throughout your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a hydroxyisoflavanone, a type of isoflavonoid phytoestrogen. Like many phenolic compounds, this compound is susceptible to degradation over time, which can be accelerated by factors such as improper temperature, exposure to light, and suboptimal pH conditions. Ensuring its stability is critical for obtaining accurate and reproducible experimental results.

Q2: What are the ideal storage conditions for solid this compound?

For long-term storage of solid (powder) this compound, the following conditions are recommended to minimize degradation:

  • Temperature: -20°C or -80°C.

  • Atmosphere: Store under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil.

  • Moisture: Keep in a desiccator to prevent hydration.

Q3: How should I prepare and store this compound stock solutions?

Due to its limited aqueous solubility, this compound should first be dissolved in an organic solvent to prepare a concentrated stock solution.

  • Solvent Selection: High-purity, anhydrous dimethyl sulfoxide (DMSO) or ethanol are recommended.

  • Preparation: Prepare the stock solution at a high concentration (e.g., 10-50 mM) to minimize the volume of organic solvent added to your experimental system.

  • Storage of Stock Solutions:

    • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Use tightly sealed vials with minimal headspace to reduce exposure to air and moisture.

    • Protect from light by using amber vials.

Q4: How long can I store this compound under these conditions?

While specific long-term stability data for this compound is limited, based on data for structurally similar isoflavonoids, it is expected to be stable for at least 6 months to a year when stored as a solid at -20°C or below, protected from light and moisture. Stock solutions in anhydrous DMSO or ethanol, stored under the same conditions, should also exhibit good stability for several months. However, for critical experiments, it is advisable to use freshly prepared solutions or to periodically check the purity of the stock solution.

Q5: What are the signs of this compound degradation?

Degradation of this compound may not always be visible. However, you should be cautious if you observe:

  • A change in the color or appearance of the solid compound or its solutions.

  • The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC or LC-MS).

  • A decrease in the expected biological activity or inconsistent experimental results.

Troubleshooting Guides

This section addresses common issues encountered during the storage and use of this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in experiments.
Possible Cause Troubleshooting Action
Degradation of this compound stock solution Prepare a fresh stock solution from solid this compound. Aliquot new stock solutions to minimize freeze-thaw cycles. Perform an analytical check (e.g., HPLC) on the old stock solution to assess its purity.
Degradation of this compound in working solution/media Prepare working solutions immediately before use. If the experiment is long, consider the stability of this compound under your specific experimental conditions (pH, temperature) by running a stability check (see Experimental Protocol 1).
Precipitation of this compound in aqueous media Visually inspect for precipitates. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and compatible with your experimental system. Consider using a vehicle control with the same solvent concentration.
Issue 2: Appearance of unexpected peaks in HPLC/LC-MS analysis.
Possible Cause Troubleshooting Action
Degradation of this compound This is a strong indicator of degradation. Compare the chromatogram of a freshly prepared sample with the stored sample. Use the stability testing protocol (Experimental Protocol 1) to identify potential degradation products.
Contamination of solvent or sample Ensure all solvents are of high purity and that all labware is clean. Run a blank solvent injection to check for contaminants.
Interaction with other components in the sample matrix If working with complex mixtures, consider potential interactions that could lead to the formation of new compounds. Analyze individual components where possible.

Quantitative Data Summary

Table 1: Estimated Stability of this compound Under Different Storage Conditions

Form Storage Condition Temperature Light Condition Estimated Stability (Time to >90% Purity)
SolidInert Atmosphere, Desiccated-80°CDark> 1 year
SolidInert Atmosphere, Desiccated-20°CDark6 - 12 months
SolidAir, AmbientRoom TemperatureLight< 1 month
Solution (in DMSO)Tightly Sealed-80°CDark> 6 months
Solution (in DMSO)Tightly Sealed-20°CDark3 - 6 months
Solution (in DMSO)Tightly Sealed4°CDark< 1 month
Aqueous BufferN/ARoom TemperatureLight/DarkHours to days (highly pH dependent)

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution

This protocol outlines a method to determine the stability of this compound in a specific solvent or experimental buffer over time.

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO, ethanol, or your experimental buffer)
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Amber vials
  • Calibrated analytical balance and pipettes

2. Procedure: a. Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). b. Immediately after preparation (T=0), dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC/LC-MS system to obtain an initial purity profile and peak area. c. Aliquot the remaining stock solution into several amber vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C). d. At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from storage. e. Allow the solution to come to room temperature and analyze it by HPLC/LC-MS under the same conditions as the T=0 sample. f. Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0. The appearance of new peaks should also be noted as they represent potential degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is used to rapidly identify potential degradation products and pathways.

1. Materials:

  • This compound stock solution (in a relatively stable solvent like acetonitrile or methanol)
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • HPLC or LC-MS/MS system

2. Procedure: a. Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before analysis. b. Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with HCl before analysis. c. Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. d. Thermal Degradation: Store an aliquot of the this compound stock solution at 80°C, protected from light, for 48 hours. e. Photodegradation: Expose an aliquot of the this compound stock solution in a clear vial to a UV light source (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil at the same temperature. f. Analyze all stressed samples and a control sample by HPLC or LC-MS/MS to identify and characterize any degradation products.

Visualizations

Potential Degradation Pathway of this compound

The following diagram illustrates a plausible degradation pathway for this compound under hydrolytic and oxidative stress, based on the known chemistry of isoflavonoids.

Vestitone_Degradation This compound This compound (7,2'-dihydroxy-4'-methoxyisoflavanone) Hydrolysis_Product Ring-Opened Product (Chalcone derivative) This compound->Hydrolysis_Product Base/Acid Hydrolysis Oxidation_Product1 Hydroxylated this compound This compound->Oxidation_Product1 Oxidation (e.g., H₂O₂) Demethylation_Product Demethylated this compound This compound->Demethylation_Product Enzymatic or Chemical Demethylation Oxidation_Product2 Further Oxidation Products Oxidation_Product1->Oxidation_Product2 Further Oxidation

Caption: A potential degradation pathway for this compound.

Troubleshooting Workflow for this compound Stability Issues

This diagram provides a logical workflow for troubleshooting unexpected experimental results that may be due to this compound instability.

Troubleshooting_Workflow Start Inconsistent/Unexpected Experimental Results Check_Storage Review Storage Conditions (Temp, Light, Age of Stock) Start->Check_Storage Improper_Storage Prepare Fresh Stock Solution & Aliquot for Future Use Check_Storage->Improper_Storage No Proper_Storage Storage Conditions OK Check_Storage->Proper_Storage Yes Check_Protocol Examine Experimental Protocol (Solvent, pH, Temp, Duration) Proper_Storage->Check_Protocol Harsh_Conditions Modify Protocol: - Prepare working solutions fresh - Run stability check in media Check_Protocol->Harsh_Conditions No Mild_Conditions Protocol Conditions OK Check_Protocol->Mild_Conditions Yes Analytical_Check Perform Analytical Check (HPLC/LC-MS) on Stock Mild_Conditions->Analytical_Check Degradation_Confirmed Degradation Confirmed: Characterize Degradants & Consider Impact on Data Analytical_Check->Degradation_Confirmed Degradation Detected No_Degradation No Degradation Detected: Investigate Other Experimental Variables (e.g., cell health, reagents) Analytical_Check->No_Degradation Purity OK

Caption: A troubleshooting workflow for this compound stability.

Decision Diagram for this compound Storage

This diagram helps in selecting the appropriate storage conditions for this compound based on the intended duration of storage and the form of the compound.

Storage_Decision_Tree Start Start: Storing this compound Form Form of this compound? Start->Form Solid Solid (Powder) Form->Solid Solid Solution Solution Form->Solution Solution Solid_Duration Storage Duration? Solid->Solid_Duration Solution_Type Stock or Working Solution? Solution->Solution_Type Long_Term_Solid Long-Term (>6 months): -80°C, Inert Gas, Dark, Desiccated Solid_Duration->Long_Term_Solid Long-Term Short_Term_Solid Short-Term (<6 months): -20°C, Dark, Desiccated Solid_Duration->Short_Term_Solid Short-Term Stock_Solution Stock Solution (in DMSO/EtOH): -80°C or -20°C, Aliquoted, Dark Solution_Type->Stock_Solution Stock Working_Solution Working Solution (Aqueous): Prepare Fresh, Use Immediately Solution_Type->Working_Solution Working

Caption: A decision diagram for this compound storage.

Technical Support Center: Overcoming Low Yield in Vestitone Plant Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Vestitone from plant sources.

Troubleshooting Guide

This guide addresses common issues that can lead to suboptimal this compound yields in a question-and-answer format.

Q1: My initial crude extract has a very low yield of this compound. What are the primary factors I should investigate?

A1: Low yields of this compound in the crude extract can often be attributed to several factors related to the plant material, solvent selection, and extraction method. Here are the key areas to troubleshoot:

  • Plant Material:

    • Species and Plant Part: The concentration of this compound can vary significantly between different plant species and even different parts of the same plant (e.g., roots, leaves, stems). Ensure you are using the correct plant species and the part known to have the highest accumulation of this compound.

    • Harvest Time and Storage: The developmental stage of the plant and post-harvest storage conditions can significantly impact the concentration of secondary metabolites.[1] Harvesting at the optimal time and proper drying and storage of the plant material are crucial to prevent enzymatic degradation.[1]

    • Particle Size: The efficiency of extraction is highly dependent on the surface area of the plant material. Inadequate grinding of the plant material will limit solvent penetration and result in incomplete extraction.[1]

  • Solvent Selection:

    • Polarity: The choice of solvent is critical for effectively solubilizing this compound. The polarity of the solvent should match that of this compound, which is a moderately polar isoflavonoid. Using a solvent that is too polar or non-polar will result in a lower yield.[2]

    • Solvent Combinations: Often, a mixture of solvents provides better extraction efficiency than a single solvent. For isoflavonoids, aqueous solutions of ethanol or methanol are commonly used.[3]

  • Extraction Method:

    • Method Efficiency: Traditional methods like maceration can be less efficient than modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yield and reduce extraction time.

    • Extraction Parameters: For any method, parameters like temperature, extraction time, and the solid-to-solvent ratio are critical. Insufficient time or a suboptimal temperature may lead to incomplete extraction, while excessively high temperatures can cause degradation of this compound.[1][3]

Q2: I am using an appropriate solvent, but the this compound yield is still low. How can I optimize my extraction parameters?

A2: Optimizing extraction parameters is a critical step to maximize yield. Consider the following:

  • Solid-to-Solvent Ratio: A higher solvent-to-solid ratio can improve extraction efficiency by increasing the concentration gradient between the plant material and the solvent. However, an excessively large volume of solvent will require more energy for subsequent concentration steps. A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent.

  • Temperature: Increasing the extraction temperature can enhance the solubility and diffusion rate of this compound. However, be cautious as high temperatures can lead to the degradation of thermolabile compounds like some flavonoids. For this compound, a moderately elevated temperature (e.g., 40-60°C) is often a good starting point.

  • Extraction Time: The optimal extraction time depends on the method used. For maceration, a longer duration (e.g., 24-48 hours) may be necessary. For UAE or MAE, much shorter times (e.g., 30-60 minutes) are typically sufficient. It is advisable to perform a time-course experiment to determine the point of diminishing returns.

Q3: Could this compound be degrading during my extraction or workup process? How can I minimize this?

A3: Yes, degradation is a significant cause of low yields for many natural products. Pterocarpans like this compound can be sensitive to several factors:

  • pH: Extreme pH conditions can cause structural changes or degradation of flavonoids. It's generally advisable to work at a neutral or slightly acidic pH unless a specific pH is required for selective extraction.

  • Light: Many phenolic compounds are sensitive to light and can undergo photodegradation. It is good practice to protect your extracts from direct light by using amber glassware or wrapping containers in aluminum foil.[1]

  • Oxidation: Exposure to oxygen can lead to the oxidation of phenolic hydroxyl groups. While not always a major issue for isoflavonoids, it's a possibility. If you suspect oxidation, you can try performing the extraction under an inert atmosphere (e.g., nitrogen or argon).

  • Enzymatic Degradation: Plant enzymes can be released upon cell lysis and can degrade secondary metabolites. Working at low temperatures and processing the plant material quickly after harvesting can minimize enzymatic activity.[1]

Q4: I am using HPLC for quantification, but my results are inconsistent. What could be the issue?

A4: Inconsistent HPLC results can be due to several factors related to both the sample preparation and the analytical method itself:

  • Sample Preparation:

    • Incomplete Extraction from the Crude Extract: Ensure that your sample preparation for HPLC analysis effectively extracts this compound from the dried crude extract.

    • Filtration: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the HPLC column and system.

  • HPLC Method:

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

    • Mobile Phase: The composition of the mobile phase is critical for good separation. For isoflavonoids, a gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly used.

    • Detector Wavelength: The Diode Array Detector (DAD) should be set to the wavelength of maximum absorbance for this compound to ensure optimal sensitivity.

    • Standard Curve: A properly constructed calibration curve with a good linearity (R² > 0.99) is essential for accurate quantification.

Frequently Asked Questions (FAQs)

Q: What are the best plant sources for this compound extraction? A: this compound is an isoflavonoid phytoalexin primarily found in leguminous plants. Species of Lotus and Medicago are known producers of this compound. It is important to consult the literature to identify the specific species and plant part with the highest reported concentration.

Q: Which extraction method is generally recommended for this compound? A: Ultrasound-Assisted Extraction (UAE) is often a good choice as it can increase extraction efficiency and reduce extraction time and solvent consumption compared to conventional methods like maceration. However, the optimal method can depend on the specific plant material and available equipment.

Q: What is a suitable solvent system for this compound extraction? A: A mixture of ethanol or methanol and water (e.g., 70-80% alcohol) is generally effective for extracting moderately polar isoflavonoids like this compound. The optimal solvent composition may need to be determined experimentally.

Q: How can I confirm the presence of this compound in my extract? A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the identification and quantification of this compound. Comparison of the retention time and UV spectrum with an authentic standard is necessary for confirmation.

Data Presentation

The following tables summarize quantitative data on isoflavonoid extraction from relevant plant sources, which can serve as a reference for optimizing this compound extraction.

Table 1: Effect of Solvent Type on Flavonoid Extraction Yield from Lotus Leaves

Solvent SystemTotal Flavonoid Yield (mg/g dry weight)Reference
70% Methanol-Water15.8 ± 0.7Fictional Data
70% Ethanol-Water14.2 ± 0.6Fictional Data
100% Methanol11.5 ± 0.5Fictional Data
100% Ethanol10.1 ± 0.4Fictional Data
Water8.9 ± 0.4Fictional Data

Table 2: Influence of Extraction Method on Isoflavonoid Yield from Medicago sativa

Extraction MethodTotal Isoflavonoid Yield (mg/g dry weight)Extraction TimeTemperature (°C)Reference
Maceration8.7 ± 0.424 h25Fictional Data
Soxhlet Extraction11.2 ± 0.58 h80Fictional Data
Ultrasound-Assisted Extraction (UAE)14.5 ± 0.630 min50Fictional Data
Microwave-Assisted Extraction (MAE)13.8 ± 0.515 min60Fictional Data

Experimental Protocols

Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a detailed methodology for the extraction of this compound from dried and powdered plant material (e.g., Lotus japonicus roots).

1. Plant Material Preparation: 1.1. Dry the plant material at 40°C in a ventilated oven until a constant weight is achieved. 1.2. Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.

2. Extraction: 2.1. Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask. 2.2. Add 100 mL of 80% aqueous ethanol (a 1:10 solid-to-solvent ratio). 2.3. Place the flask in an ultrasonic bath. 2.4. Sonicate for 45 minutes at a frequency of 40 kHz and a power of 200 W. Maintain the temperature of the ultrasonic bath at 50°C.

3. Filtration and Concentration: 3.1. After sonication, filter the mixture through Whatman No. 1 filter paper under vacuum. 3.2. Wash the plant residue with an additional 20 mL of the extraction solvent and combine the filtrates. 3.3. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

4. Quantification by HPLC-DAD: 4.1. Sample Preparation: Dissolve a known amount of the dried crude extract in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. 4.2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a Diode Array Detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
  • 0-5 min: 20% B
  • 5-25 min: 20% to 60% B
  • 25-30 min: 60% to 20% B
  • 30-35 min: 20% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: Monitor at the UV absorbance maximum of this compound (approximately 286 nm). 4.3. Quantification: Prepare a calibration curve using a this compound standard of known concentrations. Quantify this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

This compound Biosynthesis Pathway

Vestitone_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Liquiritigenin Liquiritigenin Naringenin_chalcone->Liquiritigenin CHI Naringenin Naringenin Daidzein Daidzein Liquiritigenin->Daidzein IFS, HID Formononetin Formononetin Daidzein->Formononetin IOMT _2_Hydroxyisoflavanone 2'-Hydroxyisoflavanone Formononetin->_2_Hydroxyisoflavanone I2'H This compound This compound _2_Hydroxyisoflavanone->this compound IFR, VR PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI IFS IFS HID HID IOMT IOMT I2H I2'H IFR IFR VR VR Vestitone_Extraction_Workflow Plant_Material Plant Material (e.g., Lotus roots) Drying Drying (40°C) Plant_Material->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Ultrasound-Assisted Extraction (80% Ethanol, 50°C, 45 min) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator, <50°C) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract HPLC_Prep Sample Preparation for HPLC (Dissolve and Filter) Crude_Extract->HPLC_Prep HPLC_Analysis HPLC-DAD Analysis HPLC_Prep->HPLC_Analysis Quantification Quantification of this compound HPLC_Analysis->Quantification

References

Dealing with Vestitone precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vestitone. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling this compound in cell culture experiments, with a specific focus on preventing and troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Section 1: Understanding this compound Precipitation

Q1: What is this compound and why is it prone to precipitating in cell culture media?

This compound is a natural isoflavonoid compound, specifically a hydroxyisoflavanone.[1][2] Like many complex organic molecules developed for research, this compound is hydrophobic, meaning it has low solubility in water-based solutions like cell culture media.[3][4] Published data indicates this compound has a low aqueous solubility, which is the primary reason for its tendency to precipitate.[4] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the culture medium, causing it to fall out of solution and form visible particles or crystals.[5][6]

Q2: What are the most common causes of compound precipitation in cell culture?

Precipitation in cell culture can be broadly attributed to two sources: instability of the media components themselves or, more commonly, the introduction of a new compound.[7][8] For a compound like this compound, the primary causes are:

  • Solvent Shift : A compound dissolved in a high concentration of an organic solvent (like 100% DMSO) can "crash out" or precipitate when rapidly diluted into the aqueous media. This is a very common cause of immediate precipitation.[7][9]

  • Exceeding Solubility Limit : The final concentration of the compound in the media is higher than its maximum solubility.[10]

  • Temperature Fluctuations : The solubility of many compounds is temperature-dependent. Adding a compound stock to cold media or repeated temperature cycling (removing plates from a 37°C incubator to a room temperature microscope) can decrease solubility.[9][10]

  • pH Instability : As cells metabolize, they release acidic byproducts that can lower the pH of the culture medium.[7] The solubility of pH-sensitive compounds can be affected by this change.[11][12]

  • Interaction with Media Components : Components in the media, such as salts and proteins in serum, can interact with the compound, influencing its solubility.[9] For example, proteins in serum can sometimes help keep a hydrophobic compound in solution.[7]

  • Evaporation : Over long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[7][10]

Section 2: Troubleshooting Specific Scenarios

Q3: I added my this compound stock solution (in DMSO) to the culture media, and it immediately turned cloudy or formed a precipitate. What happened?

This is a classic example of "solvent shock" or "crashing out."[9] this compound is soluble in 100% DMSO but has very low solubility in your aqueous culture medium.[3] When you add the concentrated stock directly to the large volume of media, the DMSO disperses instantly, and the this compound molecules find themselves in an environment where they are no longer soluble, causing them to aggregate and precipitate.[7][10]

To fix this, you should:

  • Pre-warm your media to 37°C, as solubility is often higher at this temperature.[3][10]

  • Add the stock solution drop-wise while gently vortexing or swirling the media. This avoids localized high concentrations of the compound and allows for more gradual dispersion.[3][10]

  • Perform a serial dilution as a preventive measure. First, create an intermediate dilution of your stock in a smaller volume of pre-warmed media, then add this to your final culture volume.[10]

Q4: After adding this compound, my media isn't cloudy, but I see crystals in the culture dish after 12-24 hours of incubation. Why did this happen later?

Delayed precipitation is typically caused by more subtle, time-dependent factors:

  • Cellular Metabolism : Over time, cellular metabolism can alter the pH of the culture medium, which may reduce this compound's solubility.[10]

  • Temperature Cycling : Removing the culture vessel from the incubator for microscopy or other checks can cause temperature drops that promote crystallization.[10]

  • Evaporation : In long-term cultures, even minor evaporation from the wells or flasks can concentrate the media components, causing this compound to exceed its solubility limit and precipitate.[10][13]

  • Compound Stability : The compound itself may have limited stability in the aqueous, buffered environment over time.

To mitigate this, ensure your incubator has proper humidification, minimize the time plates are outside the incubator, and consider changing the media more frequently in dense, metabolically active cultures.[10]

Q5: What is the maximum final concentration of DMSO I should use in my cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%.[3][10] The tolerance to DMSO can vary significantly between cell lines. It is critical to include a "vehicle control" in your experiments (media with the same final DMSO concentration as your treated samples, but without this compound) to assess the effect of the solvent on your specific cells.[7]

Data Presentation

Table 1: Physicochemical Properties of this compound

This table summarizes key properties of this compound based on available data.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₅[4][14]
Molecular Weight 286.28 g/mol [4][14]
Water Solubility 0.095 g/L (est.)[4]
logP (Octanol-Water) 2.22 - 2.79 (est.)[4]
pKa (Strongest Acidic) 7.77 (est.)[4]

Note: Solubility, logP, and pKa values are estimated from computational models.

Table 2: Example Data for Determining Maximum Soluble Concentration

The following is an example template for determining the maximum soluble concentration of this compound in your specific cell culture medium. You should perform this experiment to find the optimal concentration for your studies.

Stock Dilution (in Media)Final this compound Concentration (µM)Final DMSO Concentration (%)Immediate Observation (t=0)Observation after 24h at 37°C
1:10001000.1%ClearPrecipitate
1:2000500.05%ClearHazy
1:4000250.025%ClearClear
1:800012.50.0125%ClearClear
Vehicle Control00.1%ClearClear

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound

This protocol helps you determine the highest concentration of this compound that remains in solution under your specific experimental conditions.[9]

Materials:

  • High-concentration this compound stock solution (e.g., 100 mM in 100% DMSO).

  • Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is recommended to test a range that brackets your intended experimental concentrations.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals, or film). A microscope can be used to detect fine precipitates.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂).

  • Visually inspect the dilutions again at various time points (e.g., 1, 4, and 24 hours).

  • The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum working concentration you should use for your experiments.

Protocol 2: Recommended Procedure for Preparing this compound Working Solutions

This method minimizes the risk of precipitation when diluting your DMSO stock into the aqueous culture medium.[3]

Materials:

  • This compound stock solution (in DMSO).

  • Complete cell culture medium, pre-warmed to 37°C.

  • Sterile conical tubes.

Procedure:

  • Thaw your aliquot of the this compound DMSO stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed (37°C) complete cell culture medium.

  • While gently vortexing or swirling the tube of media, add the calculated volume of the this compound stock solution very slowly, drop-by-drop.

  • Ensure the final DMSO concentration does not exceed the tolerated level for your cell line (ideally ≤ 0.1%).[3]

  • After addition, cap the tube and let it sit in the incubator for 5-10 minutes to equilibrate.

  • Visually inspect the medium against a light source to confirm it is clear before adding it to your cells.

Visualizations

Troubleshooting and Experimental Workflows

cluster_0 Troubleshooting Workflow for this compound Precipitation A Precipitation Observed in Cell Culture B When did it occur? A->B C Immediately after adding to media B->C Immediate D After hours/days in incubator B->D Delayed E Potential Cause: - Solvent Shock ('Crashing Out') - Concentration too high - Cold Media C->E F Potential Cause: - pH shift from metabolism - Temperature cycling - Evaporation - Compound instability D->F G Solution: 1. Add stock slowly to pre-warmed, swirling media. 2. Perform serial dilutions. 3. Lower final concentration. E->G H Solution: 1. Monitor incubator humidity. 2. Minimize time outside incubator. 3. Use fresh media for long experiments. F->H

Caption: A decision tree to diagnose the cause of this compound precipitation.

cluster_1 Experimental Workflow for Solubility Assessment A 1. Prepare high-concentration stock of this compound in DMSO C 3. Create serial dilutions of stock directly into media A->C B 2. Pre-warm complete culture medium to 37°C B->C D 4. Visually inspect for precipitate immediately (t=0) C->D E 5. Incubate at 37°C, 5% CO₂ under experimental conditions D->E F 6. Inspect at multiple time points (e.g., 1h, 4h, 24h) E->F G 7. Determine highest concentration that remains clear F->G

Caption: A workflow for determining the maximum soluble concentration.

References

Technical Support Center: Refining Purification Protocol for Vestitone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vestitone purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a 4'-O-methylated isoflavonoid, a type of natural phenolic compound.[1] Purity is crucial for accurate pharmacological investigations, ensuring that observed biological activities are attributable to this compound and not to impurities.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: Column chromatography using silica gel is a common and effective method for the initial separation of isoflavonoids like this compound from crude plant extracts.[1] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column is often employed.[2][3][4] Size-exclusion chromatography with media like Sephadex LH-20 can also be used for separating flavonoids.[5]

Q3: What are the best solvent systems for the column chromatography of this compound?

A3: A gradient elution strategy is typically used.[1] A common approach starts with a non-polar solvent like n-hexane and gradually increases the polarity by introducing a more polar solvent such as ethyl acetate or chloroform.[1] For further purification on different columns, solvent systems like methanol-water are also utilized.[5]

Q4: How can I monitor the separation of this compound during column chromatography?

A4: Thin-Layer Chromatography (TLC) is a standard method for monitoring the fractions collected from the column.[1] By spotting the fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate), you can identify the fractions containing this compound.[1]

Q5: What is the final step to obtain high-purity this compound?

A5: Recrystallization is a critical final step to achieve high-purity this compound.[6] This process involves dissolving the semi-purified compound in a hot solvent and allowing it to cool slowly, which facilitates the formation of pure crystals while impurities remain in the solvent.[6][7]

Q6: How do I choose a suitable solvent for recrystallization?

A6: An ideal recrystallization solvent should dissolve this compound poorly at room temperature but well at high temperatures.[6] Common solvent systems for isoflavonoids include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[8] The choice of solvent may require some empirical testing to find the optimal conditions.[8]

Experimental Protocols

Protocol 1: Extraction and Column Chromatography Purification of this compound

This protocol outlines a general procedure for the extraction and initial purification of this compound from a plant source.

1. Extraction:

  • a. Subject the dried and powdered plant material to successive solvent extraction, starting with a non-polar solvent like n-hexane to remove lipids.[1]

  • b. Follow with a solvent of intermediate polarity, such as ethyl acetate or chloroform, to extract the isoflavonoids.[1]

  • c. Concentrate the ethyl acetate/chloroform extract under reduced pressure using a rotary evaporator to obtain the crude extract.[1]

2. Column Chromatography:

  • a. Column Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a chromatography column, allowing it to settle into a uniform bed without air bubbles.[1]

  • b. Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane) and load it onto the top of the silica gel bed.[1]

  • c. Elution: Begin elution with 100% n-hexane and gradually increase the solvent polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).[1]

  • d. Fraction Collection: Collect the eluate in fractions of a consistent volume.[1]

  • e. Fraction Analysis: Monitor the collected fractions using TLC to identify those containing this compound.[1] Pool the fractions with the desired compound.

Protocol 2: Recrystallization of this compound

This protocol describes the final purification of this compound by recrystallization.

  • a. Dissolve the pooled and concentrated fractions from column chromatography in a minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or an n-hexane/acetone mixture).[7]

  • b. If there are any insoluble impurities, perform a hot filtration to remove them.[7]

  • c. Allow the hot, clear solution to cool slowly to room temperature to promote the formation of well-defined crystals.[7]

  • d. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.[7]

  • e. Collect the crystals by vacuum filtration.[6]

  • f. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.[6][7]

  • g. Dry the purified this compound crystals.[6]

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the expected outcomes of the purification protocol.

Table 1: Column Chromatography Purification of this compound

StepStarting MaterialElution Solvent (Gradient)Fractions CollectedThis compound-rich FractionsYield (mg)Purity (%)
Column Chromatography 5 g Crude Extractn-hexane to n-hexane:EtOAc (80:20)50 x 20 mL25-3550085

Table 2: Recrystallization of this compound

StepStarting MaterialRecrystallization SolventYield (mg)Purity (%)
Recrystallization 500 mg (85% pure)Ethanol400>98

Troubleshooting Guides

Issue 1: Low Yield of this compound after Column Chromatography

Possible CauseRecommended Solution
Incomplete Extraction Ensure the plant material is finely powdered and consider increasing the extraction time or using a different solvent of similar polarity.
Improper Solvent Gradient The polarity of the elution solvent may be increasing too rapidly, causing this compound to elute with other compounds. Use a shallower gradient.
Column Overloading Too much crude extract was loaded onto the column. Use a larger column or reduce the amount of sample.
This compound Degradation Isoflavonoids can be sensitive to pH and temperature. Ensure neutral pH conditions and avoid excessive heat during solvent evaporation.[9][10]

Issue 2: this compound Fails to Crystallize

Possible CauseRecommended Solution
Solution is Not Saturated The volume of the solvent may be too large. Evaporate some of the solvent and try to cool the solution again.[11]
Presence of Impurities Impurities can inhibit crystal formation. Consider repeating the column chromatography step to improve the purity of the starting material.
Inappropriate Solvent The chosen solvent may not be suitable for this compound. Experiment with different solvents or solvent mixtures.[8] A two-solvent system might be effective.[11]
Cooling Too Rapidly Rapid cooling can lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]

Issue 3: Co-elution of Impurities with this compound

Possible CauseRecommended Solution
Poor Separation on Silica Gel The polarity of the impurities is too close to that of this compound. Try a different stationary phase, such as reversed-phase C18, or use a shallower solvent gradient.
Tailing of the this compound Peak This can be caused by interactions with the stationary phase. Adding a small amount of a modifier like acetic acid to the mobile phase can sometimes improve peak shape.
Fractions Collected are Too Large Collecting smaller fractions can improve the resolution of the separation.

Visualizations

Experimental Workflow

Vestitone_Purification_Workflow cluster_extraction Extraction cluster_chromatography Purification cluster_analysis Analysis plant_material Dried Plant Material extraction Successive Solvent Extraction (n-hexane, then Ethyl Acetate) plant_material->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooled_fractions Pooled this compound Fractions fraction_collection->pooled_fractions recrystallization Recrystallization pooled_fractions->recrystallization pure_this compound Pure this compound (>98%) recrystallization->pure_this compound analysis Purity Analysis (HPLC, NMR, MS) pure_this compound->analysis NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription Initiates This compound This compound This compound->IKK_Complex Inhibits

References

Validation & Comparative

Validating the Antibacterial Potential of Vestitone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vestitone, a naturally occurring isoflavanone, has been identified as a potential antibacterial agent.[1] This guide provides a framework for validating its antibacterial efficacy through established experimental protocols, comparing its potential activity with common positive controls. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide utilizes data from structurally related isoflavones to illustrate the comparative analysis.

Comparative Antibacterial Activity

The antibacterial efficacy of a test compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that completely inhibits visible growth of a microorganism. The following table presents illustrative MIC values for a representative isoflavone against common bacterial strains, compared with standard antibiotics used as positive controls.

CompoundTest OrganismMIC (µg/mL)Positive ControlPositive Control MIC (µg/mL)
Representative IsoflavoneStaphylococcus aureus2 - 8Ampicillin>32
Representative IsoflavoneMethicillin-resistant S. aureus (MRSA)2 - 4Vancomycin1 - 2
Representative IsoflavoneEscherichia coli>128Ciprofloxacin0.015 - 1
Representative IsoflavonePseudomonas aeruginosa>128Gentamicin0.5 - 4

Note: Data for the "Representative Isoflavone" is sourced from studies on compounds structurally similar to this compound and is for illustrative purposes.

Experimental Protocols

Accurate and reproducible data are paramount in validating antibacterial activity. The following are detailed methodologies for two standard assays.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][3]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control antibiotic stock solutions

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Reagents: Prepare a 2-fold serial dilution of this compound and the positive control antibiotics in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Add 5 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control (broth and bacteria without any antimicrobial agent) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Agar Well Diffusion Method

This assay is used to qualitatively assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the test substance.[4]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (6-8 mm diameter)

  • This compound solution of known concentration

  • Positive control antibiotic solution

  • Incubator

Procedure:

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.

  • Creating Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Substance: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution and the positive control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental protocols described above.

experimental_workflow cluster_mic Broth Microdilution (MIC) Assay cluster_diffusion Agar Well Diffusion Assay prep_plate Prepare Serial Dilutions of this compound & Controls inoculate_plate Inoculate Plates prep_plate->inoculate_plate prep_inoculum_mic Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum_mic->inoculate_plate incubate_mic Incubate at 37°C for 18-24h inoculate_plate->incubate_mic read_mic Read MIC Results (Lowest concentration with no visible growth) incubate_mic->read_mic prep_lawn Prepare Bacterial Lawn on Agar Plate create_wells Create Wells in Agar prep_lawn->create_wells add_compounds Add this compound & Controls to Wells create_wells->add_compounds incubate_diffusion Incubate at 37°C for 18-24h add_compounds->incubate_diffusion measure_zones Measure Zones of Inhibition (mm) incubate_diffusion->measure_zones

Caption: Experimental workflows for MIC determination and agar well diffusion assays.

Potential Signaling Pathway Interaction

While the precise mechanism of action for this compound is not fully elucidated, many isoflavones are known to disrupt bacterial cell membranes and interfere with key cellular processes. The diagram below illustrates a hypothetical mechanism of action.

signaling_pathway This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Interacts with Membrane Cell Membrane Disruption BacterialCell->Membrane Metabolism Inhibition of Cellular Metabolism BacterialCell->Metabolism Replication Inhibition of DNA Replication BacterialCell->Replication CellDeath Bacterial Cell Death Membrane->CellDeath Metabolism->CellDeath Replication->CellDeath

Caption: A potential mechanism of antibacterial action for this compound.

References

Vestitone's Antibacterial Power: A Comparative Analysis with Leading Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Vestitone's potential antibacterial efficacy with other well-documented antibacterial flavonoids, supported by available experimental data.

This compound, an isoflavonoid, has been noted for its potential as an antibacterial agent.[1] While specific quantitative data on its efficacy remains limited in publicly accessible research, an analysis of its structural class—isoflavonoids—and comparison with other extensively studied antibacterial flavonoids can provide valuable insights for researchers in drug discovery and development. This guide synthesizes available data on related isoflavonoids and other potent antibacterial flavonoids to contextualize the potential of this compound.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of several well-researched flavonoids against common Gram-positive and Gram-negative bacteria, providing a benchmark for evaluating the potential of novel compounds like this compound.

FlavonoidClassBacteriumMIC (µg/mL)
Isoflavonoids
GenisteinIsoflavoneStaphylococcus aureus100 µM (approx. 27 µg/mL)[2][3]
Methicillin-resistant Staphylococcus aureus (MRSA)27 µg/mL[4]
Bacillus anthracis100 µM (approx. 27 µg/mL)[2][3]
Escherichia coli> 100 µM (> 27 µg/mL)[2][3]
Xanthomonas axonopodis pv. glycines< 100 µg/mL[5]
Porphyromonas gingivalis80–160 µM (approx. 21.6-43.2 µg/mL)[6]
Aggregatibacter actinomycetemcomitans80–160 µM (approx. 21.6-43.2 µg/mL)[6]
DaidzeinIsoflavoneCarbapenem-resistant Enterobacteriaceae (CRE)8-16 µg/mL (as gold nanoparticles)[7]
Klebsiella pneumoniae64-256 µg/mL[8]
Pseudomonas aeruginosa256 µg/mL[8]
Staphylococcus aureus512 µg/mL[8]
Escherichia coli512 µg/mL[8]
Biochanin AIsoflavoneClostridium clostridioforme64 µg/mL[9]
Clostridium perfringens1024 µg/mL[9]
Xanthomonas axonopodis pv. glycines< 100 µg/mL[5]
ErycristagallinPterocarpanMethicillin-resistant Staphylococcus aureus (MRSA)3.13-6.25 µg/mL[10][11][12]
Orientanol BPterocarpanMethicillin-resistant Staphylococcus aureus (MRSA)3.13-6.25 µg/mL[10][11][12]
Other Flavonoids
QuercetinFlavonolStaphylococcus aureus50 µg/mL[13]
Escherichia coli500 µg/mL[13]
ApigeninFlavoneStaphylococcus aureus3.9-15.6 µg/mL
LuteolinFlavoneStaphylococcus aureus62.5 µg/mL
KaempferolFlavonolMethicillin-resistant Staphylococcus aureus (MRSA)0.5–2.0 µg/mL (as 3-O-α-l-(2‴,4‴-di-E-p-coumaroyl)-rhamnoside)

Note: The antibacterial activity of flavonoids can be influenced by their specific chemical structure, including the presence and position of hydroxyl and prenyl groups.[14] For instance, prenylated isoflavonoids often exhibit enhanced antibacterial effects.[14]

Experimental Protocols

A standardized approach is crucial for the accurate determination and comparison of antibacterial efficacy. The following outlines a typical experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of a flavonoid.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.
  • Several colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted to the final working concentration.

2. Preparation of Flavonoid Solutions:

  • The test flavonoid (e.g., this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
  • The plate includes a positive control (broth with bacteria, no flavonoid) and a negative control (broth only).
  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the flavonoid at which no visible bacterial growth is observed.

Below is a graphical representation of the experimental workflow for MIC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Flavonoid_Stock Flavonoid Stock Solution Serial_Dilution Serial Dilution in Microplate Flavonoid_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read_Results Visual Inspection for Growth Incubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Potential Mechanisms of Antibacterial Action

Flavonoids exert their antibacterial effects through various mechanisms, often targeting multiple cellular processes.[15] While the specific pathways for this compound are yet to be elucidated, the known mechanisms for other flavonoids provide a strong foundation for future research.

Key Antibacterial Mechanisms of Flavonoids:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can interfere with the synthesis of DNA and RNA, crucial for bacterial replication. Quercetin, for example, has been shown to inhibit DNA gyrase.[15]

  • Inhibition of Cytoplasmic Membrane Function: Flavonoids can disrupt the bacterial cell membrane, leading to a loss of essential components and ultimately cell death.[15]

  • Inhibition of Energy Metabolism: Certain flavonoids can interfere with the bacterial electron transport chain, disrupting energy production.[15]

  • Inhibition of Biofilm Formation: Biofilms are communities of bacteria that are often more resistant to antibiotics. Some flavonoids have been shown to inhibit the formation of these protective structures.

The following diagram illustrates the multifaceted antibacterial mechanisms of flavonoids.

Flavonoid_Mechanisms cluster_bacterium Bacterial Cell Flavonoid Flavonoid Cell_Wall Cell Wall/ Membrane Flavonoid->Cell_Wall Disruption DNA_Gyrase DNA Gyrase Flavonoid->DNA_Gyrase Inhibition of DNA Synthesis Ribosomes Ribosomes Flavonoid->Ribosomes Inhibition of Protein Synthesis Enzymes Metabolic Enzymes Flavonoid->Enzymes Inhibition of Energy Metabolism

Potential Antibacterial Mechanisms of Flavonoids.

Conclusion

While direct experimental data on the antibacterial efficacy of this compound is not yet widely available, its classification as an isoflavonoid suggests it holds promise as an antibacterial agent. The comparative data presented for structurally similar isoflavonoids and other potent flavonoids indicate that this class of compounds exhibits significant activity against a range of bacteria, including drug-resistant strains. Further research, including systematic MIC and MBC testing of this compound against a panel of clinically relevant bacteria, is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS/MS for Vestitone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Vestitone, an isoflavonoid with potential therapeutic properties, requires robust analytical methods for its determination in various matrices. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the analysis of this compound. The information herein is a synthesis of established methodologies for isoflavone analysis, providing a framework for method selection and cross-validation.

Methodology Comparison: HPLC vs. UPLC-MS/MS

The choice between HPLC and UPLC-MS/MS for this compound analysis hinges on the specific requirements of the study, such as desired sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and cost-effective technique. It offers reliable and robust quantification, making it suitable for routine analysis of bulk materials, raw starting materials, and finished products where the concentration of this compound is expected to be relatively high.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides superior sensitivity and selectivity. This makes it the ideal choice for bioanalytical applications, such as pharmacokinetic studies, where this compound concentrations in biological matrices like plasma or urine are typically very low.[1] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry ensures high specificity by monitoring a unique precursor-to-product ion transition for the analyte.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of isoflavonoids, adaptable for this compound, using both HPLC and UPLC-MS/MS.

HPLC-UV Method Protocol

This protocol is based on established methods for the analysis of isoflavones in various samples.[5][6][7]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[5][8]

  • Mobile Phase: A gradient elution is typically employed using a mixture of:

    • A: 0.1% Formic Acid or Acetic Acid in Water.[7][8]

    • B: Acetonitrile or Methanol.[5][7]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[8]

  • Detection: UV detection is set at the wavelength of maximum absorbance for this compound (e.g., around 254 nm).[5]

  • Injection Volume: A 20 µL injection volume is standard.[8]

  • Quantification: Quantification is based on a calibration curve generated from this compound reference standards.

UPLC-MS/MS Method Protocol

This protocol is synthesized from validated methods for the determination of isoflavones and other small molecules in biological matrices.[1][2][9]

  • Instrumentation: A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • Column: A sub-2 µm particle size reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is used for high-resolution separation.[2]

  • Mobile Phase: A gradient elution is typically used with:

    • A: 0.1% Formic Acid in Water.[1][9]

    • B: Acetonitrile or Methanol with 0.1% Formic Acid.[1][9]

  • Flow Rate: A lower flow rate, typically in the range of 0.3-0.5 mL/min, is used.

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2][4] Specific precursor and product ions for this compound would need to be determined.

  • Quantification: Quantification is achieved using a calibration curve constructed from reference standards, often with the use of a suitable internal standard.

Data Presentation: Performance Comparison

The following tables summarize the typical quantitative performance data for HPLC-UV and UPLC-MS/MS based on the analysis of isoflavonoids and similar compounds. These values provide a baseline for what can be expected during the validation of a method for this compound.

Table 1: HPLC-UV Performance Data

Validation ParameterTypical Performance
Linearity (R²) ≥ 0.999[8]
Limit of Detection (LOD) 1 - 10 µg/mL
Limit of Quantification (LOQ) 3 - 30 µg/mL
Precision (%RSD) < 2%[8]
Accuracy (% Recovery) 98 - 102%[8]
Analysis Run Time 15 - 30 minutes[7]

Table 2: UPLC-MS/MS Performance Data

Validation ParameterTypical Performance
Linearity (R²) > 0.995[1][10]
Limit of Detection (LOD) < 1 ng/mL[2]
Limit of Quantification (LOQ) 2 - 5 ng/mL[1][10]
Precision (%RSD) < 5%[3]
Accuracy (% Recovery) 95 - 110%
Analysis Run Time < 10 minutes

Visualizations

The following diagrams illustrate the workflow for method cross-validation and the logical relationship of performance parameters.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_uplc UPLC-MS/MS Method HPLC_Dev Method Development HPLC_Val Method Validation HPLC_Dev->HPLC_Val Sample_Analysis Analysis of Same Sample Set HPLC_Val->Sample_Analysis UPLC_Dev Method Development UPLC_Val Method Validation UPLC_Dev->UPLC_Val UPLC_Val->Sample_Analysis Data_Comparison Comparative Data Analysis Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Equivalency/Superiority Data_Comparison->Conclusion

Workflow for cross-validation of analytical methods.

PerformanceComparison cluster_performance Method Performance Parameters cluster_methods Analytical Techniques Linearity Linearity (R²) Sensitivity Sensitivity (LOD/LOQ) Precision Precision (%RSD) Accuracy Accuracy (% Recovery) Selectivity Selectivity/Specificity Runtime Analysis Run Time HPLC HPLC-UV HPLC->Linearity HPLC->Precision HPLC->Accuracy UPLC_MSMS UPLC-MS/MS UPLC_MSMS->Linearity UPLC_MSMS->Sensitivity Superior UPLC_MSMS->Precision UPLC_MSMS->Accuracy UPLC_MSMS->Selectivity Superior UPLC_MSMS->Runtime Faster

References

Vestitone and Genistein: A Comparative Analysis of Estrogenic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the estrogenic activity of the well-characterized isoflavone, Genistein, and the less-studied isoflavonoid, Vestitone. While extensive experimental data is available for Genistein, allowing for a quantitative assessment of its estrogenic properties, data for this compound is limited. This guide, therefore, presents a comprehensive overview of Genistein's activity, supported by experimental data, and discusses the potential estrogenic activity of this compound based on its chemical structure and the known activities of related isoflavonoid compounds.

Quantitative Data Summary

The following tables summarize key quantitative data on the estrogenic activity of Genistein. Due to a lack of available experimental data, a corresponding quantitative summary for this compound cannot be provided.

Table 1: Estrogen Receptor (ER) Binding Affinity of Genistein

CompoundER SubtypeRelative Binding Affinity (RBA %) (Estradiol = 100%)Reference
GenisteinERα4[1]
GenisteinERβ87[1]

Table 2: In Vitro Estrogenic Activity of Genistein in MCF-7 Cells

AssayEndpointGenistein ConcentrationResultReference
Cell ProliferationStimulationLow concentrations (e.g., 10 nM - 1 µM)Increased cell proliferation[2]
Cell ProliferationInhibitionHigh concentrations (e.g., >10 µM)Decreased cell proliferation[2]
Reporter Gene AssayGene Expression100 nMSimilar to 10 pM 17β-estradiol[3]

Discussion of Estrogenic Activity

Genistein:

Genistein is a well-documented phytoestrogen that exhibits a complex, dose-dependent effect on estrogen-sensitive cells. Its estrogenic activity is mediated through its interaction with estrogen receptors, demonstrating a significantly higher binding affinity for ERβ compared to ERα.[4][5][6] This preferential binding to ERβ is a key characteristic of Genistein and is thought to contribute to its diverse biological effects.[5]

In in vitro models using the estrogen-responsive human breast cancer cell line MCF-7, Genistein displays a biphasic proliferative response. At lower, physiologically relevant concentrations, it acts as an estrogen agonist, stimulating cell growth.[2] Conversely, at higher concentrations, it exhibits anti-proliferative effects.[2] This dual activity highlights the complexity of its mechanism of action. Furthermore, Genistein has been shown to induce the expression of estrogen-responsive genes in reporter gene assays, confirming its ability to activate estrogen signaling pathways.[3]

This compound:

Studies on other isoflavones with similar structural motifs, such as 7,2′,4′-trihydroxyisoflavone-4′-O-β-D-glucopyranoside, have demonstrated the ability to enhance the proliferation of MCF-7 cells through an estrogen receptor-mediated pathway.[9][10] The presence of hydroxyl groups on the aromatic rings of isoflavones is generally considered important for their binding to estrogen receptors and subsequent biological activity.[11] Given that this compound possesses hydroxyl groups at the 7 and 2' positions, it is plausible that it can also bind to and modulate the activity of estrogen receptors. However, without direct experimental evidence, the precise nature and potency of this compound's estrogenic activity remain to be determined.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for estrogen receptors (ERα and ERβ) compared to the natural ligand, 17β-estradiol.

Methodology:

  • Preparation of ER: Recombinant human ERα and ERβ are used.

  • Radioligand: A fixed concentration of [3H]17β-estradiol is used as the radiolabeled ligand.

  • Competition: The ER preparation is incubated with the radioligand in the presence of increasing concentrations of the unlabeled test compound (e.g., Genistein) or a reference standard (unlabeled 17β-estradiol).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Techniques such as hydroxylapatite or dextran-coated charcoal are used to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[1]

MCF-7 Cell Proliferation Assay (E-SCREEN Assay)

Objective: To assess the estrogenic or anti-estrogenic effects of a compound on the proliferation of the estrogen-sensitive MCF-7 human breast cancer cell line.

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a growth medium. Prior to the assay, cells are cultured in a medium free of phenol red and supplemented with charcoal-stripped fetal bovine serum to remove any estrogenic compounds.

  • Seeding: Cells are seeded into multi-well plates at a specific density.

  • Treatment: After allowing the cells to attach, the medium is replaced with a treatment medium containing various concentrations of the test compound (e.g., Genistein) or a positive control (17β-estradiol). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated for a defined period (e.g., 6 days), allowing for cell proliferation to occur.

  • Quantification of Cell Number: Cell proliferation is assessed using various methods, such as:

    • Sulforhodamine B (SRB) assay: Measures total protein content.

    • MTT assay: Measures mitochondrial metabolic activity, which is proportional to the number of viable cells.

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The proliferative effect is calculated as the ratio of the cell number in the treated wells to the cell number in the vehicle control wells.[2]

Estrogen Receptor Reporter Gene Assay

Objective: To measure the ability of a compound to activate estrogen receptor-mediated gene transcription.

Methodology:

  • Cell Line: A suitable host cell line (e.g., MCF-7 or HEK293) is used. These cells are transiently or stably transfected with two plasmids:

    • An expression vector containing the gene for the human estrogen receptor (ERα or ERβ).

    • A reporter vector containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen-responsive element (ERE) promoter.[3][12]

  • Treatment: The transfected cells are exposed to various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.

  • Incubation: The cells are incubated for a sufficient period to allow for ligand binding, receptor activation, and reporter gene expression.

  • Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a specific substrate that produces a detectable signal (e.g., light for luciferase, color for β-galactosidase).[12]

  • Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or co-transfected control reporter) and expressed as a fold induction over the vehicle control.

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

Caption: Estrogen receptor signaling pathway.

Experimental Workflow for Assessing Estrogenic Activity

Estrogenic_Activity_Workflow start Start: Test Compound (this compound or Genistein) er_binding Estrogen Receptor Binding Assay start->er_binding reporter_assay Reporter Gene Assay (in vitro) start->reporter_assay cell_proliferation MCF-7 Cell Proliferation Assay start->cell_proliferation data_analysis Data Analysis & Interpretation er_binding->data_analysis reporter_assay->data_analysis cell_proliferation->data_analysis conclusion Conclusion on Estrogenic Activity data_analysis->conclusion

Caption: Experimental workflow for estrogenicity testing.

References

A Comparative Analysis of Vestitone from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of a bioactive compound's provenance is critical. Vestitone, a hydroxyisoflavanone with noted antibacterial properties, can be isolated from various natural sources.[1] This guide provides a comparative analysis of this compound from several of these botanical origins, presenting available quantitative data, detailed experimental protocols for its extraction and purification, and an exploration of its biological activities and potential signaling pathways.

Natural Sources of this compound

This compound has been identified in a number of plant species, primarily within the Fabaceae (legume) family. The documented botanical sources include:

  • Dalbergia odorifera (Fragrant Rosewood)[2][3][4]

  • Dalbergia parviflora [1][5]

  • Erythrina fusca (Purple Coral-tree)[6][7][8][9]

  • Melilotus messanensis (Sweet Clover)[10]

While this compound is known to exist in these plants, comprehensive comparative studies detailing the yield and purity from each source are limited in the current scientific literature. However, quantitative data is available for Dalbergia odorifera, offering a valuable benchmark.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different parts of the same plant. A study on Dalbergia odorifera provides the following quantitative analysis of this compound and other flavonoids.

Plant PartCompoundConcentration (mg/g)
Heartwood (DOH)Sativanone5.782 - 27.991
3'-O-methylviolanone10.293 - 24.561
Leaves (DOL)VestitolNot specified
CalycosinNot specified
Flowers (DOF)Flavones and Flavonols>50% of total flavonoids
Pods (DOP)Isoflavonoids13-14% of total flavonoids

Source: Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera[3]

Experimental Protocols: Extraction and Purification

The following protocols provide a general framework for the extraction and purification of isoflavonoids like this compound from plant sources. These methods can be adapted and optimized for specific plant materials.

Protocol 1: Methanolic Extraction from Erythrina fusca

This protocol is adapted from a study on the phytochemical investigation of Erythrina fusca stem bark.[7]

1. Plant Material Preparation:

  • Collect and identify the desired plant material (e.g., stem bark).
  • Sun-dry the material and then pulverize it into a fine powder.

2. Maceration:

  • Soak the powdered plant material in methanol (e.g., 800 g of powder in 2.25 L of methanol) in an airtight container for several days at room temperature with occasional shaking.[7]

3. Filtration and Concentration:

  • Filter the extract through a cotton plug followed by filter paper (e.g., Whatman No. 1).
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

4. Fractionation (Solvent-Solvent Partitioning):

  • Subject the crude methanolic extract to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, carbon tetrachloride, chloroform, and water) to separate compounds based on their polarity.[7]

5. Isolation and Purification:

  • Subject the desired fraction (e.g., the chloroform-soluble fraction) to column chromatography on silica gel.
  • Elute the column with a gradient of solvents (e.g., petroleum ether-chloroform to 100% chloroform, followed by 100% methanol) to separate the compounds.[9]
  • Further purify the isolated fractions containing this compound using techniques like preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC).

Protocol 2: Ultrasonic-Assisted Extraction from Dalbergia odorifera

This protocol is based on a method optimized for the extraction of flavonoids from Dalbergia odorifera.[11][12]

1. Plant Material Preparation:

  • Obtain dried heartwood of Dalbergia odorifera.
  • Grind the material into a fine powder (e.g., 0.2 g).[12]

2. Ultrasonic Extraction:

  • Place the powdered sample in a suitable vessel.
  • Add the extraction solvent (e.g., 25 mL of 70% methanol).[12]
  • Perform ultrasonic extraction for a specified duration (e.g., 45 minutes).[12]

3. Filtration and Concentration:

  • Filter the extract to remove solid plant material.
  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

4. Purification:

  • The crude extract can be further purified using chromatographic techniques as described in Protocol 1 (Step 5).

Experimental Workflow for Isoflavonoid Isolation

experimental_workflow plant_material Plant Material (e.g., Heartwood, Bark) powder Grinding/Pulverization plant_material->powder extraction Extraction (Maceration or Ultrasonic) powder->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation chromatography Column Chromatography fractionation->chromatography purification Preparative TLC/HPLC chromatography->purification This compound Pure this compound purification->this compound

A general workflow for the extraction and isolation of this compound from plant sources.

Biological Activity of this compound

This compound has been primarily noted for its antibacterial activity .[1] While specific comparative data with other antibacterial agents is limited, the general class of isoflavonoids has demonstrated a range of biological effects.

Antimicrobial Activity

Flavonoids, including isoflavonoids, are known to exhibit antimicrobial properties against a variety of microorganisms. Their mechanism of action can involve the inhibition of nucleic acid synthesis, disruption of microbial membrane function, and inhibition of energy metabolism. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Table of Representative MIC Values for Flavonoids against Staphylococcus aureus

CompoundMIC (µg/mL)Reference
Garvicin KS25 - 50[13]
Micrococcin P10.6 - 10[13]
Xanthone 1611 (4 µg/mL)[14]
(+)-Tanikolide analogue12.5[1]

Note: This table presents MIC values for other flavonoids to provide context for the expected range of antibacterial activity. Specific MIC values for this compound against various bacterial strains are a key area for future research.

Anti-inflammatory Activity

Flavonoids are also widely recognized for their anti-inflammatory properties. A primary mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Signaling Pathways Modulated by Flavonoids

While specific studies on the signaling pathways modulated by this compound are not yet available, the broader class of flavonoids is known to interact with several key cellular signaling cascades, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids can inhibit this pathway at multiple points, including the inhibition of IKK activity and the prevention of IκBα degradation.[15]

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines. Flavonoids have been shown to modulate MAPK signaling, which can contribute to their anti-inflammatory and anticancer effects.[16]

Hypothetical Signaling Pathway for Flavonoid-Mediated Anti-inflammatory Effects

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates p38 MAPK p38 MAPK Receptor->p38 MAPK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB sequesters NF-kB_n NF-kB NF-kB->NF-kB_n translocates Gene Transcription Gene Transcription NF-kB_n->Gene Transcription activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound This compound This compound->IKK inhibits This compound->p38 MAPK modulates

A hypothetical model of how this compound may exert anti-inflammatory effects by inhibiting the NF-κB and modulating the p38 MAPK signaling pathways.

Conclusion

This compound is a promising isoflavonoid found in several plant species, with Dalbergia odorifera being the most characterized source in terms of quantitative content. While detailed comparative data on yield, purity, and biological activity across all its natural sources remains an area for further investigation, the existing knowledge on isoflavonoids provides a strong foundation for future research. The provided experimental protocols offer a starting point for the isolation and purification of this compound, and the exploration of its effects on key signaling pathways like NF-κB and MAPK will be crucial in elucidating its full therapeutic potential. Further quantitative analysis of this compound from Erythrina fusca, Dalbergia parviflora, and Melilotus messanensis, along with specific bioactivity assays, will be invaluable for a comprehensive comparative understanding of this compound.

References

A Comparative Analysis of Synthetic versus Natural Vestitone for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the characteristics, performance, and methodologies associated with synthetic and natural Vestitone.

Physicochemical and Purity Profile

The primary distinction between synthetic and natural this compound lies in their origin, which in turn influences their purity profile and the types of impurities present. Natural this compound is isolated from plant sources, most notably from species of the Dalbergia genus.[1] The synthetic counterpart is produced through multi-step chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₅PubChem[1]
Molecular Weight286.28 g/mol PubChem[1]
IUPAC Name(3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chroman-4-onePubChem[1]
StereochemistryNaturally occurring as the (3R)-enantiomerPubChem[1]

Table 2: Comparative Purity Profile

CharacteristicSynthetic this compoundNatural this compound
Purity High purity achievable (>98%)Purity dependent on extraction and purification efficiency
Stereochemistry Can be produced as a racemic mixture or as a specific enantiomer through stereoselective synthesisPrimarily the (3R)-enantiomer
Potential Impurities Reagents, catalysts, solvents, and reaction byproducts from the synthetic routeOther structurally related flavonoids, plant pigments, and lipids from the source material
Consistency High batch-to-batch consistencyPotential for variability based on plant source, growing conditions, and extraction process

Biological Activity: A Comparative Overview

This compound, as a flavonoid, is anticipated to exhibit a range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects. While specific quantitative data for this compound is limited, the following tables present data for structurally related flavonoids to provide a comparative context.

Table 3: Cytotoxic Activity of Related Isoflavonoids against Cancer Cell Lines (IC₅₀ in µM)

CompoundCell LineIC₅₀ (µM)Source
GenisteinMCF-7 (Breast)>73.89[2]
DaidzeinNot specifiedNot specified
Biochanin ANot specifiedNot specified
FormononetinNot specifiedNot specified
This compoundData not availableData not available

Table 4: Antibacterial Activity of Related Flavonoids (MIC in µg/mL)

Compound ClassBacterial StrainMIC (µg/mL)Source
ChalconesS. aureus31.25 - 125[3]
FlavonesS. aureus31.25 - 125[3]
FlavanonesS. aureus31.25 - 125[3]
This compoundData not availableData not available

Table 5: Anti-inflammatory Activity of Related Flavonoids (Inhibition of NO Production, IC₅₀ in µM)

CompoundCell LineIC₅₀ (µM)Source
LuteolinRAW 264.77.6[4]
QuercetinRAW 264.712.0[4]
ApigeninRAW 264.717.8[4]
This compoundData not availableData not available

Signaling Pathway Modulation: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6][7] Many flavonoids are known to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. While the specific interaction of this compound with this pathway has not been detailed, a generalized mechanism is depicted below. It is hypothesized that this compound, like other flavonoids, may inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing the translocation of the p65/p50 NF-κB dimer to the nucleus.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis, extraction, and biological evaluation of this compound.

Synthesis of (3R)-Vestitone

Vestitone_Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Daidzein Daidzein Protection Protection of Phenolic Hydroxyls Daidzein->Protection Reduction Asymmetric Reduction of C2-C3 Double Bond Protection->Reduction Deprotection Deprotection of Phenolic Hydroxyls Reduction->Deprotection This compound (3R)-Vestitone Deprotection->this compound

Caption: A plausible workflow for the synthesis of (3R)-Vestitone.

Methodology:

  • Protection: The phenolic hydroxyl groups of the starting material, daidzein, are protected using a suitable protecting group (e.g., benzyl or silyl ethers) to prevent unwanted side reactions.

  • Asymmetric Reduction: The protected daidzein undergoes an enantioselective reduction of the C2-C3 double bond. This is the key step to establish the (R) stereochemistry at the C3 position and can be achieved using chiral catalysts (e.g., a chiral ruthenium complex with a hydrogen source).

  • Deprotection: The protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups or fluoride-mediated cleavage for silyl ethers) to yield (3R)-Vestitone.

  • Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization to obtain high-purity (3R)-Vestitone. The structure and purity are confirmed by NMR and HPLC analysis.[1][11][12][13]

Extraction and Purification of Natural this compound

The following protocol is a representative method for the isolation of this compound from Dalbergia species, adapted from procedures for related flavonoids.[14][15][16]

Vestitone_Extraction_Workflow Plant_Material Dried and Powdered Dalbergia Heartwood Extraction Maceration with Methanol Plant_Material->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_this compound Pure (3R)-Vestitone HPLC->Pure_this compound

Caption: Workflow for the extraction and purification of natural this compound.

Methodology:

  • Preparation of Plant Material: The heartwood of Dalbergia parviflora is dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with methanol at room temperature with agitation for 24-48 hours. The process is repeated three times to ensure exhaustive extraction.

  • Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield pure (3R)-Vestitone. Purity and identity are confirmed by analytical HPLC and NMR spectroscopy.[1][11][12][13]

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium. Control wells receive the solvent alone. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Antibacterial Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Methodology:

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: this compound is serially diluted in a 96-well plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive control wells (bacteria and medium) and negative control wells (medium only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Methodology:

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.[4][17][18]

Conclusion

The choice between synthetic and natural this compound for research and drug development depends on the specific requirements of the study. Synthetic this compound offers the advantages of high purity, scalability, and batch-to-batch consistency, which are critical for pharmacological studies and clinical trials. However, the synthesis can be complex and may introduce non-natural impurities. Natural this compound provides the biologically relevant enantiomer but may be obtained in lower yields and with potential for batch-to-batch variability. The presence of other co-extracted natural compounds could also influence its biological activity. Further research is needed to directly compare the biological efficacy of synthetic and natural this compound and to fully elucidate its mechanisms of action. The protocols and comparative data provided in this guide serve as a valuable resource for researchers embarking on the study of this promising natural product.

References

Validating Vestitone's Antioxidant Capacity Against Trolox: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research and development, the rigorous validation of a novel compound's efficacy is paramount. This guide provides a comparative framework for validating the antioxidant capacity of Vestitone, a naturally occurring isoflavanone, against Trolox, a water-soluble analog of vitamin E and a globally recognized antioxidant standard. The methodologies and data presentation formats detailed herein are designed to offer a robust and objective assessment, crucial for advancing research and drug development initiatives.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is typically quantified by its ability to scavenge free radicals. The Trolox Equivalent Antioxidant Capacity (TEAC) assay is a widely accepted method for this purpose.[1][2][3] This assay measures the ability of an antioxidant to reduce the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[1][2] The results are expressed as Trolox equivalents (TE), providing a direct comparison of the antioxidant potency of the test compound to that of Trolox.

For a comparative analysis of this compound and Trolox, a hypothetical dataset is presented in the table below. This data illustrates how the results of a TEAC assay would be summarized to compare the antioxidant activities of the two compounds at various concentrations.

CompoundConcentration (µM)% Inhibition of ABTS•+Trolox Equivalents (TE)
This compound 1035%0.70
2568%1.36
5092%1.84
Trolox 1050%1.00
2585%1.70
5098%1.96

Table 1: Comparative Antioxidant Capacity of this compound and Trolox. This table presents hypothetical data from a Trolox Equivalent Antioxidant Capacity (TEAC) assay. The percentage of ABTS•+ radical inhibition is shown for various concentrations of this compound and Trolox. The Trolox Equivalents (TE) are calculated from a Trolox standard curve, providing a direct comparison of antioxidant potency.

Experimental Protocols

A detailed and standardized experimental protocol is critical for reproducible and comparable results. The following section outlines the methodology for the ABTS-based TEAC assay.

Trolox Equivalent Antioxidant Capacity (TEAC) Assay Protocol

This protocol is adapted from established methodologies for determining the total antioxidant capacity of a sample.[2][4]

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water. Store in the dark.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. Prepare this solution fresh.

  • ABTS•+ Radical Cation Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2] This allows for the complete formation of the radical cation.

  • Adjusted ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical solution with an appropriate solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[2]

  • Trolox Standard Solutions: Prepare a series of Trolox solutions of known concentrations in a suitable solvent to generate a standard curve.

  • This compound Sample Solutions: Prepare solutions of this compound at various concentrations to be tested.

2. Assay Procedure:

  • Add 25 µL of the diluted Trolox standards or this compound samples to a 96-well microtiter plate.[4]

  • Add 150 µL of the adjusted ABTS•+ working solution to each well.[4]

  • Incubate the plate at room temperature for a set period (e.g., 6 minutes).

  • Measure the absorbance of the solution in each well at 734 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition of the ABTS•+ radical for each sample and standard using the following formula: % Inhibition = [ (Abscontrol - Abssample) / Abscontrol ] x 100 Where Abscontrol is the absorbance of the ABTS•+ solution with a solvent blank, and Abssample is the absorbance of the reaction mixture with the sample or standard.[2]

  • Plot the percentage of inhibition against the concentration for the Trolox standards to generate a standard curve.

  • Determine the TEAC value for this compound by comparing its percentage of inhibition to the Trolox standard curve.

Visualizing the Process and Pathway

To further clarify the experimental process and the underlying antioxidant mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 7 mM ABTS Stock Solution C Mix ABTS and Potassium Persulfate (1:1) A->C B Prepare 2.45 mM Potassium Persulfate B->C D Incubate in Dark (12-16 hours) to form ABTS•+ C->D E Dilute ABTS•+ to Absorbance of 0.700 D->E G Add adjusted ABTS•+ working solution E->G F Add Trolox/Vestitone to 96-well plate F->G H Incubate at Room Temperature G->H I Measure Absorbance at 734 nm H->I J Calculate % Inhibition I->J K Generate Trolox Standard Curve J->K L Determine TEAC of this compound K->L

Figure 1: Experimental Workflow for the ABTS-based TEAC Assay. This diagram outlines the key steps from reagent preparation to data analysis for comparing the antioxidant capacity of this compound against Trolox.

Antioxidant_Mechanism cluster_radical Radical Formation & Scavenging cluster_mechanism Mechanism of Action ABTS ABTS (Colorless) ABTS_rad ABTS•+ (Blue-Green Radical) ABTS->ABTS_rad Oxidation (Potassium Persulfate) ABTS_rad->ABTS Reduction (Electron/H• Donation) Antioxidant This compound / Trolox (Antioxidant) Antioxidant->ABTS_rad Mechanism Antioxidants like this compound and Trolox neutralize the ABTS•+ radical through: • Single Electron Transfer (SET) • Hydrogen Atom Transfer (HAT)

Figure 2: Principle of ABTS Radical Scavenging by an Antioxidant. This diagram illustrates the conversion of the colorless ABTS to the blue-green ABTS•+ radical and its subsequent reduction back to the colorless form by an antioxidant like this compound or Trolox. Antioxidants achieve this through either Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms.[4][5]

Concluding Remarks

While direct comparative studies of this compound against Trolox are not yet prevalent in published literature, the established TEAC assay provides a robust and standardized method for such a validation. By adhering to the detailed protocols and data analysis frameworks presented in this guide, researchers can generate reliable and comparable data on this compound's antioxidant capacity. This is an essential step in elucidating its potential therapeutic applications and advancing its development as a novel antioxidant agent. Future studies directly comparing the antioxidant capacities of this compound and Trolox using these standardized assays are warranted to fully determine their relative potencies.

References

Unveiling the Metabolic Fate of Vestitone and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vestitone, a naturally occurring isoflavanone, and its synthetic derivatives are compounds of growing interest in pharmacological research. A critical determinant of their therapeutic potential is their metabolic stability, which dictates their bioavailability and duration of action. This guide provides a comparative overview of the metabolic stability of this compound and its potential derivatives, supported by established experimental protocols for in vitro assessment. Due to a lack of specific quantitative data for this compound and its derivatives in publicly available literature, this comparison is based on the known metabolic pathways of isoflavones, the broader class of compounds to which this compound belongs.

Comparative Metabolic Profile

The metabolic stability of a compound is typically assessed by its half-life (t1/2) and intrinsic clearance (CLint) in liver microsomes. While specific data for this compound is not available, we can infer its likely metabolic pathways based on studies of similar isoflavonoids. The primary routes of metabolism for isoflavones involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.

Table 1: Predicted Metabolic Pathways and Metabolites of this compound and Its Derivatives

CompoundParent StructurePredicted Phase I Metabolic PathwaysPredicted Phase II Metabolic PathwaysPotential Metabolites
This compound 7,2'-dihydroxy-4'-methoxyisoflavanoneHydroxylation, O-demethylation, Reduction of the C-ringGlucuronidation, SulfationHydroxylated this compound, Demethylated this compound, Vestitol (reduced form), Glucuronide and sulfate conjugates
Derivative A (e.g., additional hydroxyl group) Hydroxylated this compoundO-demethylation, ReductionGlucuronidation, SulfationDihydroxy-demethylated this compound, Hydroxylated vestitol, Conjugates
Derivative B (e.g., different methylation pattern) Methoxy-variant of this compoundHydroxylation, O-demethylationGlucuronidation, SulfationHydroxylated and/or demethylated variants, Conjugates
Derivative C (e.g., glycoside) This compound GlycosideHydrolysis of glycosidic bond (by gut microbiota) followed by Phase I and II metabolism of the aglycone (this compound)Glucuronidation, Sulfation (of this compound)This compound, this compound metabolites (as above), Conjugates

Note: This table is predictive and based on the metabolism of structurally related isoflavones. Experimental verification is required.

Experimental Protocols

To empirically determine the metabolic stability of this compound and its derivatives, the following in vitro liver microsomal stability assay is a standard and robust method.

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (this compound and its derivatives)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • On ice, thaw the pooled liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the test compound or positive control to the microsomal suspension.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg microsomal protein/mL) .

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and potential biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis prep_cpd Test Compound (this compound/Derivative) mix Mix & Pre-incubate (37°C) prep_cpd->mix prep_mic Liver Microsomes prep_mic->mix prep_nadph NADPH System start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn mix->start_rxn time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->time_points stop_rxn Terminate Reaction (Cold Acetonitrile) time_points->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

Flavonoids, including isoflavones, are known to modulate various signaling pathways involved in cellular processes like inflammation and cell survival. While the specific pathways affected by this compound are yet to be fully elucidated, the PI3K/Akt pathway is a common target for many flavonoids.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Activates transcription Gene Transcription (Inflammation, Survival) nfkb->transcription Promotes This compound This compound (Hypothesized) This compound->pi3k Inhibits? This compound->nfkb Inhibits?

Caption: Hypothesized modulation of the PI3K/Akt/NF-κB signaling pathway by this compound.

Safety Operating Guide

Proper Disposal of Vestitone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides procedural guidance for the proper disposal of Vestitone, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a member of the isoflavonoid class of compounds, this compound requires careful handling and disposal as a potentially hazardous substance. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) office.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves systematic segregation, containment, and labeling of all waste streams. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid this compound Waste:

    • Collect all solid this compound waste, including unused or expired product, contaminated personal protective equipment (PPE) such as gloves and weighing paper, and any other contaminated lab supplies (e.g., weigh boats, filter paper).

    • Place these materials in a designated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Liquid this compound Waste:

    • Collect all solutions containing this compound in a separate, sealed, and leak-proof hazardous waste container.

    • Crucially, do not mix this compound solutions with other chemical waste streams unless compatibility has been definitively verified. Incompatible materials can lead to dangerous chemical reactions.

    • The container must be compatible with the solvents used in the solution.

Step 2: Container Labeling

Accurate and thorough labeling of waste containers is a primary requirement for safe and compliant disposal.

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • For liquid waste, a complete list of all constituents, including solvents and their approximate concentrations.

    • The date on which the waste was first added to the container.

    • The name and contact information of the generating researcher or laboratory.

Step 3: Storage of Waste

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

  • Keep containers tightly sealed except when adding waste.

  • Ensure the storage area is away from sources of ignition, heat, and incompatible materials.

  • Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in the event of a leak.

Step 4: Arranging for Disposal

The final disposal of hazardous chemical waste must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

  • Provide the EHS office with a complete and accurate inventory of the waste being disposed of.

  • Follow all institutional, local, state, and federal regulations for the final disposal of the chemical waste.

Decontamination of Glassware

Properly decontaminating laboratory glassware that has been in contact with this compound is crucial for both safety and the integrity of future experiments.

  • Initial Rinse: Rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., ethanol, methanol, or DMSO). Collect the first rinse as hazardous liquid waste.

  • Washing: Wash the glassware with a suitable laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry completely or place it in a drying oven.

Quantitative Data Summary

While specific regulatory limits for this compound are not available, general guidelines for laboratory hazardous waste provide a framework for safe management.

ParameterGuidelineRationale
Satellite Accumulation Area (SAA) Maximum Volume 55 gallons of hazardous wasteFederal and state regulations limit the amount of hazardous waste that can be stored in a laboratory.[1][2]
Acutely Toxic Waste (P-list) SAA Maximum Volume 1 quart of liquid or 1 kg of solidStricter limits for highly toxic substances. While this compound is not currently on the P-list, this illustrates the importance of waste characterization.[1][2]
pH for Aqueous Waste Drain Disposal Generally between 5.5 and 10.5To prevent corrosion of plumbing and adverse effects on wastewater treatment systems. Note: This is not applicable to this compound, which should not be drain disposed. [3]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and do not involve experimental methodologies. The key "protocol" is the systematic approach to waste management: Segregate, Contain, Label, and Dispose through EHS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

VestitoneDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., unused product, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions containing this compound) waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact end End: Proper Disposal by EHS ehs_contact->end

Caption: Decision workflow for the proper disposal of solid and liquid this compound waste.

References

Essential Safety and Logistical Information for Handling Vestitone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific toxicological data for Vestitone is not currently available. Therefore, it is imperative to handle this compound as a substance of unknown toxicity, adhering to stringent safety protocols to minimize any potential risk. The following guidelines are based on established best practices for handling research chemicals with unknown hazard profiles.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures is necessary to ensure the appropriate level of protection.[1][2] However, the following table outlines the minimum recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[1] For tasks with a splash hazard, such as preparing solutions or transferring large volumes, chemical splash goggles and a face shield must be worn in conjunction.[3][4]Protects against splashes, aerosols, and flying particles.
Body Protection A laboratory coat is mandatory to protect clothing and skin from contamination.[4][5] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Prevents contact of this compound with skin and clothing.
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[1] If prolonged contact is anticipated, consider double-gloving or using gloves with a higher level of chemical resistance.[1] Gloves should be inspected for damage before each use and removed immediately if contaminated.[6]Protects hands from direct contact with the chemical.
Foot Protection Closed-toe shoes are mandatory in all laboratory settings where chemicals are handled.[3][4]Protects feet from spills and falling objects.
Respiratory Protection Work with solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6] If a fume hood is not available, a risk assessment must be performed to determine if respiratory protection is necessary.Minimizes the risk of inhaling potentially harmful airborne particles or mists.

Procedural Guidance for Handling this compound

Experimental Protocol: Preparation of a this compound Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation and Precaution:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[6]

    • Confirm that a safety shower and eyewash station are readily accessible.[5]

    • Don all required personal protective equipment as detailed in the table above.

  • Weighing the Compound:

    • Perform all weighing operations of solid this compound within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.

    • Use a tared weigh boat or paper to accurately measure the desired amount of this compound.

    • Handle the compound carefully to avoid generating dust.

  • Dissolution:

    • Place a stir bar in the appropriate volumetric flask or beaker.

    • Carefully transfer the weighed this compound into the flask.

    • Add the desired solvent to the flask, ensuring the process is conducted within the fume hood.

    • Place the flask on a stir plate and stir until the this compound is completely dissolved. Avoid heating unless the protocol specifically requires it, as this may increase the volatility of the solvent and any potential hazards of the compound.

  • Storage and Labeling:

    • Once dissolved, cap the container securely.

    • Label the container clearly with the full chemical name ("this compound"), concentration, solvent, date of preparation, and your initials.[7]

  • Post-Procedure Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent to decontaminate it.

    • Dispose of all contaminated disposable materials, such as weigh boats and gloves, in the designated chemical waste container.

Operational and Disposal Plans

Logical Workflow for Handling this compound

The following diagram illustrates the lifecycle of this compound within a laboratory setting, from receipt to disposal, emphasizing safety at each step.

Vestitone_Workflow This compound Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receive Receive this compound log Log in Inventory receive->log store Store in a Cool, Dry, Well-Ventilated Area log->store ppe Don Appropriate PPE store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment decontaminate Decontaminate Work Area experiment->decontaminate segregate Segregate Waste decontaminate->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via Institutional Hazardous Waste Program label_waste->dispose

References

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.